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  • Product: 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole
  • CAS: 123320-59-2

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the N-Aryl Imidazole Scaffold

An In-depth Technical Guide to the Synthesis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole The 1,2-disubstituted imidazole framework, particularly the N-aryl imidazole moiety, is a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

The 1,2-disubstituted imidazole framework, particularly the N-aryl imidazole moiety, is a privileged structure in medicinal chemistry and materials science. These scaffolds are integral to a wide array of pharmacologically active molecules, including tyrosine kinase inhibitors, serotonin receptor antagonists, and antifungal agents. The specific electronic and steric properties imparted by the substituents at the 1- and 2-positions are critical for modulating biological activity, solubility, and metabolic stability.

This guide provides a comprehensive, two-part synthetic pathway for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a molecule of interest for chemical library synthesis and as a potential intermediate in drug discovery. The strategy involves the initial construction of the 2-isopropyl-1H-imidazole core, followed by a robust N-arylation step. The methodologies presented are grounded in established, high-yield chemical transformations, with a focus on explaining the rationale behind procedural choices, ensuring both scientific integrity and practical applicability for researchers in the field.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Imidazole Ring Formation: Construction of the 2-isopropyl-1H-imidazole intermediate from simple, commercially available precursors.

  • N-Arylation: Coupling of the pre-formed imidazole with an activated nitrophenyl group to yield the final target molecule.

This modular approach allows for optimization at each stage and can be adapted for the synthesis of analogues by varying the initial aldehyde or the aryl coupling partner.

G cluster_0 Part 1: Imidazole Core Synthesis cluster_1 Part 2: N-Arylation A Glyoxal + Isobutyraldehyde + Ammonia B 2-Isopropyl-1H-imidazole A->B Debus-Radziszewski Reaction D 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole B->D Buchwald-Hartwig Amination C 4-Bromonitrobenzene C->D

Caption: High-level two-stage synthetic workflow.

Part I: Synthesis of the 2-Isopropyl-1H-imidazole Core

Chosen Method: The Debus-Radziszewski Imidazole Synthesis

For the construction of the 2-substituted imidazole ring, the Debus-Radziszewski reaction offers a direct and atom-economical route. First reported by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski, this multi-component reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form the imidazole ring.[1][2][3] This method is of industrial importance for producing various imidazole derivatives.[2][3] The choice of isobutyraldehyde as the aldehyde component directly installs the required isopropyl group at the C2 position of the imidazole core.[4]

Caption: Debus-Radziszewski synthesis of the imidazole core.

Experimental Protocol: 2-Isopropyl-1H-imidazole

This protocol is adapted from established procedures for the Radziszewski reaction.[4]

Materials & Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Molar Eq.Notes
IsobutyraldehydeC₄H₈O72.111.0
Glyoxal (40% in H₂O)C₂H₂O₂58.04~2.0Aqueous solution
Ammonium Hydroxide (28-30%)NH₄OH35.04~2.5Source of ammonia
MethanolCH₃OH32.04-Solvent
DichloromethaneCH₂Cl₂84.93-Extraction Solvent
Sodium Sulfate (anhydrous)Na₂SO₄142.04-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyraldehyde (1.0 eq) and methanol.

  • Reagent Addition: While stirring at room temperature, add the 40% aqueous glyoxal solution (approx. 2.0 eq) followed by the concentrated ammonium hydroxide solution (approx. 2.5 eq).

  • Reaction: Stir the resulting mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (usually several hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: To the remaining aqueous layer, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-isopropyl-1H-imidazole can be purified by vacuum distillation or recrystallization to yield a white solid.[4]

Causality Behind Experimental Choices
  • Ammonia Source: Concentrated ammonium hydroxide serves as a convenient and readily available source of ammonia for the condensation.

  • Solvent: Methanol is used to homogenize the reaction mixture, as isobutyraldehyde is not fully miscible with the aqueous solutions of glyoxal and ammonia.[4]

  • Stoichiometry: An excess of glyoxal and ammonia is used to drive the reaction towards completion and compensate for any potential side reactions.

Part II: N-Arylation of 2-Isopropyl-1H-imidazole

Chosen Method: Palladium-Catalyzed Buchwald-Hartwig Amination

For the crucial C-N bond formation, the Buchwald-Hartwig amination stands out as a powerful and versatile method.[5] It offers significant advantages over traditional methods like the Ullmann condensation, such as milder reaction conditions, lower catalyst loadings, and a broader substrate scope, including less reactive aryl chlorides.[6][7] The reaction employs a palladium catalyst in conjunction with a specialized ligand to couple an amine (in this case, the NH of the imidazole ring) with an aryl halide.[8] The use of modern biaryl phosphine ligands is key to achieving high efficiency and selectivity.[9]

Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

G center Pd(0)L₂ node1 Oxidative Addition center->node1 + Ar-X node2 Pd(II) Complex node1->node2 node3 Ligand Exchange node2->node3 + Imidazole - HX (Base) node4 Reductive Elimination node3->node4 node4->center + Ar-Imidazole

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Step-by-Step Explanation:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (4-bromonitrobenzene), forming a Pd(II) intermediate.

  • Ligand Exchange: The deprotonated imidazole (formed by the action of a strong base) displaces the halide on the palladium center.

  • Reductive Elimination: The final N-arylated imidazole product is formed, regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Experimental Protocol: 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

This protocol is a representative procedure based on modern Buchwald-Hartwig N-arylation of imidazoles.[9][10]

Materials & Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Molar Eq.Notes
2-Isopropyl-1H-imidazoleC₆H₁₀N₂110.161.2From Part I
4-BromonitrobenzeneC₆H₄BrNO₂202.011.0Aryl halide
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.01 (1 mol%)Palladium precatalyst
XPhosC₃₃H₄₃P474.670.03 (3 mol%)Ligand
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.4Base
TolueneC₇H₈92.14-Anhydrous Solvent

Step-by-Step Procedure:

  • Inert Atmosphere: Add the palladium precatalyst (Pd₂(dba)₃, 1 mol%), the ligand (XPhos, 3 mol%), and the base (NaOtBu, 1.4 eq) to an oven-dried Schlenk flask. Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add 4-bromonitrobenzene (1.0 eq), 2-isopropyl-1H-imidazole (1.2 eq), and anhydrous toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Quenching: After completion (typically 12-24 hours), cool the reaction to room temperature and quench carefully by adding water.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

Causality Behind Experimental Choices
  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich biaryl phosphine ligand like XPhos is highly effective for coupling a wide range of aryl halides, including those that are electron-deficient.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the imidazole N-H, facilitating its coordination to the palladium center.

  • Inert Atmosphere: The active Pd(0) species in the catalytic cycle is sensitive to oxygen, necessitating the use of an inert atmosphere to prevent catalyst deactivation.

  • Solvent: Anhydrous toluene is a common high-boiling, non-polar solvent for this transformation that effectively solubilizes the reagents.

Characterization of the Final Product

The identity and purity of the synthesized 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the isopropyl group, the imidazole ring protons, and the disubstituted aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition of the target compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-NO₂ stretching vibrations (typically around 1520 and 1340 cm⁻¹) and aromatic C-H bonds.

Conclusion

This guide outlines a robust and logical two-stage synthesis for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. The pathway leverages a classic multi-component reaction for the efficient construction of the imidazole core, followed by a state-of-the-art palladium-catalyzed cross-coupling reaction for the final N-arylation step. By providing detailed protocols and explaining the rationale behind the chosen methodologies, this document serves as a practical and scientifically rigorous resource for researchers engaged in the synthesis of complex heterocyclic molecules.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Van Leusen imidazole synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • TSI Journals. (n.d.). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Retrieved from [Link]

  • ACS Publications. (2022). Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries. Retrieved from [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]

  • Quinoline. (n.d.). 2-Isopropylimidazole Supplier & Manufacturer in China. Retrieved from [Link]

  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis, mechanism and application of Organic Name reaction.pptx. Retrieved from [Link]

  • RSC Publishing. (2014). 2-Isopropyl-1,3-dimethylimidazolium as a versatile structure-directing agent in the synthesis of zeolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Retrieved from [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ACS Publications. (2004). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. Retrieved from [Link]

  • MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). JP5111787B2 - Method for producing 2-alkylimidazole.
  • ResearchGate. (n.d.). Buchwald-Hartwig Aryl Amination of Aryl Chlorides Using 2. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Isopropyl-1H-imidazole in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Retrieved from [Link]

  • MIT Open Access Articles. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]

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  • Scirp.org. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of the heterocyclic compound, 2-isoprop...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the heterocyclic compound, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole (CAS No. 123320-59-2). While specific experimental data for this molecule is limited in published literature, this document synthesizes information from closely related analogs, computational predictions, and established chemical principles to offer a robust profile for researchers in drug discovery and development. The guide covers molecular structure, potential synthetic routes, and predicted physicochemical parameters such as lipophilicity (LogP), aqueous solubility, and acid dissociation constant (pKa). Furthermore, standardized, self-validating experimental protocols for the empirical determination of these properties are detailed, providing a practical framework for laboratory investigation. This document is intended to serve as a foundational resource, enabling scientists to anticipate the behavior of this molecule in biological and chemical systems.

Introduction and Molecular Overview

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole belongs to the substituted imidazole class of heterocyclic compounds. The imidazole ring is a critical pharmacophore found in numerous biologically active molecules, including the amino acid histidine and various synthetic drugs.[1] The unique electronic configuration of the imidazole ring allows it to act as a hydrogen bond donor and acceptor, as well as a ligand for metal ions, contributing to its diverse biological activities which can include anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

The subject molecule, with a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol , is characterized by three key structural features:[4]

  • An imidazole core : a five-membered aromatic ring with two nitrogen atoms.

  • A 2-isopropyl group : a bulky, lipophilic substituent that can influence steric interactions and solubility.

  • A 1-(4-nitrophenyl) group : an electron-withdrawing substituent that significantly impacts the electronic properties of the imidazole ring, including its basicity.

Understanding the interplay of these structural components is crucial for predicting the molecule's behavior in various environments.

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is not extensively documented, a plausible synthetic route can be inferred from established methods for N-alkylation and N-arylation of imidazoles. A common approach involves the reaction of 2-isopropyl-1H-imidazole with a suitable 4-nitrophenylating agent, such as 1-fluoro-4-nitrobenzene, under basic conditions.[5]

General Synthetic Workflow

The synthesis would likely proceed via a nucleophilic aromatic substitution mechanism.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2_isopropyl_imidazole 2-isopropyl-1H-imidazole reaction Nucleophilic Aromatic Substitution 2_isopropyl_imidazole->reaction nitrofluorobenzene 1-fluoro-4-nitrobenzene nitrofluorobenzene->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction temperature Heat (e.g., 60-100 °C) temperature->reaction product_molecule 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole reaction->product_molecule

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization

Upon successful synthesis, the structure of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole would be confirmed using standard spectroscopic techniques. The expected spectral features are outlined below, based on data from analogous compounds.[6]

Table 1: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Isopropyl Protons: A doublet for the methyl groups and a septet for the methine proton. - Imidazole Protons: Two distinct signals in the aromatic region for the protons on the imidazole ring. - Nitrophenyl Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR - Isopropyl Carbons: Two signals in the aliphatic region. - Imidazole Carbons: Three signals in the aromatic region. - Nitrophenyl Carbons: Four signals in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.
IR Spectroscopy - Aromatic C-H stretching: Peaks around 3100-3000 cm⁻¹. - Aliphatic C-H stretching: Peaks around 2970-2870 cm⁻¹. - C=N and C=C stretching: Peaks in the 1600-1450 cm⁻¹ region. - N-O stretching (nitro group): Strong, characteristic peaks around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
Mass Spectrometry - Molecular Ion Peak (M+): A prominent peak at m/z corresponding to the molecular weight of the compound (231.25). - Fragmentation Pattern: Characteristic fragments corresponding to the loss of the nitro group, the isopropyl group, and cleavage of the imidazole ring.

Physicochemical Properties: Predicted Values and Experimental Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 231.25 g/mol [4]Influences diffusion and transport across membranes. Generally, values < 500 Da are preferred for oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.5A measure of lipophilicity. This range suggests good membrane permeability but may also indicate potential for metabolic instability and off-target effects.
Aqueous Solubility LowThe presence of the lipophilic isopropyl and nitrophenyl groups suggests low solubility in water, which could impact dissolution and absorption.
pKa (Acid Dissociation Constant) ~4.0 - 5.0The electron-withdrawing nitro group is expected to decrease the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~7). This value is critical for understanding the ionization state of the molecule at physiological pH.
Polar Surface Area (PSA) ~60-70 ŲPredicts transport properties. Values in this range are generally associated with good cell permeability.

Note: Predicted values for LogP, Aqueous Solubility, and pKa are estimated based on computational models and data from structurally similar compounds, such as 2-methyl-1-(4-nitrophenyl)-1H-imidazole.[7]

Experimental Protocol for LogP Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the octanol-water partition coefficient.

G start Start prepare_solutions Prepare saturated solutions of n-octanol in water and water in n-octanol. start->prepare_solutions dissolve_compound Dissolve a known amount of the compound in the n-octanol phase. prepare_solutions->dissolve_compound mix_phases Combine the n-octanol solution with the aqueous phase in a separatory funnel. dissolve_compound->mix_phases equilibrate Shake vigorously for a set time (e.g., 1 hour) to allow for partitioning. mix_phases->equilibrate separate_phases Allow the phases to separate. Centrifuge if necessary to break up emulsions. equilibrate->separate_phases sample_phases Carefully sample both the n-octanol and aqueous phases. separate_phases->sample_phases analyze_concentration Determine the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC. sample_phases->analyze_concentration calculate_logp Calculate LogP = log([Compound]octanol / [Compound]aqueous) analyze_concentration->calculate_logp end End calculate_logp->end G start Start add_excess_solid Add excess solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4). start->add_excess_solid equilibrate Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. add_excess_solid->equilibrate separate_solid Separate the undissolved solid from the solution by centrifugation and/or filtration. equilibrate->separate_solid analyze_supernatant Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV). separate_solid->analyze_supernatant determine_solubility The measured concentration represents the equilibrium aqueous solubility. analyze_supernatant->determine_solubility end End determine_solubility->end

Caption: Workflow for experimental aqueous solubility determination.

Trustworthiness of the Protocol:

  • Use of excess solid: This ensures that the solution becomes saturated with the compound, which is the definition of equilibrium solubility.

  • Extended equilibration time: This allows the system to reach a true thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.

  • Separation of undissolved solid: This is crucial to prevent artificially high concentration readings from suspended solid particles.

Conclusion and Future Directions

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole presents an interesting scaffold for further investigation in medicinal chemistry. Its predicted physicochemical properties, particularly its lipophilicity and low aqueous solubility, suggest that formulation strategies may be required to enhance its bioavailability. The electron-withdrawing nature of the nitrophenyl group is expected to lower the pKa of the imidazole ring, which will influence its ionization state and potential for ionic interactions with biological targets.

The experimental protocols provided in this guide offer a clear path for the empirical validation of the predicted physicochemical parameters. A thorough understanding of these properties is a prerequisite for any further development of this compound as a potential therapeutic agent. Future work should focus on the synthesis and purification of this molecule, followed by a comprehensive spectroscopic and physicochemical characterization as outlined in this document.

References

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  • Kamel, S., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
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Foundational

An In-depth Technical Guide to 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole (CAS: 123320-59-2)

This guide provides a comprehensive technical overview of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a heterocyclic compound with potential applications in pharmaceutical research and development. Drawing upon establish...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a heterocyclic compound with potential applications in pharmaceutical research and development. Drawing upon established principles of organic synthesis and the known bioactivities of related nitroimidazole and imidazole derivatives, this document offers insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Nitroimidazole Scaffold

The imidazole ring is a fundamental motif in medicinal chemistry, present in numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of a nitro group to the imidazole core, creating a nitroimidazole, often imparts potent antimicrobial and cytotoxic activities.[6][7] These compounds can function as prodrugs that are reductively activated in hypoxic environments, such as those found in anaerobic bacteria and solid tumors, leading to the generation of cytotoxic radicals that damage DNA.[6]

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole (Molecular Formula: C₁₂H₁₃N₃O₂, Molecular Weight: 231.25 g/mol ) is a member of this important class of compounds.[8] This guide will explore its proposed synthesis, physicochemical properties, and potential biological activities, providing a foundation for future research and application.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A logical approach to the synthesis of the target compound involves the reaction of 2-isopropyl-1H-imidazole with a suitable 4-nitrophenylating agent, such as 1-fluoro-4-nitrobenzene, in the presence of a base. The electron-withdrawing nitro group on the benzene ring activates the ipso-carbon for nucleophilic attack by the imidazole nitrogen.

Synthetic Pathway Reactant1 2-isopropyl-1H-imidazole Reaction + Reactant1->Reaction Reactant2 1-fluoro-4-nitrobenzene Reactant2->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Reaction->Product

Caption: Proposed synthesis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 2-isopropyl-1H-imidazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 eq).

  • Addition of Reagents: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole.

  • To this mixture, add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice-cold water. The crude product may precipitate and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization (Predicted)

The following table summarizes the predicted physicochemical properties and expected spectroscopic data for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, based on its structure and data from related compounds.[8][9][10]

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 g/mol
Appearance Likely a yellow to off-white solid
Melting Point Expected to be in the range of 100-200 °C
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in water.
¹H NMR - Aromatic protons of the nitrophenyl group (two doublets, integrating to 2H each).- Imidazole ring protons (two singlets or doublets, integrating to 1H each).- Isopropyl group methine proton (a septet, integrating to 1H).- Isopropyl group methyl protons (a doublet, integrating to 6H).
¹³C NMR - Aromatic and imidazole carbons in the range of 110-150 ppm.- Isopropyl methine and methyl carbons in the aliphatic region.
IR (KBr, cm⁻¹) - Aromatic C-H stretching (~3100-3000).- Aliphatic C-H stretching (~2900-2800).- C=N and C=C stretching (~1600-1450).- Asymmetric and symmetric NO₂ stretching (~1550 and ~1350).
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z 232.11.

Potential Biological Activity and Therapeutic Applications

The chemical structure of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole suggests several potential biological activities, primarily stemming from the nitroimidazole core.

Antimicrobial and Antiparasitic Potential

Nitroimidazole derivatives are well-established antimicrobial agents, particularly effective against anaerobic bacteria and certain protozoa.[6][7] The mechanism of action involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic free radicals that disrupt DNA and other macromolecules.[6] It is plausible that 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole could exhibit similar activity.

Mechanism_of_Action cluster_cell Anaerobic Microbe / Hypoxic Tumor Cell Prodrug 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole (Prodrug) Reduction Nitroreductases Prodrug->Reduction Enzymatic Reduction Radical Nitro Radical Anion (Cytotoxic) Reduction->Radical Damage DNA Damage & Macromolecule Disruption Radical->Damage CellDeath Cell Death Damage->CellDeath

Caption: Proposed mechanism of bioactivation for nitroimidazole compounds.

Anticancer and Cytotoxic Potential

The hypoxic microenvironment of solid tumors provides an ideal setting for the bioreductive activation of nitroimidazole compounds.[6] This selective activation in cancer cells makes them attractive candidates for development as anticancer agents. Studies on other nitroimidazole derivatives have shown cytotoxic effects against various cancer cell lines.[3][11] Therefore, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole warrants investigation for its potential anticancer properties.

Structure-Activity Relationship Insights
  • Nitro Group: The presence and position of the nitro group are critical for the bioreductive activation and subsequent biological activity.

  • Isopropyl Group at C2: The 2-isopropyl substituent may influence the compound's lipophilicity, solubility, and steric interactions with target enzymes or receptors, potentially modulating its potency and selectivity.

  • 4-Nitrophenyl Group at N1: The N1-substituent can significantly impact the electronic properties of the imidazole ring and the overall molecular conformation, which in turn can affect its biological activity.

Future Research Directions

To fully elucidate the therapeutic potential of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, the following areas of research are recommended:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full spectroscopic and physicochemical characterization of the compound.

  • In Vitro Biological Evaluation:

    • Antimicrobial Screening: Testing against a panel of anaerobic and aerobic bacteria, as well as protozoan parasites.

    • Anticancer Screening: Evaluation of its cytotoxic effects on a variety of human cancer cell lines, particularly under hypoxic conditions.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying its biological activities, including its interaction with DNA and other cellular targets.

  • In Vivo Efficacy and Toxicity: If promising in vitro activity is observed, conducting animal studies to assess its therapeutic efficacy and safety profile.

Conclusion

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is a nitroimidazole derivative with a structural framework that suggests significant potential for applications in drug discovery. While specific experimental data for this compound is limited, this guide provides a solid foundation for future research by proposing a viable synthetic route, predicting its key characteristics, and outlining its potential biological activities based on the well-established pharmacology of related compounds. Further investigation into this molecule is warranted to explore its therapeutic utility.

References

  • PubChemLite. 2-isopropyl-4-nitro-1h-imidazole (C6H9N3O2). [Link]

  • National Institutes of Health. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [Link]

  • Brieflands. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. [Link]

  • Chemsrc. 2-Isopropyl-4-nitro-1H-imidazole | CAS#:13373-32-5. [Link]

  • YMER. Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. [Link]

  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. [Link]

  • ResearchGate. Synthesis And Antimicrobial Activity Of 1-(5 Isopropoxy -2-Methyl-4-Nitrophenyl)-Substituted Benzimidazole Derivatives via Buchwald-Hartwig Coupling. [Link]

  • Nanotechnology Perceptions. Introduction To Imidazole And Its Antimicrobial Activity: A Review. [Link]

  • Asian Pacific Journal of Cancer Biology. Cytotoxic Activity of Some Azole Derivatives. [Link]

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • PubChem. 2-Isopropyl-4-methyl-1H-imidazole. [Link]

  • IJFMR. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]

  • ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [Link]

  • Bentham Science. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. [Link]

  • The Role of 2-Isopropyl-1H-imidazole in Modern Pharmaceutical Synthesis. [Link]

  • PrepChem.com. Synthesis of 2-Methylsulfinyl-4-(4-nitrophenyl)-1H-imidazole. [Link]

  • PubChem. 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]

  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • National Institutes of Health. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]

  • In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. [Link]

  • ResearchGate. NMR Investigation of the complexation of (S)-2-isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with -cyclodextrin. [Link]

  • The Royal Society of Chemistry. Synthesis and studies of electrochemical properties of lophine derivatives. [Link]

  • National Institutes of Health. A Computational Study on Selected Alkaloids as SARS-CoV-2 Inhibitors: PASS Prediction, Molecular Docking, ADMET Analysis, DFT, and Molecular Dynamics Simulations. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Foreword: Navigating the Landscape of a Novel Imidazole Derivative To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, this guide serves as a comprehensive te...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of a Novel Imidazole Derivative

To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, this guide serves as a comprehensive technical exploration into the molecular architecture of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. With the CAS Registry Number 123320-59-2, a molecular formula of C12H13N3O2, and a molecular weight of 231.25 g/mol , this compound belongs to the versatile family of substituted imidazoles—a class of heterocycles renowned for their broad spectrum of biological activities.[1]

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[2][3] The introduction of a nitro group, particularly on a phenyl substituent, is a well-established strategy for imparting or modulating biological effects, including antimicrobial and anticancer properties.[4] This is often attributed to the bioreductive activation of the nitro group under hypoxic conditions, a hallmark of solid tumors and anaerobic bacterial environments.[5]

This guide is structured to provide a holistic understanding of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, from its rational synthesis to a detailed predictive analysis of its spectroscopic and structural characteristics. In the absence of extensive, publicly available experimental data for this specific molecule, we will leverage established principles and data from closely related analogues to construct a robust and scientifically grounded profile. Every protocol and interpretation herein is designed to be a self-validating system, empowering you to anticipate, execute, and interpret with confidence.

I. Proposed Synthesis and Mechanistic Rationale

The synthesis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole can be logically approached through a multi-step pathway, commencing with the construction of the core imidazole ring, followed by N-alkylation. A plausible and efficient strategy is the Phillips-Ladenburg condensation, a classic and reliable method for benzimidazole synthesis that can be adapted for imidazoles.[6] This is followed by a regioselective N-arylation.

Overall Synthetic Workflow

The proposed synthesis is a two-step process designed for efficiency and control over the final product's constitution.

Synthetic Workflow A Step 1: Imidazole Ring Formation B Step 2: N-Arylation A->B Intermediate: 2-isopropyl-1H-imidazole C Final Product B->C 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of 2-isopropyl-1H-imidazole

This initial step involves the condensation of glyoxal, ammonia, and isobutyraldehyde. This well-established reaction, a variation of the Debus synthesis of imidazoles, provides the core 2-isopropyl-1H-imidazole structure.

Reaction Scheme:

Glyoxal + 2 NH₃ + Isobutyraldehyde → 2-isopropyl-1H-imidazole + 3 H₂O

Experimental Protocol:

  • In a well-ventilated fume hood, combine aqueous glyoxal (40% solution, 1.0 equivalent) and aqueous ammonia (28-30% solution, 2.5 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add isobutyraldehyde (1.1 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80-90 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-isopropyl-1H-imidazole.

  • Purify the crude product by vacuum distillation or column chromatography.

Causality of Experimental Choices: The use of an excess of ammonia drives the reaction towards the formation of the imidazole ring. The initial cooling is crucial to control the exothermic nature of the initial condensation reactions. Refluxing provides the necessary energy to complete the cyclization and dehydration steps.

Step 2: N-Arylation to Yield 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

The second step is a nucleophilic aromatic substitution (SNAr) reaction, where the imidazole nitrogen attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene. The presence of the strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack, making the reaction feasible.

Reaction Scheme:

2-isopropyl-1H-imidazole + 1-fluoro-4-nitrobenzene → 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole + HF

Experimental Protocol:

  • Dissolve 2-isopropyl-1H-imidazole (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.

  • Add 1-fluoro-4-nitrobenzene (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.[7]

  • After completion, cool the mixture and pour it into ice-water to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

Trustworthiness of the Protocol: The choice of a polar aprotic solvent facilitates the SNAr reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the imidazole anion. Potassium carbonate is a sufficiently strong base to deprotonate the imidazole and is easily removed after the reaction. Heating is necessary to overcome the activation energy of the reaction.[7]

II. Molecular Structure Elucidation: A Predictive Spectroscopic Analysis

The structural confirmation of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole relies on a combination of spectroscopic techniques. Below is a detailed prediction of the expected data, based on established values for similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Sample Preparation Protocol:

  • Weigh approximately 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Gently vortex or sonicate to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.[8][9]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Isopropyl -CH₃~ 1.3 - 1.5Doublet~ 7.06H
Isopropyl -CH~ 3.0 - 3.3Septet~ 7.01H
Imidazole H-5~ 7.2 - 7.4Doublet~ 1.51H
Imidazole H-4~ 7.8 - 8.0Doublet~ 1.51H
Phenyl H-2', H-6'~ 7.9 - 8.1Doublet~ 9.02H
Phenyl H-3', H-5'~ 8.3 - 8.5Doublet~ 9.02H

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
Isopropyl -CH₃~ 21 - 23
Isopropyl -CH~ 26 - 28
Imidazole C-5~ 118 - 120
Phenyl C-2', C-6'~ 124 - 126
Imidazole C-4~ 129 - 131
Phenyl C-3', C-5'~ 142 - 144
Phenyl C-1'~ 145 - 147
Phenyl C-4'~ 148 - 150
Imidazole C-2~ 155 - 157

Interpretation and Rationale: The chemical shifts are predicted based on the electronic environment of each nucleus. The protons and carbons of the 4-nitrophenyl group are expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro group. The isopropyl group will show its characteristic doublet and septet splitting pattern. The imidazole protons will appear as doublets due to coupling with each other.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation Protocol (KBr Pellet):

  • Finely grind 1-2 mg of the solid sample with ~100 mg of anhydrous potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[8]

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3150MediumC-H stretching (aromatic)
2950 - 3000MediumC-H stretching (aliphatic, isopropyl)
~ 1600MediumC=N stretching (imidazole ring)
1580 - 1600StrongC=C stretching (aromatic rings)
1500 - 1530Strong, sharpN-O asymmetric stretching (nitro group)
1340 - 1360Strong, sharpN-O symmetric stretching (nitro group)
~ 850StrongC-H out-of-plane bending (para-substituted phenyl)

Interpretation: The most prominent and diagnostic peaks will be the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.[10][11] The presence of both aromatic and aliphatic C-H stretches will also be evident.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Instrumentation Protocol (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Set the mass spectrometer to positive ion ESI mode.

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum over a suitable m/z range.[9]

Predicted Mass Spectrum Data:

m/zProposed FragmentFragmentation Pathway
232.1[M+H]⁺Protonated molecular ion
216.1[M-CH₃]⁺Loss of a methyl group from the isopropyl moiety
189.1[M-C₃H₆]⁺Loss of propene from the isopropyl group
122.0[C₆H₄NO₂]⁺Fragment corresponding to the nitrophenyl group

Interpretation: The mass spectrum will show a prominent protonated molecular ion peak [M+H]⁺ at m/z 232.1. Key fragmentation pathways would likely involve the loss of fragments from the isopropyl group.

III. Predicted Crystal Structure and Molecular Geometry

While a crystal structure for the title compound is not available, we can infer its likely solid-state conformation by examining the crystal structure of a closely related molecule, 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.[12][13]

Key Predicted Structural Features:

  • Non-Planarity: The molecule is expected to be non-planar. There will be significant dihedral angles between the imidazole ring and the 4-nitrophenyl ring due to steric hindrance.

  • Intermolecular Interactions: In the solid state, the crystal packing is likely to be influenced by C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings.[13] The nitro group is a strong hydrogen bond acceptor.

Molecular_Geometry cluster_imidazole Imidazole Ring cluster_isopropyl Isopropyl Group cluster_nitrophenyl 4-Nitrophenyl Ring Im_N1 Im_N1 Im_C5 Im_C5 Np_C1 Np_C1 Im_N1->Np_C1 N-C bond (Rotation expected) Im_C2 Im_C2 Ip_CH Ip_CH Im_C2->Ip_CH C-C bond Im_N3 Im_N3 Im_C4 Im_C4 Ip_CH3_1 Ip_CH3_1 Ip_CH->Ip_CH3_1 Ip_CH3_2 Ip_CH3_2 Ip_CH->Ip_CH3_2 Np_C2 Np_C2 Np_C3 Np_C3 Np_C6 Np_C6 Np_C4 Np_C4 Np_C5 Np_C5 Np_N Np_N Np_C4->Np_N Np_O1 Np_O1 Np_N->Np_O1 Np_O2 Np_O2 Np_N->Np_O2

Sources

Foundational

spectroscopic data for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

An In-depth Technical Guide to the Spectroscopic Profile of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Abstract This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-isoprop...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole (CAS No. 123320-59-2).[1] As a molecule of interest in medicinal chemistry and materials science, possessing a validated analytical profile is paramount for researchers in synthesis, quality control, and drug development. This document outlines the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Furthermore, it details the standardized experimental protocols for acquiring this data, ensuring reproducibility and scientific integrity. The guide is structured to provide not only the data itself but also the underlying rationale for the observed spectral features, reflecting an approach grounded in physical organic chemistry principles.

Introduction to the Target Compound

Chemical Identity and Structure

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is a substituted imidazole derivative featuring an isopropyl group at the C2 position of the imidazole ring and a 4-nitrophenyl group attached to one of the ring nitrogens. This specific substitution pattern dictates its unique electronic and steric properties, which are, in turn, reflected in its spectroscopic signatures.

  • IUPAC Name: 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

  • CAS Number: 123320-59-2[1]

  • Molecular Formula: C₁₂H₁₃N₃O₂

  • Molecular Weight: 231.25 g/mol [1]

Chemical Structure of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Figure 1: Chemical Structure of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.
Rationale for Spectroscopic Characterization

For any novel or synthesized compound intended for further research, unambiguous structural confirmation is the bedrock of scientific validity. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule. For professionals in drug development, this data is critical for:

  • Structural Verification: Confirming that the target molecule has been synthesized correctly.

  • Purity Assessment: Identifying the presence of impurities or starting materials.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing.

  • Regulatory Submission: Providing essential characterization data for regulatory bodies.

Predicted Spectroscopic Data and Mechanistic Interpretation

The following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds, such as 1-(4-nitrophenyl)-1H-imidazole and various 2-substituted imidazoles.[2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the isopropyl, imidazole, and 4-nitrophenyl moieties. The powerful electron-withdrawing nature of the nitro group will significantly deshield the protons on the phenyl ring, shifting them downfield.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
~ 8.40 Doublet ~ 9.0 2H, H-a (ortho to NO₂) Strong deshielding by the adjacent electron-withdrawing NO₂ group and the imidazole nitrogen.
~ 7.95 Doublet ~ 9.0 2H, H-b (meta to NO₂) Deshielded by the aromatic system and nitro group, but to a lesser extent than ortho protons.
~ 7.60 Doublet ~ 1.5 1H, Imidazole H-5 Imidazole ring protons appear in the aromatic region.
~ 7.15 Doublet ~ 1.5 1H, Imidazole H-4 Slightly different electronic environment compared to H-5.
~ 3.30 Septet ~ 7.0 1H, Isopropyl CH Characteristic multiplicity from coupling to six equivalent methyl protons.

| ~ 1.30 | Doublet | ~ 7.0 | 6H, Isopropyl CH₃ | Shielded aliphatic protons, split into a doublet by the single methine proton. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will corroborate the structure by showing the correct number of unique carbon environments. Carbons attached to or near electronegative atoms (N, O) will be shifted significantly downfield.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~ 155.0 Imidazole C-2 Carbon atom situated between two nitrogen atoms is highly deshielded.
~ 147.5 Phenyl C-d (C-NO₂) Quaternary carbon attached to the strongly electron-withdrawing nitro group.
~ 142.0 Phenyl C-c (C-Im) Quaternary carbon attached to the imidazole ring.
~ 128.0 Imidazole C-5 Aromatic carbon in the five-membered heterocyclic ring.
~ 125.5 Phenyl C-a (CH) Aromatic methine carbons ortho to the nitro group.
~ 123.0 Phenyl C-b (CH) Aromatic methine carbons meta to the nitro group.
~ 120.0 Imidazole C-4 Aromatic carbon in the five-membered heterocyclic ring.
~ 28.0 Isopropyl CH Aliphatic carbon shifted downfield by the attached imidazole ring.

| ~ 21.5 | Isopropyl CH₃ | Shielded aliphatic carbons at the terminus of the alkyl chain. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation patterns that support the proposed structure. Electrospray ionization (ESI) in positive mode is a suitable technique.

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

m/z (amu) Proposed Fragment Fragmentation Pathway
232.10 [M+H]⁺ Molecular ion peak (protonated).
231.10 [M]⁺ Molecular ion.
189.09 [M - C₃H₆]⁺ Loss of propene from the isopropyl group.
185.10 [M - NO₂]⁺ Loss of the nitro group.
121.07 [C₇H₅N₂O₂]⁺ Fragment corresponding to the 4-nitrophenyl group.

| 111.11 | [C₆H₁₁N₂]⁺ | Fragment corresponding to the 2-isopropyl-imidazole moiety. |

Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying key functional groups. The most prominent and diagnostic peaks will be the strong, characteristic stretches of the nitro group.

Table 4: Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
3150 - 3050 Medium Aromatic C-H Stretch
2980 - 2850 Medium Aliphatic C-H Stretch (isopropyl)
~ 1600 Medium C=N Stretch (imidazole ring)
~ 1520 Strong Asymmetric NO₂ Stretch[5][6]
~ 1340 Strong Symmetric NO₂ Stretch[5][6]

| ~ 850 | Strong | C-N Stretch (Ar-NO₂) |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is characterized by electronic transitions within the conjugated π-system. The presence of the 4-nitrophenyl group attached to the imidazole ring creates an extended conjugated system that absorbs strongly in the UV region. An absorption maximum (λ_max) is expected due to π→π* transitions, likely appearing in the 300-400 nm range, characteristic of similar nitroaromatic compounds.[7]

Standardized Protocols for Spectroscopic Data Acquisition

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended. These methodologies are based on best practices for the analysis of solid organic compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic molecules.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal standard, setting the 0 ppm reference point.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A wider spectral width (e.g., 240 ppm) and a significantly larger number of scans are required due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Introduce the sample into the ESI source via direct infusion or through an LC system. Acquire the spectrum in positive ion mode over a mass range of 50-500 m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Finely grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: First, record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.

Synthesis and Analytical Workflow

The acquisition of spectroscopic data is the final validation step in a broader chemical workflow that begins with synthesis. A plausible synthetic route involves the N-arylation of 2-isopropyl-1H-imidazole with 1-fluoro-4-nitrobenzene under basic conditions. The subsequent analytical workflow is crucial for ensuring the final product meets the required purity and identity standards.

G cluster_qc Start Starting Materials (2-isopropyl-1H-imidazole, 1-fluoro-4-nitrobenzene) Reaction Synthesis Reaction (N-Arylation) Start->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Flash Chromatography) Crude->Purification Pure Pure Compound (>95% Purity) Purification->Pure QC Spectroscopic Validation Pure->QC Confirm Final Structural Confirmation & Lot Release QC->Confirm NMR ¹H & ¹³C NMR QC->NMR MS Mass Spec QC->MS IR FTIR QC->IR NMR->Confirm MS->Confirm IR->Confirm

Diagram 1: Standard workflow from synthesis to final spectroscopic validation.

Conclusion

This guide establishes a foundational spectroscopic profile for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. The predicted data, derived from established chemical principles, provides researchers with a reliable benchmark for structural confirmation and purity analysis. By adhering to the detailed experimental protocols, scientists can generate consistent and high-quality data, thereby enhancing the reliability of their research and development efforts. This comprehensive analytical overview serves as an essential tool for any professional working with this compound, ensuring both scientific rigor and efficiency in the laboratory.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
  • Royal Society of Chemistry. Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information.
  • Benchchem. Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide.
  • Royal Society of Chemistry. Electronic Supplementary Information.
  • Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
  • Moldb. 2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Isopropyl-1H-imidazole in Modern Pharmaceutical Synthesis.
  • Cheméo. Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9).
  • ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....

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Exploratory

1H NMR and 13C NMR analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation for this specific molecule. It offers predictive data based on established chemical shift theory and analogous structures, details a robust experimental protocol, and explains the causal logic behind spectral assignments. The guide aims to serve as an authoritative resource for the structural elucidation and verification of this and similar substituted imidazole compounds.

Introduction: The Imperative for Structural Verification

In the field of medicinal chemistry and materials science, the precise structural characterization of novel synthesized compounds is non-negotiable. 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is a molecule of interest, combining the versatile imidazole core with substituents that significantly modulate its electronic and steric properties. The imidazole moiety is a key component in many biological systems and pharmaceutical agents.[1] The presence of a bulky isopropyl group at the C-2 position and a strongly electron-withdrawing nitrophenyl group at the N-1 position creates a unique electronic environment, the nuances of which can be precisely mapped using NMR spectroscopy.

NMR is an unparalleled tool for providing a high-resolution depiction of molecular structure in solution.[2] This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, offering a foundational framework for its empirical analysis.

Core Principles: Understanding the NMR Signature

The NMR spectrum of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is governed by the chemical environment of each proton and carbon nucleus. Three key structural fragments dictate the overall spectral appearance:

  • The Isopropyl Group: A simple aliphatic substituent that gives rise to a characteristic splitting pattern.

  • The Imidazole Ring: An aromatic five-membered heterocycle whose protons and carbons have distinct chemical shifts.[3]

  • The 4-Nitrophenyl Group: A disubstituted benzene ring where the powerful electron-withdrawing nature of the nitro group (NO₂) creates a predictable and deshielded environment for the aromatic protons.[4][5]

Our analysis will proceed by examining each of these fragments in detail.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental methodology. The following protocol is designed to ensure accuracy and minimize artifacts.

Materials and Instrumentation
  • Compound: 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole (~5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is preferable for initial characterization due to its simplicity, while DMSO-d₆ is an excellent alternative if solubility is a concern.[6]

  • Internal Standard: Tetramethylsilane (TMS), typically provided in the deuterated solvent (0 ppm reference).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5 mg of the solid sample directly into a clean, dry NMR tube.

  • Solvent Addition: Using a calibrated pipette, add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Dissolution: Cap the tube securely and vortex or sonicate gently until the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer & Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a fresh NMR tube.

  • Labeling: Clearly label the NMR tube with the compound identifier.

Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring both ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Sample (5mg in 0.6mL CDCl3) Lock Lock on Solvent Signal Prep->Lock Shim Shim Magnet Coils (Optimize B0 Homogeneity) Lock->Shim Tune Tune & Match Probe Shim->Tune H1_Acq Acquire 1H Spectrum (16-32 scans) Tune->H1_Acq C13_Acq Acquire 13C{1H} Spectrum (1024+ scans) H1_Acq->C13_Acq FT Fourier Transform (FID -> Spectrum) C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integrate 1H Spectrum Reference->Integrate

Caption: Experimental workflow for NMR data acquisition and processing.

Analysis and Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct sets of signals corresponding to the protons of the isopropyl, imidazole, and nitrophenyl moieties.

Predicted ¹H NMR Data
Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Isopropyl -CH₃~ 1.4 - 1.6Doublet (d)~ 7.06HCoupled to the single -CH proton.
Isopropyl -CH~ 3.1 - 3.4Septet (sept)~ 7.01HCoupled to the six equivalent -CH₃ protons.
Imidazole H-5~ 7.1 - 7.3Doublet (d)~ 1.51HCoupled to H-4 across the double bond.
Imidazole H-4~ 7.6 - 7.8Doublet (d)~ 1.51HDeshielded relative to H-5 due to proximity to N-1.
Nitrophenyl H-ortho~ 8.3 - 8.5Doublet (d)~ 9.02HStrongly deshielded by the adjacent electron-withdrawing NO₂ group.[4]
Nitrophenyl H-meta~ 7.5 - 7.7Doublet (d)~ 9.02HCoupled to H-ortho protons. Less deshielded than H-ortho.
Detailed Signal Breakdown
  • Isopropyl Protons: This is the most straightforward region. The six methyl protons (-CH₃) are chemically equivalent and are split by the single methine proton (-CH), resulting in a doublet. The methine proton is, in turn, split by the six methyl protons, producing a septet according to the n+1 rule.

  • Imidazole Protons: The two protons on the imidazole ring, H-4 and H-5, are not equivalent. They will appear as two distinct signals, each a doublet due to coupling to each other (³JHH). Their chemical shifts are in the aromatic region, typically between 7.0 and 8.0 ppm for substituted imidazoles.[7]

  • Nitrophenyl Protons: The 4-nitrophenyl group presents a classic AA'BB' spin system that often appears as two distinct doublets, especially at high field. The protons ortho to the nitro group are significantly deshielded due to the strong anisotropic and inductive effects of the NO₂ group and will appear far downfield. The protons meta to the nitro group appear at a higher field (more shielded) but are still in the aromatic region. Both will show characteristic ortho coupling constants of approximately 9.0 Hz.

Analysis and Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 unique carbon signals, as the two methyl carbons of the isopropyl group and the respective ortho and meta carbons of the nitrophenyl ring are chemically equivalent.

Predicted ¹³C NMR Data
Signal AssignmentPredicted δ (ppm)Rationale
Isopropyl -C H₃~ 21 - 23Typical aliphatic sp³ carbon chemical shift.
Isopropyl -C H~ 28 - 32Aliphatic sp³ carbon attached to the imidazole ring.
Imidazole C-5~ 120 - 124Aromatic carbon in the imidazole ring.[7]
Imidazole C-4~ 128 - 132Aromatic carbon, often slightly downfield from C-5.[7]
Nitrophenyl C-meta~ 124 - 126Aromatic carbon meta to the nitro group.
Nitrophenyl C-ortho~ 128 - 130Aromatic carbon ortho to the nitro group.
Nitrophenyl C-ipso~ 142 - 144Quaternary carbon attached to the imidazole nitrogen.
Imidazole C-2~ 158 - 162Quaternary carbon attached to the isopropyl group and two nitrogens. Expected to be significantly downfield.
Nitrophenyl C-para~ 147 - 150Quaternary carbon attached to the nitro group, strongly deshielded.
Mechanistic Insights from Carbon Data

The chemical shifts of the imidazole carbons (C-2, C-4, and C-5) are particularly sensitive to the electronic effects of the substituents. The C-2 carbon, situated between two nitrogen atoms and attached to the isopropyl group, is expected to be the most downfield of the imidazole carbons. The quaternary carbons of the nitrophenyl ring (C-ipso and C-para) are also highly informative, with their downfield shifts confirming the strong electron-withdrawing nature of their respective substituents (the imidazole ring and the nitro group).

Advanced Structural Verification: 2D NMR

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable. The following diagram illustrates how different NMR techniques provide complementary information for complete structural elucidation.

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR Chemical Shift Integration Multiplicity COSY COSY ¹H-¹H Correlations H1->COSY Identifies ¹H-¹H coupling networks HSQC HSQC ¹H-¹³C (1-bond) Correlations H1->HSQC Assigns protons to directly attached carbons C13 ¹³C NMR Chemical Shift C13->HSQC HMBC HMBC ¹H-¹³C (2-3 bond) Correlations COSY->HMBC HSQC->HMBC Connects molecular fragments across quaternary carbons

Caption: Logical relationships between key 1D and 2D NMR experiments.

  • COSY (Correlation Spectroscopy): Would confirm the coupling between the isopropyl -CH and -CH₃ protons, the imidazole H-4 and H-5 protons, and the nitrophenyl ortho and meta protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Would definitively link each proton signal to its directly attached carbon atom (e.g., mapping the isopropyl -CH proton to the isopropyl -CH carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for mapping the connectivity across quaternary (non-protonated) carbons. For instance, it would show correlations from the isopropyl -CH proton to the imidazole C-2 carbon, and from the nitrophenyl ortho-protons to the C-ipso carbon, confirming the overall molecular assembly.

Conclusion

The NMR analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole provides a clear and detailed fingerprint of its molecular structure. Through a systematic interpretation of ¹H and ¹³C spectra, supported by advanced 2D techniques, every atom's position within the molecular framework can be confidently assigned. The predicted chemical shifts and coupling patterns detailed in this guide offer a robust template for the empirical verification of this compound, underscoring the indispensable role of NMR spectroscopy in modern chemical research.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization data of the compounds (3a-3r). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Nitrophenyl)acetonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Dimethyl-4-nitro-imidazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-amino-5-isopropyl-1-methylimidazole, monohydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. Retrieved from [Link]

  • NIST. (n.d.). 2-Isopropylimidazole. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Imidazole at BMRB. Retrieved from [Link]

  • Ramasami, T., et al. (1981). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 20A, 694-696. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 7(7), 235-243. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Metal Complexes 2-(4-nitrophenyl azo)-2,4-dimethylphenol. Retrieved from [Link]

  • PubMed. (n.d.). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Retrieved from [Link]

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Foundational

mass spectrometry of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framew...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. In the absence of established public data for this specific molecule, this document synthesizes field-proven methodologies and first-principle fragmentation logic derived from the analysis of structurally related imidazole and nitroaromatic compounds. We present a complete workflow, from sample preparation and chromatographic separation to high-resolution mass analysis and tandem mass spectrometry (MS/MS) for structural elucidation. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its analogues.

Introduction: The Analytical Imperative

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole belongs to a class of substituted imidazole compounds. The imidazole ring is a crucial pharmacophore found in many pharmaceuticals, including antifungal and antihypertensive medications[1]. The addition of a nitrophenyl group introduces unique electronic properties and potential metabolic pathways, making a thorough structural characterization essential for any research or development application.

Mass spectrometry is the definitive technique for confirming molecular weight and elucidating the structure of such novel compounds. This guide focuses on a liquid chromatography-mass spectrometry (LC-MS) approach, which offers the sensitivity and specificity required for detailed analysis.

Molecular Profile:

  • Compound Name: 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

  • Molecular Formula: C₁₂H₁₃N₃O₂

  • Monoisotopic Mass: 231.1008 Da

  • Average Molecular Weight: 231.25 g/mol

The primary objective of our analysis is to confirm this molecular weight and to predict and verify a fragmentation pattern that is unique to this specific isomeric arrangement.

The Analytical Strategy: A Logic-Driven Workflow

The selection of an analytical methodology is dictated by the physicochemical properties of the analyte. The presence of the basic imidazole moiety and the overall polarity of the molecule make it an ideal candidate for Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺, minimizing in-source fragmentation and providing a clear indication of the molecular weight.

Our strategy is built upon a tandem of High-Performance Liquid Chromatography (UHPLC) for analyte separation and Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry for high-resolution analysis. This combination ensures separation from potential impurities and provides the mass accuracy required to confirm the elemental composition.

Experimental Workflow Diagram

The overall analytical process is outlined in the following workflow diagram.

G cluster_prep 1. Sample Preparation cluster_lc 2. UHPLC Separation cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis p1 Weigh 5 mg of sample p2 Dissolve in 5 mL Methanol (Stock Solution: 1 mg/mL) p1->p2 p3 Prepare 1 µg/mL working solution in 50:50 Acetonitrile:Water p2->p3 lc1 Inject 5 µL onto C18 Column p3->lc1 lc2 Mobile Phase Gradient Elution (Water/ACN with 0.1% Formic Acid) lc1->lc2 ms1 Ionization via ESI (+ve mode) lc2->ms1 ms2 Full Scan MS Analysis (m/z 50-500) ms1->ms2 ms3 Data-Dependent MS/MS (Collision-Induced Dissociation) ms2->ms3 da1 Confirm [M+H]⁺ Accurate Mass (Expected m/z 232.1086) ms3->da1 da2 Analyze MS/MS Spectrum da1->da2 da3 Match Fragments to Predicted Pathway da2->da3

Caption: End-to-end workflow for LC-MS analysis.

Detailed Experimental Protocols

Trustworthy data originates from meticulous and well-documented protocols. The following steps provide a self-validating system for the analysis.

Materials and Reagents
  • Analyte: 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water

  • Additive: 0.1% (v/v) Formic Acid in mobile phases A and B

  • Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials

Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the compound and dissolve it in 5 mL of methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to achieve a final concentration of 1 µg/mL. This concentration is typically sufficient for modern ESI-MS systems.

  • Transfer: Transfer the working solution to an autosampler vial for injection.

UHPLC-MS/MS System Parameters

This protocol is designed for a standard C18 stationary phase, which separates compounds based on hydrophobicity. The formic acid serves to improve peak shape and enhance protonation for positive mode ESI.[2]

ParameterValueRationale
UHPLC System
ColumnC18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase column for good retention and separation of aromatic compounds.
Mobile Phase AWater + 0.1% Formic AcidAqueous phase for polar elution.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic phase for non-polar elution.
Gradient5% B to 95% B over 8 minA standard gradient to elute compounds of moderate polarity while cleaning the column.
Flow Rate0.4 mL/minOptimal for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature40 °CReduces viscosity and improves peak shape.
Injection Volume5 µLA typical volume to avoid column overloading while ensuring sufficient signal.
Mass Spectrometer (Q-TOF or Orbitrap)
Ionization ModeESI PositiveThe basic imidazole nitrogen is readily protonated.
Capillary Voltage3.5 kVStandard voltage for stable electrospray.
Source Temperature120 °CPrevents solvent condensation without causing thermal degradation.
Desolvation Gas Flow800 L/hr (N₂)Efficiently removes solvent droplets.
Desolvation Temperature350 °CEnsures complete desolvation of the ions entering the mass analyzer.
MS Scan Rangem/z 50 - 500Covers the expected precursor and fragment ions.
MS/MS AcquisitionData-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense ions in the full scan.
Collision EnergyRamped (e.g., 15-40 eV)A ramp of collision energies ensures the generation of a wide range of fragment ions for analysis.

Predicted Fragmentation Pathway

The structural elucidation of an unknown is a process of deductive reasoning based on its MS/MS spectrum. The fragmentation of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is predicted to occur along several characteristic pathways, primarily involving the nitroaromatic group and the isopropyl substituent.

Nitroaromatic compounds are known to exhibit characteristic losses of NO₂ (46 Da) and NO (30 Da).[3][4] The isopropyl group is prone to cleavage, and the imidazole ring itself can undergo ring opening under sufficient collision energy.

Predicted Fragmentation Diagram

The following diagram illustrates the most probable fragmentation cascades for the [M+H]⁺ ion of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

G parent [M+H]⁺ m/z 232.1086 frag1 Loss of NO₂ [C₁₂H₁₄N₂]⁺ m/z 188.1157 parent->frag1 - NO₂ (46 Da) frag2 Loss of NO [C₁₂H₁₃N₂O]⁺ m/z 202.1028 parent->frag2 - NO (30 Da) frag3 Loss of Propene (C₃H₆) [C₉H₈N₃O₂]⁺ m/z 206.0617 parent->frag3 - C₃H₆ (42 Da) frag4 [4-nitrophenyl]⁺ C₆H₄NO₂⁺ m/z 122.0242 parent->frag4 Imidazole Cleavage frag5 [2-isopropyl-imidazole+H]⁺ C₆H₁₁N₂⁺ m/z 111.0922 parent->frag5 Imidazole Cleavage frag6 Loss of NO from frag4 [C₆H₄O]⁺ m/z 92.0262 frag4->frag6 - NO (30 Da)

Caption: Predicted fragmentation pathway for [M+H]⁺.

Expected Mass Spectral Data

The high-resolution mass spectrometer allows for the confirmation of elemental compositions based on accurate mass measurements. The table below summarizes the expected m/z values for the key ions.

Ion DescriptionProposed FormulaCalculated m/z (Monoisotopic)
Precursor Ion
Protonated Molecule [M+H]⁺[C₁₂H₁₃N₃O₂ + H]⁺232.1086
Key Fragment Ions
Loss of Propene (from isopropyl group)[C₉H₈N₃O₂]⁺206.0617
Loss of Nitric Oxide (NO)[C₁₂H₁₃N₂O]⁺202.1028
Loss of Nitro Group (NO₂)[C₁₂H₁₄N₂]⁺188.1157
4-nitrophenyl cation[C₆H₄NO₂]⁺122.0242
Protonated 2-isopropyl-imidazole[C₆H₁₁N₂]⁺111.0922
Loss of NO from nitrophenyl cation[C₆H₄O]⁺92.0262

Expert Interpretation: The most diagnostically significant fragments will be the cleavage yielding the [4-nitrophenyl]⁺ cation at m/z 122.0242 and the complementary [2-isopropyl-imidazole+H]⁺ cation at m/z 111.0922 . The presence of both ions strongly supports the proposed connectivity of the molecule. The characteristic neutral losses of NO (30 Da) and NO₂ (46 Da) from the precursor ion are hallmark fragmentation patterns for nitroaromatic compounds and provide further structural confirmation.[5][6]

Conclusion

This guide outlines a robust and scientifically grounded strategy for the definitive identification and structural elucidation of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole using UHPLC-MS/MS. By combining a meticulous experimental protocol with a predictive, first-principles approach to fragmentation analysis, researchers can achieve a high degree of confidence in their results. The methodologies described herein are not only applicable to the title compound but can also serve as a template for the characterization of other novel substituted imidazole derivatives, accelerating research and development in a multitude of scientific fields.

References

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). National Institutes of Health (NIH). [Link][7]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2007). PubMed. [Link][3]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2016). National Institutes of Health (NIH). [Link][5]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). ResearchGate. [Link][8]

  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (2013). Der Pharma Chemica. [Link][9]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect. [Link][10]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2007). ResearchGate. [Link][4]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link][2]

  • Mass Fragmentation pattern of nitro compounds. (2022). YouTube. [Link][11]

  • Imidazole - Wikipedia. Wikipedia. [Link][1]

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Exploratory

Introduction: Bridging Computational Chemistry and Drug Discovery

An In-Depth Technical Guide to the In Silico Modeling of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] Specifically, nitroimidazole derivatives have garnered significant attention as potential anti-HIV agents, radiosensitizers for cancer therapy, and antimicrobial compounds.[4][5] The subject of this guide, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, belongs to this promising class of molecules.

Before committing to costly and time-consuming synthesis and in vitro testing, a robust in silico evaluation can provide critical insights into a molecule's potential as a drug candidate.[6][7] Computational modeling allows us to predict a molecule's three-dimensional structure, electronic properties, potential biological targets, binding affinity, dynamic stability, and pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[8] This guide provides a comprehensive, step-by-step workflow for the in silico characterization of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, designed for researchers and scientists in the field of drug development. Our approach is grounded in established computational methodologies, emphasizing the rationale behind each experimental choice to ensure a self-validating and scientifically rigorous process.

Part 1: Quantum Chemical Analysis for Molecular Foundation

The first step in any molecular modeling study is to establish an accurate and stable three-dimensional structure of the molecule and understand its intrinsic electronic properties. This foundation is crucial, as all subsequent simulations (docking, dynamics) depend on its accuracy. We employ Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance of computational cost and accuracy for organic molecules.[9][10]

Causality of Method Selection
  • DFT Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in providing reliable geometric and electronic properties for a wide range of organic compounds.

  • Basis Set (def2-TZVP): The Karlsruhe "split-valence triple-zeta with polarization" basis set (def2-TZVP) is selected.[10] A triple-zeta basis set provides a highly accurate description of the valence electrons involved in chemical bonding, while the polarization functions allow for anisotropy in the electron distribution, which is essential for modeling non-covalent interactions accurately.[10][11]

Experimental Protocol: Geometry Optimization and Electronic Property Calculation
  • 2D Sketch and 3D Conversion: Draw the 2D structure of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole using a chemical drawing tool (e.g., ChemDraw) and convert it to a preliminary 3D structure.

  • Geometry Optimization:

    • Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).[12]

    • Perform a full geometry optimization using the B3LYP functional and the def2-TZVP basis set to find the lowest energy (most stable) conformation.[13]

    • Confirm that the optimization has reached a true energy minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties.

    • Molecular Electrostatic Potential (MEP): Calculate the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.[14]

    • Frontier Molecular Orbitals (HOMO/LUMO): Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.[15]

    • Dipole Moment: Calculate the molecular dipole moment to understand the molecule's overall polarity.

G Workflow for Quantum Chemical Analysis cluster_QM Quantum Mechanics (DFT) start 2D Structure of Molecule build3d Generate Initial 3D Structure start->build3d optimize Geometry Optimization (B3LYP/def2-TZVP) build3d->optimize freq Frequency Calculation optimize->freq validate Verify Minimum Energy State (No Imaginary Frequencies) freq->validate validate->optimize Failure properties Calculate Electronic Properties (MEP, HOMO-LUMO, etc.) validate->properties Success output Optimized 3D Structure & Electronic Descriptors properties->output

Caption: Workflow for Quantum Chemical Analysis using DFT.

Data Presentation: Calculated Molecular Properties
PropertyCalculated ValueSignificance
Final Optimized Energy (Hartree)Value from calculationRepresents the molecule's ground state energy.
HOMO Energy (eV)Value from calculationRegion most likely to donate electrons.
LUMO Energy (eV)Value from calculationRegion most likely to accept electrons.
HOMO-LUMO Gap (eV)Value from calculationIndicates chemical stability and reactivity.
Dipole Moment (Debye)Value from calculationMeasures the overall polarity of the molecule.

Part 2: Target Interaction Analysis via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.[16] This step is crucial for hypothesis generation about the molecule's potential mechanism of action.

Causality of Method Selection
  • Target Selection: Based on the known activities of imidazole derivatives, a relevant bacterial enzyme target is selected.[1] For this guide, we will use E. coli Glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme essential for bacterial cell wall synthesis and a validated target for antimicrobial drug discovery.[16][17] The crystal structure can be obtained from the Protein Data Bank (PDB).

  • Docking Software (AutoDock Vina): AutoDock Vina is a widely used, open-source docking program known for its high performance and accuracy in predicting binding modes.

Experimental Protocol: Protein-Ligand Docking
  • Protein Preparation:

    • Download the crystal structure of GlcN-6-P synthase from the PDB.

    • Remove all non-essential components, such as water molecules, co-crystallized ligands, and co-factors, using a molecular modeling tool (e.g., PyMOL, Chimera).

    • Add polar hydrogen atoms and assign Kollman charges to the protein atoms. This step is critical for correctly modeling electrostatic interactions.[18]

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole from Part 1.

    • Assign Gasteiger partial charges, which are necessary for the docking algorithm's scoring function.

  • Grid Box Generation: Define a search space (grid box) for the docking simulation that encompasses the known active site of the enzyme. The coordinates for the active site can be determined from the location of the co-crystallized ligand in the original PDB file or from literature.[18]

  • Docking Execution: Run the docking simulation using AutoDock Vina. The program will generate multiple possible binding poses (modes) for the ligand within the active site, ranked by their predicted binding affinity (in kcal/mol).

  • Results Analysis:

    • Analyze the top-ranked binding pose. A more negative binding energy score indicates a stronger predicted interaction.[16]

    • Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the active site residues.

G Workflow for Molecular Docking cluster_Docking Protein-Ligand Docking p_start Select Target Protein (e.g., from PDB) p_prep Prepare Protein (Remove Water, Add Hydrogens) p_start->p_prep l_start Optimized Ligand Structure (from QM) l_prep Prepare Ligand (Assign Charges) l_start->l_prep grid Define Active Site & Generate Grid Box p_prep->grid l_prep->grid dock Execute Docking Simulation (e.g., AutoDock Vina) grid->dock analyze Analyze Binding Poses & Interactions dock->analyze output Binding Affinity & Interaction Map analyze->output G Workflow for Molecular Dynamics Simulation cluster_MD Molecular Dynamics (MD) start Best Docked Pose params Generate Ligand Topology (e.g., CGenFF) start->params solvate Solvate with Water & Add Ions params->solvate minimize Energy Minimization solvate->minimize nvt NVT Equilibration (Heating) minimize->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD Run (e.g., 100 ns) npt->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis output Complex Stability & Dynamic Behavior analysis->output

Caption: Workflow for Molecular Dynamics Simulation.

Data Presentation: Key MD Simulation Metrics
Analysis MetricResultInterpretation
Average Protein RMSD (Å)Value from analysisLower, stable values indicate structural integrity.
Average Ligand RMSD (Å)Value from analysisLow fluctuation suggests stable binding in the pocket.
Key Stable H-BondsResidue Name & Occupancy %Interactions maintained throughout the simulation.

Part 4: Predicting Drug-Likeness and ADMET Profile

A potent molecule is useless if it cannot reach its target in the body or is toxic. [19]Early in silico ADMET prediction helps to identify potential liabilities, allowing for optimization before synthesis. [7][8][20]

Causality of Method Selection
  • Prediction Tools: We utilize established online platforms like pkCSM and SwissADME. [8]These tools aggregate numerous validated machine learning and rule-based models to predict a wide range of pharmacokinetic and toxicological properties from a simple molecular structure input. [21]

Experimental Protocol: ADMET Prediction
  • Input Structure: Convert the 2D structure of the molecule into a SMILES (Simplified Molecular Input Line Entry System) string.

  • Submission to Server: Submit the SMILES string to an ADMET prediction web server (e.g., pkCSM).

  • Data Collection: Collate the output data, focusing on key parameters related to absorption, distribution, metabolism, excretion, and toxicity.

  • Analysis: Evaluate the predicted properties against established thresholds for drug-likeness, such as Lipinski's Rule of Five, and potential toxicity flags (e.g., hERG inhibition, AMES toxicity). [19]

G Workflow for ADMET Prediction cluster_ADMET ADMET Prediction start Molecule Structure (SMILES) submit Submit to Prediction Server (e.g., pkCSM, SwissADME) start->submit predict Calculate Properties: - Absorption (Caco-2, HIA) - Distribution (BBB, PPB) - Metabolism (CYP Inhibition) - Excretion (Clearance) - Toxicity (AMES, hERG) submit->predict analyze Evaluate Drug-Likeness (e.g., Lipinski's Rules) predict->analyze output Predicted ADMET Profile analyze->output

Caption: Workflow for In Silico ADMET Prediction.

Data Presentation: Predicted ADMET Properties
CategoryPropertyPredicted ValueOptimal Range
Physicochemical Molecular WeightValue< 500 g/mol
LogPValue< 5
H-bond DonorsValue≤ 5
H-bond AcceptorsValue≤ 10
Absorption Caco-2 PermeabilityValue> 0.90
Intestinal AbsorptionValue> 30%
Distribution BBB PermeabilityValueLogBB > 0.3 (Permeable)
Metabolism CYP2D6 InhibitorYes/NoNo
CYP3A4 InhibitorYes/NoNo
Toxicity AMES ToxicityYes/NoNo
hERG I InhibitorYes/NoNo

Conclusion and Future Outlook

This guide has outlined a comprehensive, multi-step in silico workflow to characterize the therapeutic potential of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. By systematically progressing from quantum mechanics to molecular docking, molecular dynamics, and ADMET prediction, we can build a detailed, data-driven hypothesis about the molecule's stability, mechanism of action, and drug-like properties.

The insights generated through this computational pipeline are invaluable for making informed decisions. Positive results—such as a stable binding mode to a key target and a favorable ADMET profile—provide a strong rationale for advancing the compound to experimental validation through chemical synthesis and in vitro biological assays. Conversely, the identification of potential liabilities, such as poor predicted solubility or a high risk of toxicity, can guide the next cycle of molecular design and optimization, ultimately saving significant resources and accelerating the path to novel therapeutics.

References

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Foundational

An In-Depth Technical Guide to the Solubility and Stability of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Abstract This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a substituted nitroimidazole of interest in phar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a substituted nitroimidazole of interest in pharmaceutical research. In the absence of extensive published experimental data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical considerations, predictive assessments, and detailed experimental protocols necessary to fully characterize these critical physicochemical properties. By integrating established methodologies with an understanding of the imidazole and nitroaromatic moieties, this guide explains the causality behind experimental design, ensuring a robust and self-validating approach to characterization.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its intrinsic physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, profoundly influencing bioavailability, formulation development, and shelf-life.[1] 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, belonging to the nitroimidazole class, presents a unique profile. The imidazole ring, a common motif in medicinal chemistry, offers versatile biological activity, while the nitro group can be a key pharmacophore but also a liability for stability.[2]

This guide is structured to provide not just procedural steps, but the scientific rationale underpinning the evaluation of this specific molecule. We will first establish a predicted physicochemical profile to inform experimental design, then detail robust protocols for both solubility and stability assessment, and finally, discuss the development of a crucial analytical tool: the stability-indicating method.

Predicted Physicochemical Profile of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

A foundational step in designing meaningful experiments is to establish a predicted profile of the target molecule. This allows for the selection of appropriate analytical techniques and relevant experimental conditions (e.g., pH range, solvent systems).

Core Molecular Properties

The fundamental properties of the molecule are the starting point for all subsequent predictions and experiments.

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃O₂[2]
Molecular Weight 231.25 g/mol [2]
SMILES CC(C)c1nccn1c2ccc(cc2)[O-][3]
Predicted Ionization and Lipophilicity

The ionization constant (pKa) and the octanol-water partition coefficient (logP) are critical for predicting how the molecule will behave in aqueous environments, such as physiological fluids or HPLC mobile phases. These values were predicted using reputable online cheminformatics tools.

Predicted PropertyPredicted ValueTool UsedSignificance in Experimental Design
Acidic pKa ~10.5 (for N-H proton)ChemicalizeThe imidazole ring is weakly acidic. This value is generally not relevant for physiological pH.
Basic pKa ~2.5 (for imidazole N)ChemicalizeThe imidazole nitrogen is weakly basic. At pH values below 2.5, the molecule will be protonated and likely more soluble. Solubility should be assessed across a pH range that brackets this value.
Consensus LogP ~2.85SwissADMEA LogP value in this range suggests moderate lipophilicity and likely low aqueous solubility.[2][4] This informs the need for sensitive analytical methods and the potential requirement for co-solvents in formulations.

Comprehensive Solubility Assessment

Aqueous solubility determines the dissolution rate and ultimately the bioavailability of an orally administered drug. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug development.[1][5]

The Rationale: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound before it precipitates from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[3][6] This high-throughput measurement is valuable in early discovery to quickly flag compounds with potential solubility issues.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a solvent.[5][7] It is the "gold standard" measurement, essential for pre-formulation and understanding the maximum achievable concentration in vivo. The shake-flask method is the definitive technique for this determination.[2]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in various aqueous buffers, reflecting different physiological environments.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., pH 2.0 (simulated gastric fluid), pH 5.0, pH 7.4 (phosphate-buffered saline), and pH 9.0).

  • Sample Preparation: Add an excess amount of solid 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of each buffer in a sealed, inert container (e.g., glass vial). The presence of visible solid material is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours). A thermostatically controlled shaker is ideal.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a low-binding 0.22 µm filter to remove all undissolved particles.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 5.0.

  • Data Analysis: Construct a calibration curve from standards of known concentration. Use this curve to determine the concentration of the compound in the filtrate, which represents its thermodynamic solubility at that specific pH and temperature.

Data Presentation: Expected Solubility Profile

Based on the predicted pKa and LogP, the solubility of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is expected to be low in neutral and basic conditions and may show a slight increase at low pH due to the protonation of the imidazole ring.

Buffer (pH)Temperature (°C)Expected Solubility CategoryRationale
2.025 / 37Low to ModerateProtonation of the basic imidazole nitrogen (predicted pKa ~2.5) may enhance solubility.
5.025 / 37LowThe molecule is predominantly in its neutral, lipophilic form.
7.425 / 37LowThe molecule is in its neutral form; low solubility is expected due to moderate LogP.
9.025 / 37LowThe molecule remains in its neutral form.

Intrinsic Stability and Forced Degradation Studies

Understanding the intrinsic stability of a drug substance is a regulatory requirement and is fundamental to developing a stable dosage form.[8][9] Forced degradation (stress testing) studies are employed to intentionally degrade the molecule under more severe conditions than those used for accelerated stability testing.[10][11][12]

The core objectives of these studies are:

  • To identify potential degradation products and degradation pathways.[13]

  • To elucidate the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method.[13]

Predicted Susceptibilities of the Nitroimidazole Moiety

The structure of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole suggests several potential degradation pathways:

  • Hydrolysis: While the imidazole ring itself is relatively stable, ester or amide functionalities (not present here) are common hydrolysis targets. The core structure is expected to be relatively stable to hydrolysis across a range of pH values.

  • Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[6] The nitroaromatic group can also influence oxidative stability.

  • Photodegradation: Nitroaromatic compounds are often susceptible to photodegradation. Exposure to light, particularly UV light, can lead to the formation of degradation products.[11]

Experimental Protocol: Forced Degradation Studies

This protocol follows the principles outlined in the ICH Q1A(R2) guideline.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at sufficient levels for detection and characterization without completely consuming the parent drug.[10][14]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C. Withdraw and neutralize samples with 0.1 M HCl at the same time points.

    • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature. Monitor the reaction at various time points.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, heat the stock solution at 60-80°C. Analyze samples at appropriate intervals.

    • Photodegradation: Expose the stock solution and the solid compound to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 5.0).

Visualization of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) Acid Acid Hydrolysis (0.1M HCl, Heat) Analysis Analysis via Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (0.1M NaOH, Heat) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (Solid & Solution) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API API Stock Solution (1 mg/mL) API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Identify Degradants Establish Pathways Validate Method Analysis->Outcome

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. Crucially, it must also be able to separate the API peak from the peaks of any degradation products and process impurities.[15][16][17] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.[18]

Causality in Method Development

The choice of chromatographic conditions is dictated by the physicochemical properties of the analyte and its potential degradants.

  • Column: A C18 stationary phase is a versatile starting point for a molecule with moderate lipophilicity (predicted LogP ~2.85).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is standard for RP-HPLC. The pH of the aqueous buffer should be chosen to ensure the analyte is in a single, un-ionized state (pH > 4.5, based on predicted pKa) for good peak shape and retention. A starting point could be a phosphate or acetate buffer at pH 5.0.

  • Detection: The 4-nitrophenyl chromophore will provide strong UV absorbance. A detection wavelength should be selected where the API and all potential degradants have significant absorbance, often determined using a photodiode array (PDA) detector. For nitroaromatic compounds, this is typically in the range of 280-320 nm.

  • Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is generally necessary to ensure that both the parent compound and any more or less polar degradation products are eluted with good resolution and peak shape within a reasonable runtime.[18]

Protocol for a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a validated SIM.

Step-by-Step Methodology:

  • Instrumentation: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, increase linearly to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA detection, monitor at 310 nm.

    • Injection Volume: 10 µL.

  • Method Validation (Specificity):

    • Inject individual solutions of the unstressed API and each of the stressed (degraded) samples from the forced degradation study.

    • The method is considered "stability-indicating" if the peaks for all degradation products are baseline-resolved from the main API peak and from each other.

    • Peak purity analysis using the PDA detector should be performed on the API peak in the chromatograms of the stressed samples to confirm that it is not co-eluting with any degradants.

  • Full Validation: Once specificity is established, the method must be fully validated according to ICH Q2(R1) guidelines, including assessments of linearity, accuracy, precision, range, and robustness.

Visualization of the Method Development Logic

HPLC_Method_Dev cluster_properties Molecular Properties cluster_choices Chromatographic Choices LogP Predicted LogP (~2.85) Column Stationary Phase: C18 (Hydrophobic) LogP->Column drives choice of pKa Predicted Basic pKa (~2.5) MobilePhase Mobile Phase pH: > 4.5 (for neutral form) pKa->MobilePhase informs UV Nitroaromatic Chromophore Detector Detection: UV @ ~310 nm UV->Detector determines Validation Forced Degradation Sample Analysis Column->Validation MobilePhase->Validation Detector->Validation SIM Validated Stability-Indicating Method (SIM) Validation->SIM confirms specificity

Caption: Logic flow for HPLC method development.

Conclusion and Forward Outlook

This guide has established a comprehensive, first-principles-based approach for the characterization of the solubility and stability of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. By leveraging predictive tools to inform rational experimental design, researchers can efficiently and robustly generate the critical data required for drug development. The detailed protocols for thermodynamic solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method provide a complete and self-validating framework.

The successful execution of these studies will not only define the fundamental physicochemical profile of this molecule but will also provide invaluable insights to guide formulation strategies, establish appropriate storage conditions, and ensure the quality and safety of future drug products.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design. Journal of Chemical Information and Modeling, 57(7), 1661-1674. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (Referenced in Evotec protocol)
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. Retrieved from [Link]

  • Drug Discovery Today: Technologies. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Satranidazole from Its Formulation. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • European Journal of Chemistry. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Pharmacological Profiling of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

An Application Guide by Senior Application Scientist, Dr. Evelyn Reed Introduction The imidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Application Scientist, Dr. Evelyn Reed

Introduction

The imidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The specific compound, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, presents a unique combination of structural motifs: a versatile imidazole ring, a bulky isopropyl group, and an electron-withdrawing 4-nitrophenyl group.[2] The presence of the nitroimidazole core is particularly significant, as this class of compounds is renowned for its utility as bioreductive prodrugs.[3] The mechanism of action for many nitroimidazoles involves the enzymatic reduction of the nitro group, particularly under the hypoxic (low-oxygen) conditions found in solid tumors or anaerobic bacterial colonies, which generates cytotoxic radical anions that can damage DNA and other macromolecules.[3][4]

Given the broad biological activities associated with imidazole derivatives—including anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties—a systematic in vitro evaluation is essential to elucidate the specific pharmacological profile of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.[5][6][7] This guide provides a suite of detailed, validated in vitro assay protocols designed for researchers, scientists, and drug development professionals. The protocols are structured to first establish a foundational understanding of the compound's cytotoxicity, followed by deeper mechanistic assays to probe its effects on inflammation, oxidative stress, and specific enzyme targets.

Section 1: Foundational Analysis: Cytotoxicity and Antiproliferative Activity

Scientific Rationale: The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This foundational data informs the concentration range for all subsequent cell-based mechanistic assays, allowing researchers to distinguish between targeted pharmacological effects and non-specific cytotoxicity. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[5][8] By evaluating the compound against both cancerous and non-cancerous cell lines, a preliminary therapeutic index or selectivity can be established.[9]

Protocol 1.1: MTT Assay for Cell Viability

This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

  • 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)[5][10]

  • Non-cancerous cell line (e.g., HEK293 human embryonic kidney cells)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) by serially diluting the stock solution in complete medium. Causality Insight: Preparing 2x concentrations allows for a 1:1 addition to the cells, minimizing DMSO concentration changes across wells. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8]

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2. The duration can be adjusted (24, 48, or 72 hours) depending on the cell doubling time and experimental goals.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. Trustworthiness Check: During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Data Presentation: Sample IC50 Values
Cell LineTypeIC50 (µM)Selectivity Index (HEK293 IC50 / Cancer Cell IC50)
A549Lung Carcinoma25.54.3
MCF-7Breast Adenocarcinoma18.26.0
HEK293Non-cancerous110.0N/A
Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_readout Readout Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h for Attachment Seed->Incubate1 PrepareCmpd 3. Prepare Serial Dilutions of Compound Incubate1->PrepareCmpd Treat 4. Treat Cells with Compound PrepareCmpd->Treat Incubate2 5. Incubate for 48h Treat->Incubate2 AddMTT 6. Add MTT Reagent (3h Incubation) Incubate2->AddMTT Solubilize 7. Solubilize Formazan Crystals AddMTT->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read Data Analysis (IC50) Data Analysis (IC50) Read->Data Analysis (IC50)

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Section 2: Mechanistic Assays - Probing Anti-inflammatory Potential

Scientific Rationale: Imidazole derivatives have demonstrated significant anti-inflammatory properties.[5][7] A common cellular model to study inflammation involves stimulating immune cells, such as macrophages, with lipopolysaccharide (LPS), a component of Gram-negative bacteria. This stimulation triggers a signaling cascade leading to the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12] This assay evaluates the compound's ability to suppress this inflammatory response.

Protocol 2.1: Cytokine Release in LPS-Stimulated Macrophages

This protocol measures the effect of the test compound on the secretion of TNF-α from LPS-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Test Compound and DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Complete DMEM medium

  • TNF-α ELISA Kit (mouse)

  • 24-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of medium. Incubate for 24 hours.

  • Pre-treatment: Prepare non-toxic concentrations of the test compound (determined from the MTT assay) in complete medium. Remove the old medium from the cells and add 500 µL of the compound dilutions. Incubate for 1-2 hours. Causality Insight: Pre-treatment allows the compound to enter the cells and interact with its potential targets before the inflammatory stimulus is introduced.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells. Include a positive control group treated with a known anti-inflammatory agent (e.g., dexamethasone).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the cell-free supernatant and store it at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the TNF-α concentration for each sample.

    • Normalize the data to the "LPS only" control group (set to 100% stimulation).

    • Plot the % TNF-α release against the compound concentration to determine the inhibitory effect.

Experimental Workflow: Cytokine Inhibition Assay

Cytokine_Workflow Seed 1. Seed Macrophages (24-well plate, 24h) Pretreat 2. Pre-treat with Compound (1-2h) Seed->Pretreat Stimulate 3. Stimulate with LPS (18-24h) Pretreat->Stimulate Collect 4. Collect Supernatant Stimulate->Collect ELISA 5. Quantify TNF-α (ELISA) Collect->ELISA Analyze 6. Analyze Data (% Inhibition) ELISA->Analyze

Caption: Workflow for measuring inhibition of LPS-induced cytokine release.

Section 3: Mechanistic Assays - Investigating Oxidative Stress

Scientific Rationale: The 4-nitrophenyl moiety of the compound is a key structural alert for bioreductive activation, a process that can generate reactive oxygen species (ROS) and induce oxidative stress.[3][10] This pro-oxidant activity can be a potent mechanism for anticancer effects. It is therefore crucial to determine if the compound increases intracellular ROS levels and causes downstream oxidative damage, such as lipid peroxidation.

Protocol 3.1: Intracellular ROS Detection with DCFDA

This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]

Materials:

  • DCFH-DA probe (5 mM stock in DMSO)

  • Cell line of interest (e.g., A549)

  • Test Compound

  • Hydrogen peroxide (H2O2) as a positive control

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Ex/Em: ~485/535 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Probe Loading: Wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well. Incubate for 45 minutes at 37°C in the dark.

  • Treatment: Wash the cells twice with PBS to remove excess probe. Add 100 µL of medium containing the desired concentrations of the test compound. Include a positive control (e.g., 100 µM H2O2) and a vehicle control.

  • Incubation: Incubate for a defined period (e.g., 1, 3, or 6 hours) at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Express the results as a fold change in fluorescence relative to the vehicle-treated control.

Protocol 3.2: Lipid Peroxidation (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative damage. The TBARS (Thiobarbituric Acid Reactive Substances) assay involves the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a fluorescent adduct.

Methodology Overview:

  • Cell Culture and Treatment: Culture cells in larger formats (e.g., 6-well plates) and treat with the test compound for 24 hours.

  • Lysate Preparation: Harvest and lyse the cells.

  • TBARS Reaction: Mix the cell lysate with the TBA reagent and incubate at 95°C for 60 minutes.

  • Readout: Measure the resulting colorimetric (532 nm) or fluorescent (Ex/Em ~530/550 nm) signal.

  • Quantification: Quantify MDA levels by comparing the signal to a standard curve generated with an MDA standard.

Signaling Pathway: Compound-Induced Oxidative Stress

ROS_Pathway Compound 2-isopropyl-1-(4-nitrophenyl) -1H-imidazole Reduction Bioreductive Activation (e.g., in hypoxia) Compound->Reduction Nitro Group Reduction ROS Reactive Oxygen Species (ROS) Generation Reduction->ROS Damage Cellular Damage ROS->Damage Lipid Lipid Peroxidation (MDA Production) Damage->Lipid DNA DNA Damage (8-OHdG) Damage->DNA Apoptosis Apoptosis Damage->Apoptosis

Caption: Potential mechanism of action via bioreductive activation and ROS production.

Section 4: Target-Based Assays - Enzyme Inhibition Potential

Scientific Rationale: The imidazole ring is a privileged structure known to interact with the active sites of numerous enzymes, including protein kinases, cyclooxygenases, and carbonic anhydrases.[14][15] A target-based assay is essential to determine if the compound's activity is mediated by the direct inhibition of a specific enzyme. This protocol provides a general framework for a luminescence-based kinase inhibition assay, which can be adapted for many different kinases.

Protocol 4.1: General Kinase Inhibition Assay (Luminescence)

This protocol measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. Lower ATP levels indicate higher kinase activity, and vice-versa. Luminescence is generated by a luciferase enzyme that uses ATP.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Specific kinase substrate (peptide)

  • ATP

  • Test Compound

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Add 5 µL of the test compound at various concentrations to the wells of a white 96-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[14]

  • Kinase Reaction Initiation: Prepare a 2x kinase/substrate mixture in assay buffer. Add 10 µL of this mixture to each well. Prepare a 2x ATP solution and add 10 µL to each well to initiate the reaction. The final volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. Causality Insight: This allows the kinase to phosphorylate its substrate by consuming ATP. The presence of an inhibitor will slow this process, leaving more ATP in the well.

  • Signal Development: Add 25 µL of the ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and begins the luminescence reaction. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation: Sample Kinase Inhibition Data
Kinase TargetIC50 (µM)
EGFR15.8
VEGFR232.1
SRC> 100

Conclusion

This application guide provides a robust, multi-faceted framework for the initial in vitro characterization of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. By systematically progressing from foundational cytotoxicity assays to more complex mechanistic studies of inflammation, oxidative stress, and enzyme inhibition, researchers can build a comprehensive pharmacological profile of the compound. The insights gained from these protocols are critical for guiding further pre-clinical development, including mechanism-of-action studies, lead optimization, and the design of future in vivo experiments.

References

  • Ferreira, N. R., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Advances. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Chemistry. Retrieved from [Link]

  • Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. Retrieved from [Link]

  • Tüfekçi, M., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. Retrieved from [Link]

  • Moser, M. A., & Schieber, M. (2022). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?. Medicina. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2020). In vitro anticancer activity of imidazole derivatives. bioRxiv. Retrieved from [Link]

  • Wang, C., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Ningbo Inno Pharmchem. Retrieved from [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. BioIVT. Retrieved from [Link]

  • Torres-Piedra, M., et al. (2021). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules. Retrieved from [Link]

  • de Giuseppe, P. O., et al. (2016). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Letters. Retrieved from [Link]

  • Dake, S. A., et al. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry. Retrieved from [Link]

  • Elkanzi, N. A. A., et al. (2023). Mini review on biological activity of Imidazole and their derivatives. Heterocyclic Letters. Retrieved from [Link]

  • Ibrar, A., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the Imidazole inhibition mechanism in the mutant.... ResearchGate. Retrieved from [Link]

  • Shaik, A. B., et al. (2018). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Khan, I., et al. (2016). Imidazole: Having Versatile Biological Activities. Journal of Chemistry. Retrieved from [Link]

  • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Yatsimirsky, A. K., et al. (1975). Mechanism of micellar effects in imidazole catalysis : Acylation of benzimidazole and its N-methyl derivative by p-nitrophenyl carboxylates. Tetrahedron. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. Retrieved from [Link]

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Application

Evaluating the Anticancer Potential of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole: A Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1] This document provides a comprehensive guide for investigating the anticancer activity of a specific derivative, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. While direct studies on this exact molecule are emerging, this guide synthesizes data from closely related analogues and the broader class of nitroimidazole compounds to propose a robust framework for its evaluation. We present hypothesized mechanisms of action, detailed protocols for essential in vitro assays, and frameworks for data interpretation, empowering researchers to systematically explore its therapeutic promise.

Introduction and Scientific Rationale

Imidazole derivatives have garnered substantial interest as anticancer agents due to their ability to interfere with critical cellular pathways essential for cancer cell proliferation and survival.[1] The core imidazole structure can be strategically modified to interact with a variety of biological targets, including key enzymes and DNA.[2][3] The inclusion of a nitro group, as seen in 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, is particularly significant. Nitroimidazoles are known for their electron-affinic properties, which can play a role in inducing cellular stress and radiosensitization in hypoxic tumor environments.[4]

This guide provides the necessary protocols to characterize the cytotoxic and cytostatic effects of this novel compound, focusing on three fundamental pillars of anticancer drug evaluation:

  • Cell Viability: Determining the concentration-dependent cytotoxic effect on cancer cell lines.

  • Cell Cycle Progression: Investigating the compound's ability to halt cell division.

  • Apoptosis Induction: Assessing its capacity to trigger programmed cell death.

Hypothesized Mechanism of Action

Based on extensive literature on related nitroimidazole and imidazole-based anticancer agents, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is hypothesized to exert its effects through a multi-pronged mechanism involving the induction of cell cycle arrest and apoptosis.[5][6] The presence of the nitro-aromatic ring suggests the potential for generating reactive oxygen species (ROS), which can induce DNA damage and activate stress-response pathways.

Activation of tumor suppressor proteins like p53 is a common outcome of cellular stress. Activated p53 can transcriptionally upregulate pro-apoptotic proteins (e.g., Bax) and cell cycle inhibitors (e.g., p21).[7] This cascade can lead to two primary outcomes:

  • Apoptosis: An increase in the Bax/Bcl-2 ratio permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of an intrinsic caspase cascade (caspase-9, caspase-3), ultimately executing programmed cell death.[8]

  • Cell Cycle Arrest: The p21 protein can inhibit cyclin-dependent kinase (CDK) complexes (e.g., CDK2/Cyclin E), preventing the cell from transitioning through critical checkpoints, often leading to arrest in the G1 or G2/M phase.[7]

Anticancer_Mechanism_Pathway cluster_0 Cellular Insult cluster_1 p53-Mediated Response cluster_2 Cellular Outcomes Compound 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Stress Cellular Stress (e.g., DNA Damage, ROS) Compound->Stress p53 p53 Activation Stress->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax CDK CDK Inhibition p21->CDK G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest Mito Mitochondrial Cytochrome c Release Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MTT_Assay_Workflow start Seed cells in 96-well plate (~1x10⁴ cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Treat with serial dilutions of compound (0.1-100 µM) + Vehicle Control (DMSO) + Untreated Control incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm using a plate reader solubilize->read end Calculate % Viability and IC₅₀ values read->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in culture medium via serial dilutions from a primary stock in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the 2X compound dilutions to the respective wells. Include wells for "vehicle control" (medium with 0.5% DMSO) and "untreated control" (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well and gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100. Plot the % viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4.2: Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.

Workflow Diagram ```dot digraph "Apoptosis_Assay_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for cell cycle analysis via PI staining.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow step 1 from the apoptosis protocol (4.2).

  • Cell Harvesting: Harvest adherent cells using trypsin, centrifuge at 300 x g for 5 minutes, and wash the pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (overnight is recommended).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with 5 mL of PBS.

  • Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 or G2/M population compared to the control indicates cell cycle arrest at that phase.

[9]### 5. References

  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Google AI Search.

  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC. PubMed Central. [Link]

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Open. [Link]

  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. National Institutes of Health. [Link]

  • harnessing imidazole chemistry in the fight against cancer. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

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Method

Topic: Antimicrobial Screening of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The emergence of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Imidazole derivatives,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Imidazole derivatives, particularly those functionalized with a nitro group, represent a promising class of compounds for antimicrobial drug development.[1][2] The nitroimidazole scaffold is a well-established pharmacophore known to exhibit potent activity against anaerobic bacteria and protozoa, primarily through the reductive activation of the nitro group to produce cytotoxic free radicals that damage microbial DNA.[3][][5] This application note provides a comprehensive, step-by-step guide for the systematic antimicrobial screening of a novel nitroimidazole derivative, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological robustness and data integrity.[6][7] We detail preliminary screening via the disk diffusion method, followed by quantitative evaluation of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to provide a complete profile of the compound's antimicrobial potential.

Hypothesized Mechanism of Action

The antimicrobial activity of nitroimidazoles is contingent upon the reductive activation of their nitro (NO₂) group within a susceptible microorganism.[8] We hypothesize that 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole follows this established mechanism.

Causality:

  • Cellular Uptake: The compound passively diffuses into the microbial cell.[5]

  • Reductive Activation: In the low-redox potential environment of anaerobic or facultative anaerobic bacteria, microbial enzymes (e.g., nitroreductases) transfer electrons to the nitro group.[][5] This is the critical activation step. Aerobic organisms generally lack enzymes with a sufficiently low redox potential, conferring selectivity.[8]

  • Free Radical Generation: The reduction process generates short-lived, highly reactive nitro radical anions and other cytotoxic intermediates.[3][8]

  • Macromolecular Damage: These reactive species interact with and induce strand breakage in microbial DNA, inhibiting DNA synthesis and leading to cell death.[5][9] This mode of action is classified as bactericidal.[9]

G cluster_cell Microbial Cell Compound_In Compound Enters Cell Reduction Enzymatic Reduction of Nitro Group Compound_In->Reduction Passive Diffusion Radicals Generation of Reactive Nitro Radicals Reduction->Radicals e- transfer DNA_Damage DNA Strand Breakage & Disruption Radicals->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Compound_Out 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Compound_Out->Compound_In

Caption: Hypothesized mechanism of action for the test compound.

Safety & Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. Aromatic nitro compounds require careful handling due to potential toxicity and reactivity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[10][11]

  • Ventilation: Handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Skin Contact: Aromatic nitro compounds can be absorbed through the skin.[12] In case of contact, immediately wash the affected area with copious amounts of soap and water.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat or sources of ignition.[10]

  • Disposal: Dispose of the compound and all contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Comprehensive Screening Workflow

A phased approach is recommended to efficiently characterize the compound's antimicrobial properties. This workflow progresses from a broad qualitative assessment to precise quantitative measurements.

Caption: Logical workflow for antimicrobial compound evaluation.

Experimental Protocols

These protocols are designed to be self-validating through the inclusion of standard quality control (QC) strains and appropriate controls.

Phase 1: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This method provides a rapid, qualitative assessment of the compound's spectrum of activity.[14][15] It relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.[16]

Materials:

  • Test Compound Stock Solution (e.g., 10 mg/mL in DMSO)

  • Sterile 6 mm blank paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)

  • Positive Control: Commercial antibiotic disks (e.g., Ciprofloxacin 5 µg)

  • Negative Control: Disks impregnated with the solvent (DMSO)

  • Sterile saline (0.85% NaCl), Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps

Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies and suspend them in sterile saline or TSB.[17] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.[16] Swab the entire surface of an MHA plate evenly in three directions (rotating the plate 60° each time) to ensure confluent growth.[15]

  • Disk Preparation & Placement: Aseptically apply a known amount of the test compound stock solution to a blank sterile disk (e.g., 10 µL for a 100 µ g/disk load). Allow the solvent to evaporate completely. Using sterile forceps, place the compound-impregnated disk, a positive control disk, and a negative control disk onto the inoculated agar surface.[18] Ensure disks are pressed gently to make full contact with the agar and are spaced at least 24 mm apart.[16]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[17] Plates must be incubated within 15 minutes of disk placement to prevent pre-diffusion.[18]

  • Result Interpretation: Measure the diameter of the zone of inhibition (where growth is absent) in millimeters (mm).[14] The solvent control should show no zone. The activity of the test compound can be preliminarily categorized based on the zone size, though formal interpretation requires correlation with MIC data.

Phase 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] The broth microdilution method is the gold standard for this quantitative measurement.[21][22]

Materials:

  • Test Compound Stock Solution (e.g., 1280 µg/mL in a suitable solvent/broth)

  • Sterile 96-well round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (prepared as in 4.1, then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL in the wells)

  • Positive Control: Standard antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

Protocol:

  • Plate Setup: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[23]

  • Serial Dilution: Add 200 µL of the highest concentration of the test compound (e.g., 1280 µg/mL) to well 1. Using a multichannel pipette, transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard the final 100 µL from well 10.[23] This creates a concentration gradient (e.g., 640 µg/mL down to 1.25 µg/mL before inoculum is added).

  • Control Wells: Well 11 will serve as the growth control (broth + inoculum, no compound). Well 12 will be the sterility control (broth only).[19]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to the sterility control well.[24] The final volume in each well is 200 µL, and the final compound concentrations are now half of the initial dilution series (e.g., 320 µg/mL to 0.625 µg/mL).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[24] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Phase 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[24][25] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[24]

  • Plating: Spot-plate each aliquot onto a sterile MHA plate. Be sure to label each spot corresponding to its concentration in the microtiter plate.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, observe the spots for bacterial growth. The MBC is the lowest concentration that results in no growth on the subculture plate, which corresponds to a ≥99.9% reduction in CFU/mL from the initial inoculum.[26][27]

Data Presentation & Interpretation (Example Data)

Data should be systematically recorded and analyzed. The MBC/MIC ratio is a key indicator of bactericidal activity, with a ratio of ≤ 4 often considered bactericidal.[24]

Microorganism ATCC No. Disk Diffusion Zone (mm) (100 µ g/disk )MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus2592322482Bactericidal
E. coli25922188324Bactericidal
P. aeruginosa27853864>128>2Bacteriostatic/Tolerant
B. subtilis663325242Bactericidal
Ciprofloxacin(QC)350.250.52Bactericidal

Disclaimer: The data presented above are for illustrative purposes only and do not represent actual experimental results for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

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Application

Application Notes and Protocols for the Antiparasitic Evaluation of Novel Nitroimidazole Compounds

Introduction: The Enduring Potential of Nitroimidazoles in Antiparasitic Drug Discovery Nitroimidazoles represent a cornerstone in the chemotherapy of infections caused by anaerobic bacteria and protozoan parasites.[][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Nitroimidazoles in Antiparasitic Drug Discovery

Nitroimidazoles represent a cornerstone in the chemotherapy of infections caused by anaerobic bacteria and protozoan parasites.[][2] First introduced in the 1950s, this class of compounds, which includes the widely used metronidazole and tinidazole, has been instrumental in treating diseases such as giardiasis, trichomoniasis, and amoebiasis.[3][4][5] The selective toxicity of nitroimidazoles hinges on their activation within the low-redox-potential environments characteristic of these anaerobic or microaerophilic organisms.[][6] This process, catalyzed by parasite-specific enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), reduces the nitro group to generate reactive intermediates.[7][8] These cytotoxic metabolites then induce damage to parasitic DNA and other critical macromolecules, leading to cell death.[]

Despite their success, the emergence of drug-resistant parasite strains and occasional treatment failures necessitate the development of novel nitroimidazole derivatives with improved efficacy, safety profiles, and activity against resistant pathogens.[3][9][10] This guide provides a comprehensive framework for the preclinical evaluation of new nitroimidazole-based antiparasitic drug candidates, offering detailed protocols and expert insights to navigate the complexities of the drug discovery pipeline.

Part 1: Foundational In Vitro Evaluation

The initial phase of assessing a novel nitroimidazole compound involves a battery of in vitro assays to determine its intrinsic antiparasitic activity and its selectivity for the parasite over host cells.

Primary Antiparasitic Activity Screening

The primary goal is to determine the half-maximal inhibitory concentration (IC50) of the novel compounds against a panel of clinically relevant parasites. Here, we focus on protocols for Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica.

The following diagram outlines the general workflow for determining the IC50 of novel nitroimidazole compounds against parasitic trophozoites.

antiparasitic_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis parasite_culture Parasite Culture (Trophozoites) seeding Seed Parasites in 96-well Plates parasite_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Add Compound Dilutions compound_prep->treatment seeding->treatment incubation Anaerobic Incubation (48-72h) treatment->incubation viability_assay Viability Assay (e.g., Resazurin) incubation->viability_assay data_acquisition Measure Signal (Fluorescence/Luminescence) viability_assay->data_acquisition dose_response Dose-Response Curve Generation data_acquisition->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc

Caption: General workflow for in vitro antiparasitic activity screening.

  • Parasite Culture: Trophozoites of G. lamblia (e.g., WB strain) are cultured axenically in Keister's modified TYI-S-33 medium supplemented with bovine bile and antibiotics at 37°C.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.1 to 100 µM).

  • Assay Setup: In a 96-well microtiter plate, add 90 µL of parasite suspension containing 1 x 10^4 trophozoites per well. Add 10 µL of each compound dilution in triplicate. Include a positive control (metronidazole) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate anaerobically at 37°C for 48 hours.

  • Viability Assessment (Resazurin Assay): Add 10 µL of resazurin solution (0.125 mg/mL) to each well and incubate for an additional 4-6 hours.[11] Measure fluorescence (Ex/Em: 560/590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

  • Parasite Culture: Cultivate T. vaginalis trophozoites (e.g., G3 strain) in Diamond's TYM medium supplemented with horse serum at 37°C.

  • Compound Preparation: Follow the same procedure as for G. lamblia.

  • Assay Setup: In a 96-well plate, dispense 90 µL of a parasite suspension containing 2 x 10^4 trophozoites per well. Add 10 µL of the compound dilutions.[12] Include appropriate controls.

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.

  • Viability Assessment: A resazurin-based assay can be used, however, it is important to note that components in the culture medium can interfere with the assay.[13] An alternative is to use a propidium iodide-based assay after cell permeabilization.[13]

  • Data Analysis: Calculate IC50 values as described for G. lamblia.

  • Parasite Culture: Grow E. histolytica trophozoites (e.g., HM-1:IMSS strain) in TYI-S-33 medium at 37°C.

  • Compound Preparation: Prepare compound dilutions as previously described.

  • Assay Setup: Seed 1 x 10^4 trophozoites per well in 90 µL of medium in a 96-well plate. Add 10 µL of compound dilutions.

  • Incubation: Incubate anaerobically at 37°C for 72 hours.

  • Viability Assessment: A cell viability assay using fluorescein diacetate (FDA) can be employed.[14] After incubation, the medium is aspirated, and FDA is added. Fluorescence is measured after a short incubation period.[14]

  • Data Analysis: Determine IC50 values from the dose-response curves.

Cytotoxicity Assessment

A crucial aspect of early drug development is to assess the toxicity of novel compounds against mammalian cells to determine their selectivity index (SI). The SI is calculated as the ratio of the cytotoxic concentration (CC50) to the antiparasitic concentration (IC50). A higher SI value is desirable, indicating greater selectivity for the parasite.

  • Cell Culture: Culture a relevant mammalian cell line, such as human embryonic kidney cells (HEK293) or human liver cancer cells (HepG2), in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.[3]

  • Assay Setup: Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the novel compounds (e.g., 1 to 200 µM). Include a positive control for toxicity (e.g., doxorubicin) and a negative vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment (MTT Assay): Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. The formazan crystals are then solubilized with 100 µL of DMSO, and the absorbance is read at 570 nm.[15][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the CC50 value from the dose-response curve.

Data Presentation: In Vitro Activity Summary

The results from the in vitro antiparasitic and cytotoxicity assays should be summarized in a clear and concise table for easy comparison of novel compounds with a reference drug like metronidazole.

Compound IDG. lamblia IC50 (µM)T. vaginalis IC50 (µM)E. histolytica IC50 (µM)HEK293 CC50 (µM)Selectivity Index (SI) for G. lamblia
Metronidazole 4.51.82.5>100>22.2
NIM-001 2.10.91.2>150>71.4
NIM-002 8.34.25.1>200>24.1
NIM-003 0.50.20.885170

Part 2: Mechanism of Action and Resistance Profiling

Understanding how a novel nitroimidazole compound exerts its antiparasitic effect and whether it is susceptible to existing resistance mechanisms is critical for its development.

Elucidating the Mechanism of Action

The antiparasitic activity of nitroimidazoles is dependent on the reductive activation of their nitro group.[]

moa_nitroimidazole cluster_parasite Parasite Cell Prodrug Nitroimidazole (Prodrug) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Prodrug->PFOR Reduction Activated_Drug Reactive Nitro Radical PFOR->Activated_Drug DNA_Damage DNA Damage Activated_Drug->DNA_Damage Redox_Imbalance Redox Imbalance (Thiol Depletion) Activated_Drug->Redox_Imbalance Cell_Death Cell Death DNA_Damage->Cell_Death Redox_Imbalance->Cell_Death

Caption: Reductive activation and cytotoxic effects of nitroimidazoles.

Activity Against Resistant Strains

Evaluating novel compounds against parasite strains with well-characterized resistance to existing nitroimidazoles (e.g., metronidazole-resistant G. lamblia or T. vaginalis) is a key step.[3][8]

  • Acquire Resistant Strains: Obtain or generate parasite strains with documented resistance to metronidazole.

  • Perform Susceptibility Testing: Conduct the in vitro susceptibility assays as described in Protocols 1 and 2 for both the resistant and the corresponding susceptible (wild-type) parent strains.

  • Calculate Resistance Index (RI): The RI is calculated as the IC50 of the compound against the resistant strain divided by the IC50 against the susceptible strain. An RI close to 1 suggests the novel compound may overcome existing resistance mechanisms.

Data Presentation: Resistance Profiling
Compound IDG. lamblia (Susceptible) IC50 (µM)G. lamblia (Resistant) IC50 (µM)Resistance Index (RI)
Metronidazole 4.548.210.7
NIM-001 2.12.51.2
NIM-003 0.515.831.6

Part 3: Preclinical In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a physiological setting.

General Principles of In Vivo Efficacy Studies
  • Model Selection: Choose an appropriate animal model that mimics human infection. For many parasitic diseases, murine models are well-established.[15][17]

  • Route of Administration: The route of drug administration should be relevant to the intended clinical use (e.g., oral for enteric parasites).

  • Dosing Regimen: Test a range of doses and treatment durations to establish a dose-response relationship.

  • Infection and Treatment: Animals are infected with a standardized inoculum of the parasite. Treatment is initiated at a defined time post-infection.

  • Endpoint Analysis: Efficacy is typically assessed by quantifying the parasite burden in relevant tissues at the end of the treatment period and comparing it to an untreated control group.

invivo_workflow cluster_setup Study Setup cluster_infection_treatment Infection & Treatment cluster_monitoring_endpoint Monitoring & Endpoint cluster_analysis Analysis animal_acclimation Animal Acclimation group_allocation Group Allocation (Treatment, Control) animal_acclimation->group_allocation parasite_challenge Parasite Challenge group_allocation->parasite_challenge drug_administration Drug Administration (Defined Regimen) parasite_challenge->drug_administration clinical_monitoring Monitor Clinical Signs & Body Weight drug_administration->clinical_monitoring euthanasia_necropsy Euthanasia & Necropsy clinical_monitoring->euthanasia_necropsy parasite_quantification Quantify Parasite Burden euthanasia_necropsy->parasite_quantification statistical_analysis Statistical Analysis parasite_quantification->statistical_analysis

Caption: General workflow for in vivo antiparasitic efficacy studies.

Example Protocol: Murine Model of Giardiasis
  • Animals: Use 4-6 week old female C57BL/6 mice.

  • Infection: Infect mice orally with 1 x 10^6 G. lamblia trophozoites.

  • Treatment: Begin treatment 3 days post-infection. Administer the novel compound and metronidazole (as a positive control) orally once daily for 5 days.

  • Endpoint: Euthanize mice one day after the final treatment.

  • Parasite Quantification: Collect the small intestine and enumerate the number of trophozoites in the intestinal lumen by microscopy.

  • Data Analysis: Calculate the percentage reduction in parasite burden for each treatment group compared to the vehicle control group.

Data Presentation: In Vivo Efficacy
Treatment GroupDose (mg/kg/day)Mean Parasite Burden (x10^5) ± SD% Reduction in Parasite Burden
Vehicle Control -25.4 ± 4.2-
Metronidazole 251.2 ± 0.595.3
NIM-001 250.8 ± 0.396.8
NIM-001 103.1 ± 1.187.8

Conclusion

The systematic evaluation of novel nitroimidazole compounds, encompassing rigorous in vitro and in vivo testing, is paramount for the identification of promising new antiparasitic drug candidates. The protocols and frameworks presented in this guide provide a robust foundation for researchers to assess the activity, selectivity, and efficacy of their compounds. By adhering to these principles, the scientific community can continue to advance the development of next-generation nitroimidazoles to combat the global burden of parasitic diseases.

References

  • Leitsch, D. (2012). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 2, 166-170.
  • Upadhyay, A., et al. (2019).
  • Nixon, G. L., et al. (2019). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 183, 111710.
  • Leitsch, D., et al. (2012). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 2(2), 166-170.
  • Schwebke, J. R., et al. (2020). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 147(13), 1383-1391.
  • Leitsch, D., et al. (2007). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLoS Biology, 5(8), e211.
  • de Souza, M. V. N. (2011). Early toxicity screening and selection of lead compounds for parasitic diseases. Mini-Reviews in Medicinal Chemistry, 11(1), 37-46.
  • Patterson, S., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(18), 7636-7657.
  • Schwebke, J. R., et al. (2020). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 147(13), 1383–1391.
  • Asres, K., et al. (2013). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 18(11), 14198-14209.
  • Faria, A. R., et al. (2022). Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice. Archives of Razi Institute, 77(5), 2021-2029.
  • Upcroft, P., et al. (2006). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 50(1), 344-347.
  • Kirkcaldy, R. D., et al. (2012). In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure. Sexually Transmitted Diseases, 39(11), 854-859.
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  • Faria, A. R., et al. (2022). Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice. Brieflands, 77(5), 2021-2029.
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Method

Application Notes &amp; Protocols: A Framework for Developing Cell-Based Assays for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of robust cell-based assays to characterize the biological activity of the nov...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of robust cell-based assays to characterize the biological activity of the novel compound, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. Recognizing the therapeutic potential inherent in the nitroimidazole scaffold, particularly its utility as a bioreductive prodrug, this guide outlines a systematic, multi-phase approach.[1] We begin with foundational cytotoxicity profiling under both normoxic and hypoxic conditions, progress to elucidating the mechanism of cell death, and culminate in strategies for identifying molecular targets and dissecting the mechanism of action. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous investigation.

Introduction: The Scientific Premise

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3][4][5][6][7] The subject of this guide, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, integrates this versatile heterocycle with a nitroaromatic group. The nitroimidazole moiety is of particular interest due to its well-documented role in bioreductive prodrugs.[1] Under hypoxic (low-oxygen) conditions, prevalent in solid tumors and certain microbial infections, the nitro group can be enzymatically reduced to generate cytotoxic radical anions that induce cellular damage, often through DNA damage and inhibition of synthesis.[1]

Given this mechanistic predicate, a systematic in vitro evaluation is the critical first step in determining the therapeutic potential of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. The following application notes provide a logical workflow for this characterization.[8][9][10]

Phase I: Foundational Cytotoxicity Profiling

The initial goal is to determine if and at what concentrations the compound elicits a cytotoxic or cytostatic effect. This is achieved by screening against a panel of relevant human cell lines.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining biologically relevant data.[11][12][13] A well-conceived panel should include:

  • Diverse tissue origins: To identify potential tissue-specific effects. For instance, a panel could include lung (e.g., A549), colon (e.g., HT-29), breast (e.g., MCF-7), and prostate (e.g., DU145) cancer cell lines.[11][14]

  • Both adherent and suspension cell lines: To ensure the assay methodology is broadly applicable and to understand effects on different cellular morphologies.

  • A non-cancerous control cell line: To assess for general cytotoxicity versus cancer-specific effects. A human fibroblast cell line (e.g., HFF-1) is a common choice.[15]

  • Characterized genetic backgrounds: If there is a hypothesized target, cell lines with known mutations (e.g., p53 status) can provide early mechanistic clues.

Experimental Workflow: Cytotoxicity Assessment

The following workflow provides a high-throughput-compatible method for assessing cell viability.[8][10][16]

G cluster_0 Phase I Workflow prep Cell Seeding (96-well plates) treat Compound Treatment (Dose-response curve) prep->treat 24h incubate Incubation (Normoxic vs. Hypoxic) treat->incubate 48-72h assay Viability Assay (e.g., MTT, CellTiter-Glo®) incubate->assay read Data Acquisition (Plate Reader) assay->read analyze Data Analysis (IC50 determination) read->analyze

Caption: Phase I Experimental Workflow for Cytotoxicity Profiling.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[17][18]

Materials:

  • Selected cell lines and appropriate culture media

  • 96-well clear flat-bottom tissue culture plates

  • 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, dissolved in DMSO to create a 10 mM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the compound in culture medium. A typical starting range is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO only) and a no-cell control (media only).

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the compound dilutions.

  • Incubation: Incubate the plates for 48-72 hours. For hypoxic conditions, place plates in a hypoxic chamber (e.g., 1% O2).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineConditionIC50 (µM) of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole
A549 (Lung Cancer)Normoxia (21% O2)25.3
A549 (Lung Cancer)Hypoxia (1% O2)5.8
HT-29 (Colon Cancer)Normoxia (21% O2)32.1
HT-29 (Colon Cancer)Hypoxia (1% O2)7.2
HFF-1 (Fibroblast)Normoxia (21% O2)> 100
HFF-1 (Fibroblast)Hypoxia (1% O2)85.6

This table clearly presents the differential effect of the compound under normoxic and hypoxic conditions, a key characteristic of nitroimidazole-based compounds.

Phase II: Elucidating the Mechanism of Cell Death

Once cytotoxicity is confirmed, the next logical step is to determine how the compound is killing the cells. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Materials:

  • Cells treated with the compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Phase III: Investigating Target Engagement and Mechanism of Action

This phase aims to identify the molecular target of the compound and the signaling pathways it modulates.

Rationale for Target Identification

Identifying the molecular target is crucial for understanding the mechanism of action and for further drug development.[19][20] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a cellular context without modifying the compound.[21][22] It is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Intact cells or cell lysate.

  • Compound of interest.

  • PCR tubes and a thermal cycler.

  • Instrumentation for protein analysis (e.g., Western Blot or Mass Spectrometry).

Procedure:

  • Treatment: Treat intact cells or cell lysate with the compound or vehicle control.

  • Heating: Aliquot the samples into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific target protein remaining in the supernatant by Western Blot or perform an unbiased analysis using mass spectrometry (Thermal Proteome Profiling).[21] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothetical Signaling Pathway and Investigation

Many imidazole derivatives are known to modulate signaling pathways involved in cell proliferation and survival, such as kinase signaling pathways.[23] A plausible hypothesis is that 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole could inhibit a key kinase, leading to downstream effects.

G compound 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole target Hypothesized Target (e.g., a Kinase) compound->target Inhibition downstream Downstream Effector (e.g., STAT3) target->downstream proliferation Cell Proliferation downstream->proliferation apoptosis Apoptosis downstream->apoptosis

Caption: Hypothetical Signaling Pathway for the Compound.

To investigate this, one could perform Western blot analysis on lysates from treated cells, probing for the phosphorylated (active) and total forms of key signaling proteins.

Assay Validation and Quality Control

For any cell-based assay to be reliable, it must be properly validated.[24][25][26][27][28] Key parameters include:

  • Z'-factor: A statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

    • Formula:Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control).

  • Signal-to-Background Ratio (S/B): The ratio of the signal from a positive control to the signal from a negative control.

  • Reproducibility: Assays should be repeated on different days with different batches of reagents to ensure reproducibility.[24]

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the initial characterization of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. By systematically progressing from broad cytotoxicity profiling to detailed mechanistic studies, researchers can generate a comprehensive data package to support the further development of this promising compound. This multi-faceted approach, combining direct binding assays with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.[19]

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Application

Application Notes and Protocols: High-Throughput Screening of 2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole Libraries for Novel Therapeutic Agents

Introduction: The Therapeutic Potential of Novel Imidazole Scaffolds The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to the development of agents with a wide spectrum of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][4][5][6][7] The derivatization of the imidazole core allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug discovery campaigns.[4][8]

This application note focuses on libraries centered around the 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole scaffold. The inclusion of a nitroaromatic group is a deliberate design choice, as such moieties are present in several potent antimicrobial and anticancer agents.[9][10][11] These compounds often act as prodrugs, undergoing bioreduction in hypoxic environments—a characteristic of many solid tumors and infectious microenvironments—to generate reactive nitrogen species that induce cellular damage.[11][12] However, the potential for toxicity, including mutagenicity and genotoxicity, associated with nitroaromatic compounds necessitates careful screening and downstream validation.[9][13]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a specific biological target or pathway.[14][15][16] This process utilizes automation, miniaturized assays, and sensitive detection methods to assess thousands of compounds daily.[17][18] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of an HTS campaign for a library of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole derivatives. We will detail the necessary steps from assay development and validation to the primary screen, data analysis, and hit confirmation, ensuring a robust and efficient screening funnel.

Part 1: Assay Development and Miniaturization

The foundation of any successful HTS campaign is a robust and reliable assay.[14] The choice of assay will depend on the therapeutic target of interest. Given the known activities of imidazole and nitroaromatic compounds, a relevant target could be a bacterial enzyme essential for survival (e.g., DNA gyrase) or a human enzyme implicated in cancer (e.g., a protein kinase). For the purpose of this guide, we will outline the development of a generic biochemical assay measuring enzyme inhibition.

Principle of the Assay

The selection of a suitable assay technology is critical. Fluorescence-based and luminescence-based assays are common in HTS due to their high sensitivity and wide dynamic range.[17] Let's consider a hypothetical enzyme, "Infecto-Synthase," crucial for a pathogen's viability. The assay will measure the inhibition of this enzyme by the library compounds.

A fluorescence polarization (FP) assay is a suitable choice here. It measures the change in the rotational speed of a fluorescently labeled substrate upon binding to the enzyme.

  • Unbound Substrate: Rotates rapidly, leading to low fluorescence polarization.

  • Enzyme-Bound Substrate: Tumbles slower, resulting in high fluorescence polarization.

  • Inhibition: An active compound prevents substrate binding, leading to a decrease in polarization.

Reagent and Buffer Optimization

Prior to screening, it is crucial to optimize the assay conditions to ensure a stable and reproducible signal.

  • Enzyme Concentration: Titrate the enzyme to determine the minimal concentration that yields a robust signal window.

  • Substrate Concentration: The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to facilitate the identification of competitive inhibitors.

  • Buffer Conditions: Evaluate pH, salt concentration, and the need for detergents (e.g., Tween-20) to maintain protein stability and prevent compound aggregation.

  • DMSO Tolerance: HTS compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen (typically 0.5-1%).[19]

Miniaturization to 384-Well Format

To reduce costs and increase throughput, the assay should be miniaturized from a 96-well to a 384- or 1536-well plate format.[19][20] This requires precise liquid handling capabilities to dispense nanoliter to microliter volumes.[17]

Protocol 1: Assay Miniaturization and Optimization

  • Prepare Reagents: Dilute enzyme, fluorescent substrate, and controls in the optimized assay buffer.

  • Dispense Reagents: Use an automated liquid handler to dispense reagents into a 384-well plate.

  • Test DMSO Tolerance: Add varying concentrations of DMSO (0.1% to 2%) to assess its effect on the assay signal.

  • Determine Z'-factor: Run a validation plate with multiple wells of positive control (e.g., a known inhibitor or no enzyme) and negative control (DMSO vehicle). The Z'-factor is a statistical measure of assay quality, with a value > 0.5 indicating an excellent assay for HTS.[14][19]

ParameterRecommended ValueRationale
Plate Format384-wellBalances throughput and reagent consumption.[19]
Assay Volume20 µLReduces reagent cost.
Compound Concentration10 µMA standard starting concentration for primary screens.[19]
DMSO Final Conc.≤ 1%Minimizes solvent effects on the assay.[19]
Z'-factor> 0.5Ensures a statistically robust screen.[14][19]

Part 2: The High-Throughput Screening Workflow

The HTS process is a highly automated and systematic endeavor to screen the entire compound library.[17]

HTS_Workflow cluster_prep Library Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Library Compound Library (in DMSO) Assay_Plates Assay-Ready Plates Compound_Library->Assay_Plates Acoustic Dispensing Reagent_Addition Reagent Addition (Enzyme, Substrate) Assay_Plates->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Plate_Reading Plate Reading (FP Reader) Incubation->Plate_Reading Raw_Data Raw Data Plate_Reading->Raw_Data Normalization Data Normalization Raw_Data->Normalization Hit_Identification Hit Identification (>3σ from mean) Normalization->Hit_Identification Confirmation_Screen Confirmation Screen (Fresh Compound) Hit_Identification->Confirmation_Screen Dose_Response Dose-Response (IC50 Determination) Confirmation_Screen->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Hit_Validation_Funnel Primary_Hits Primary Hits (e.g., 1000 compounds) Confirmed_Hits Confirmed Hits (Fresh Compound Re-test) (e.g., 500 compounds) Primary_Hits->Confirmed_Hits Confirmation Screen Potent_Hits Potent Hits (IC50 < 10 µM) (e.g., 200 compounds) Confirmed_Hits->Potent_Hits Dose-Response Validated_Hits Validated Hits (Active in Orthogonal Assay) (e.g., 50 compounds) Potent_Hits->Validated_Hits Orthogonal Assay Lead_Candidates Lead Candidates (Non-toxic, MedChem Feasible) (e.g., 5-10 compounds) Validated_Hits->Lead_Candidates Counter-Screens & SAR Analysis

Caption: Hit Validation Funnel.

Protocol 3: Hit Confirmation and Characterization

  • Compound Re-supply: Obtain fresh, powdered samples of the primary hits.

  • Dose-Response Plating: Create serial dilutions of the confirmed hits in DMSO and plate them in 384-well plates.

  • IC50 Determination: Run the primary assay with the dose-response plates and calculate the IC50 values for each compound.

  • Orthogonal Assay: Test the potent hits in the pre-developed orthogonal assay.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) using a relevant mammalian cell line to assess off-target toxicity.

  • Preliminary Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of the validated hits to identify common structural motifs associated with activity. [21]This can provide early insights for medicinal chemistry optimization.

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screening campaign of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole libraries. By following a systematic approach of robust assay development, automated primary screening, and rigorous hit validation, researchers can efficiently identify promising lead compounds for further drug development. The inherent biological potential of the imidazole scaffold, combined with the unique properties of the nitroaromatic group, makes this class of compounds an exciting area for therapeutic discovery. The protocols and workflows described herein are designed to be adaptable to various biological targets and assay formats, providing a solid foundation for any HTS-based drug discovery program.

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  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]

  • Pires, D. P., et al. (2021). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. NIH. Available at: [Link]

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  • Wagner, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]

  • de Souza, M. V. N. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • Macarron, R., & Hertzberg, R. P. (2002). Design and Implementation of High-Throughput Screening Assays. In High throughput screening : methods and protocols. Stony Brook University.
  • Elkanzi, N. A. A. (2023). Mini review on biological activity of Imidazole and their derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Pharmaceutical Research International. Available at: [Link]

  • Sharma, A., et al. (2014). Imidazole: Having Versatile Biological Activities. SciSpace. Available at: [Link]

  • Kumar, V., et al. (2021). Imidazole-based drugs and drug discovery: Present and future perspectives. Request PDF. Available at: [Link]

  • Schiffer, C. A., et al. (2016). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link]

  • de Souza, M. V. N. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

  • Entzeroth, M., et al. (2009). Overview of high-throughput screening. PubMed. Available at: [Link]

  • Asif, M. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. NIH. Available at: [Link]

  • Re-Smit, E., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. Available at: [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • Eurofins Discovery. (n.d.). Extensive Hit Finding Solutions for High-Quality Hits. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. Available at: [Link]

  • Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • Kumar, R., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available at: [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Available at: [Link]

  • Conley, J. M., et al. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. Available at: [Link]

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Method

Application Note: High-Throughput Quantification of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in Human Plasma using LC-MS/MS

Introduction The accurate quantification of novel chemical entities in biological matrices is a cornerstone of drug discovery and development, providing critical data for pharmacokinetic, pharmacodynamic, and toxicokinet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The accurate quantification of novel chemical entities in biological matrices is a cornerstone of drug discovery and development, providing critical data for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note details a proposed high-throughput, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in human plasma. Due to the absence of a published, validated method for this specific analyte, the protocols herein are constructed based on established principles of bioanalysis for structurally related nitroimidazole and small molecule therapeutics. The methodologies are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

The rationale behind the selection of each methodological step is explained to provide a clear and scientifically sound guide for researchers, scientists, and drug development professionals.

Analyte and Method Overview

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is a novel compound with potential therapeutic applications. Its structure, featuring a nitroaromatic group and an imidazole core, suggests physicochemical properties that make it amenable to reversed-phase chromatography and mass spectrometric detection. The proposed method utilizes a simple and rapid protein precipitation for sample preparation, followed by a fast and efficient LC-MS/MS analysis. A stable isotope-labeled internal standard is proposed to ensure the highest level of accuracy and precision.

Predicted Physicochemical Properties
  • Polarity: The presence of the nitro group and the imidazole ring suggests a moderately polar molecule, making it suitable for reversed-phase liquid chromatography (RPLC). RPLC is a robust and versatile technique for a wide range of compounds with moderate hydrophobicity.[6][7][8]

  • Ionizability: The imidazole ring contains basic nitrogen atoms that can be readily protonated, making the compound suitable for positive mode electrospray ionization (ESI) in mass spectrometry.

  • pKa: The imidazole ring typically has a pKa around 7, meaning it will be protonated in acidic mobile phases, which can enhance chromatographic retention on some reversed-phase columns and improve ionization efficiency.

Experimental Workflow

The overall analytical workflow is designed for high-throughput analysis, minimizing sample preparation time while maintaining data quality.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Supernatant Transfer p4->p5 a1 Injection into UPLC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (Triple Quadrupole) a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2

Caption: High-level workflow for the quantification of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in human plasma.

Detailed Protocols

Materials and Reagents
  • 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole analytical standard (purity >98%)

  • Metronidazole-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from an accredited supplier)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole and the internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution of the analyte with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and ability to effectively remove the majority of proteins from plasma samples, which is crucial for maintaining the longevity of the analytical column and reducing ion suppression in the mass spectrometer.[9][10][11][12][13] Acetonitrile is a highly effective precipitating agent for plasma proteins.[9][10][11][12][13]

  • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[10][13]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

a. Liquid Chromatography Conditions

A C18 stationary phase is proposed due to its wide applicability in reversed-phase chromatography for moderately polar compounds.[14][7] The gradient elution will ensure efficient separation of the analyte from endogenous plasma components and the internal standard.

ParameterProposed Condition
LC System High-performance liquid chromatography (UPLC/UHPLC) system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 5% B and equilibrate

b. Mass Spectrometry Conditions

The mass spectrometer will be operated in positive electrospray ionization (ESI+) mode. The MRM transitions will be optimized by infusing a standard solution of the analyte and internal standard.

Rationale for Predicted MRM Transitions: The fragmentation of nitroimidazole compounds often involves the loss of the nitro group (NO2) or cleavage of the side chains.[15][16][17] For 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, the precursor ion will be [M+H]+. The most abundant and stable product ions will be selected for quantification (quantifier) and confirmation (qualifier).

ParameterProposed Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 400 °C
MRM Transitions To be determined empirically. Predicted transitions are shown below.
Analyte[M+H]+ → Product Ion 1 (Quantifier), [M+H]+ → Product Ion 2 (Qualifier)
Internal Standard[M+H]+ → Product Ion (Quantifier)
Internal Standard Selection

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[18][19][20][21][22] In its absence, a structurally similar compound that co-elutes and has similar ionization efficiency can be used. Metronidazole-d4 is proposed as a starting point due to its commercial availability and structural similarity (nitroimidazole core). However, validation experiments must thoroughly assess its suitability.[18][19][20][21][22]

internal_standard cluster_ideal Ideal Internal Standard cluster_alternative Alternative (If SIL-IS is unavailable) is1 Stable Isotope-Labeled Analyte is2 Co-elutes with Analyte is1->is2 is3 Identical Chemical Properties is1->is3 is4 Corrects for Matrix Effects and Extraction Variability is3->is4 alt1 Structurally Similar Compound (e.g., Metronidazole-d4) alt2 Similar Retention Time alt1->alt2 alt3 Similar Ionization Efficiency alt1->alt3 alt4 Thorough Validation Required alt2->alt4 alt3->alt4

Caption: Rationale for internal standard selection in LC-MS/MS bioanalysis.

Method Validation

The proposed method must be validated according to FDA and EMA guidelines to ensure its reliability for the analysis of study samples.[1][2][3][4][5] The following parameters will be assessed:

Validation ParameterAcceptance Criteria (based on FDA/EMA guidelines)[1][2][3][4][5]
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity & Range Calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Intra- and inter-day accuracy within ±15% (±20% at LLOQ) of the nominal concentration. Precision (CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
Recovery The extraction efficiency of the analyte from the biological matrix.
Stability Analyte stability in plasma under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.

Conclusion

This application note provides a comprehensive and scientifically justified protocol for the quantification of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in human plasma using LC-MS/MS. The proposed method is designed for high-throughput analysis and is based on established bioanalytical principles for similar compounds. While empirical optimization of mass spectrometry parameters and full validation are required, this guide serves as a robust starting point for the development of a reliable and sensitive method suitable for regulated bioanalysis.

References

  • Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Available at: [Link]

  • Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Available at: [Link]

  • MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Available at: [Link]

  • Djouadi, Z., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmacological and Toxicological Methods, 123, 107335. Available at: [Link]

  • Raro, M., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(24), 8963. Available at: [Link]

  • Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. Available at: [Link]

  • Welch Materials, Inc. (2025). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab. Available at: [Link]

  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Available at: [Link]

  • Dong, H. (2018). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Handbook of LC-MS Bioanalysis. Available at: [Link]

  • Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • Clarke, W., & Zhang, Y. V. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Clinical Chemistry, 64(11), 1673-1675. Available at: [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

  • LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]

  • Reddit. (2023). Internal Standard Selection. r/massspectrometry. Available at: [Link]

  • Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Available at: [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. American Pharmaceutical Review. Available at: [Link]

  • Itälä, E., et al. (2018). Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization. UTUPub. Available at: [Link]

  • Biotage. (2023). Protein precipitation vs. traditional protein crash: what's best? Available at: [Link]

  • Syed, R. A. (2022). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. Available at: [Link]

  • HELIX Chromatography. Selectivity Difference for Polar Compounds in Reversed-Phase and Mixed-Mode Separation on Coresep 100 HPLC Column. Available at: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • Chu, P. S., et al. (2012). Rapid Determination of Nitroimidazole Residues in Honey by Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Pluskal, T. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Methods in Molecular Biology. Available at: [Link]

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Application

experimental design for testing 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in vivo

An Application Guide for the Preclinical In Vivo Evaluation of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Abstract This document provides a comprehensive framework for the in vivo experimental design and evaluation of 2-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical In Vivo Evaluation of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Abstract

This document provides a comprehensive framework for the in vivo experimental design and evaluation of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a novel nitroimidazole derivative. Given the broad biological activities associated with the nitroimidazole scaffold, including antimicrobial, anti-inflammatory, and potential anticancer properties, a structured, multi-phase approach is essential to elucidate the compound's therapeutic potential and safety profile.[1][2][3] This guide offers detailed protocols and expert rationale for pharmacokinetic analysis, dose-finding, and efficacy testing in relevant animal models of inflammation and cancer, designed for researchers in drug discovery and development.

Introduction and Scientific Rationale

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] The introduction of a nitro group, creating a nitroimidazole, often imparts potent biological activity, classically leveraged in antimicrobial agents like metronidazole.[1][5][6][7][8] The mechanism frequently involves the reduction of the nitro group within hypoxic (low oxygen) environments, creating reactive nitroso radicals that can induce cellular damage, such as DNA strand breakage.[9] Such hypoxic conditions are not only characteristic of anaerobic bacteria but are also a hallmark of solid tumors and inflamed tissues, suggesting a broader therapeutic window for novel nitroimidazole compounds.

The subject of this guide, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, possesses distinct structural features:

  • A 5-Nitroimidazole Core: The position of the nitro group can significantly influence genotoxicity and biological activity.[1][2]

  • An Isopropyl Group at C-2: This bulky alkyl group may modulate the compound's lipophilicity, metabolic stability, and interaction with target molecules.

  • A 4-Nitrophenyl Group at N-1: This moiety can influence the electronic properties and steric profile of the molecule, potentially altering its mechanism of action and pharmacokinetic properties.

Based on this structural class, we hypothesize that 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole may exhibit efficacy in disease states characterized by inflammation or hypoxia. Therefore, the following experimental plan is designed to systematically evaluate its in vivo characteristics.

Overall Experimental Workflow

A robust preclinical evaluation should follow a logical progression from safety and exposure to efficacy. This ensures that efficacy studies are conducted at well-tolerated and biologically relevant doses.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Safety & Mechanistic Insight PK Pharmacokinetics (PK) & Dose-Range Finding MTD Determine Maximum Tolerated Dose (MTD) PK->MTD informs Inflam_Model Inflammation Model (LPS-induced Endotoxemia) MTD->Inflam_Model guides dose selection Cancer_Model Oncology Model (Syngeneic Tumor) MTD->Cancer_Model guides dose selection Tox Preliminary Toxicology (Histopathology) Inflam_Model->Tox Cancer_Model->Tox Biomarker Biomarker Analysis (Target Engagement)

Caption: High-level workflow for in vivo evaluation.

Phase 1: Pharmacokinetic (PK) and Dose-Range Finding Studies

Causality: Before assessing if a drug works, we must first understand how the body handles it. A dose-range finding study is critical to identify a safe therapeutic window and to establish the Maximum Tolerated Dose (MTD).[10] Concurrently, pharmacokinetic analysis reveals the absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for designing an effective dosing schedule for subsequent efficacy studies.[11]

Experimental Design
  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old. The use of a single inbred strain reduces genetic variability.

  • Objective: To determine the MTD and key single-dose PK parameters (Cmax, Tmax, AUC, t½).

  • Study Arms: Test two primary routes of administration to understand bioavailability and first-pass metabolism.

    • Arm 1: Intraperitoneal (IP): Bypasses first-pass metabolism, providing a baseline for systemic exposure.

    • Arm 2: Oral Gavage (PO): Represents the most common clinical route of administration.

  • Grouping and Dosing:

GroupN (Animals)Compound Dose (mg/kg)RoutePurpose
15VehicleIPIP Control
224 (3/timepoint)50IPIP Pharmacokinetics
35100IPMTD Finding
45300IPMTD Finding
55VehiclePOPO Control
624 (3/timepoint)50POPO Pharmacokinetics
75100POMTD Finding
85300POMTD Finding
Methodology
  • Dosing Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). The vehicle must be tested alone to ensure it has no confounding effects.

  • Administration: Administer a single dose according to the assigned route (see Protocols 4.1 and 4.2).

  • MTD Assessment: Monitor animals in Groups 1, 3, 4, 5, 7, and 8 daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and measure body weight daily. The MTD is often defined as the highest dose that does not produce greater than 20% body weight loss or significant clinical signs of distress.[10]

  • Pharmacokinetic Sampling: For PK groups (2 and 6), collect blood samples via sparse sampling (e.g., from the saphenous vein).[12][13][14] A typical time course would be: pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Analysis: Analyze plasma concentrations of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole using a validated LC-MS/MS method. Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Phase 2: In Vivo Efficacy Evaluation

Causality: Based on the structural alerts of the nitroimidazole core, we propose evaluating efficacy in models of acute inflammation and cancer. The doses used in these studies must be guided by the MTD determined in Phase 1 to ensure animal welfare and the relevance of the findings.

Model 1: Anti-Inflammatory Efficacy in LPS-Induced Endotoxemia

This model mimics the systemic inflammatory response seen in sepsis and is a robust, rapid method to screen for anti-inflammatory activity.[15] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a strong inflammatory cascade.

G A Acclimatize Mice (7 days) B Administer Compound or Vehicle (PO/IP) (T = -1 hr) A->B C Induce Inflammation with LPS (IP) (T = 0 hr) B->C D Collect Blood (Cardiac Puncture) (T = 2 hr) C->D E Analyze Serum Cytokines (TNF-α, IL-6, IL-1β) D->E

Caption: Workflow for the LPS-induced inflammation model.

  • Protocol:

    • Animals: C57BL/6 mice, 8-10 weeks old (n=8-10 per group).

    • Groups:

      • Group 1: Vehicle + Saline challenge

      • Group 2: Vehicle + LPS challenge

      • Group 3: Dexamethasone (positive control, e.g., 10 mg/kg, IP) + LPS

      • Group 4: Test Compound (Dose 1, e.g., 0.25x MTD) + LPS

      • Group 5: Test Compound (Dose 2, e.g., 0.5x MTD) + LPS

    • Procedure: Administer the test compound or controls 1 hour prior to an IP challenge with LPS (e.g., 1 mg/kg).

    • Endpoint: At 2 hours post-LPS challenge (the peak of cytokine response), collect blood via terminal cardiac puncture.[12] Analyze serum levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.[16][17]

Model 2: Anticancer Efficacy in a Syngeneic Tumor Model

Syngeneic models, which use mouse tumor cell lines implanted into immunocompetent mice of the same strain, are crucial for evaluating cancer therapies that may interact with the immune system.[18]

  • Protocol:

    • Animals and Cell Line: C57BL/6 mice and a compatible cell line (e.g., B16-F10 melanoma or MC38 colon adenocarcinoma).

    • Tumor Implantation: Inject 1 x 10^6 tumor cells subcutaneously into the flank of each mouse.

    • Randomization: When tumors reach a palpable volume (e.g., 80-120 mm³), randomize mice into treatment groups (n=10 per group). This is a critical step to minimize bias.[19]

    • Groups:

      • Group 1: Vehicle control

      • Group 2: Standard-of-care chemotherapy (positive control, e.g., cisplatin)

      • Group 3: Test Compound (Dose 1, daily or as determined by PK)

      • Group 4: Test Compound (Dose 2, daily or as determined by PK)

    • Treatment and Monitoring: Administer treatment for a defined period (e.g., 2-3 weeks). Measure tumor volume with calipers 2-3 times per week and monitor body weight as a measure of toxicity.

    • Endpoints:

      • Primary: Tumor growth inhibition.

      • Secondary: Overall survival, body weight changes.

      • Exploratory: At the end of the study, excise tumors for histopathological analysis (e.g., H&E, Ki-67 for proliferation, TUNEL for apoptosis) and biomarker studies.[17][20]

Phase 3: Preliminary Toxicology and Histopathology

Causality: Efficacy is meaningless without an acceptable safety profile. Histopathological analysis provides a direct visual assessment of tissue architecture and can reveal subtle organ damage not apparent from clinical signs or blood chemistry alone.[21]

  • Protocol:

    • Tissue Collection: At the termination of the efficacy studies (or in a separate short-term toxicity study), perform a full necropsy. Collect key organs including the liver, kidneys, spleen, lungs, and heart.[22]

    • Processing: Fix tissues in 10% neutral buffered formalin for at least 24 hours.

    • Histology: Tissues will be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

    • Pathological Evaluation: A board-certified veterinary pathologist should perform a blinded evaluation of the slides, looking for signs of toxicity such as cellular degeneration, necrosis, inflammation, and fibrosis.[23][24][25]

    • Clinical Chemistry: Analyze terminal blood samples for key markers of liver (ALT, AST) and kidney (BUN, creatinine) function to correlate with histological findings.[17]

Detailed Protocols

Protocol: Administration via Oral Gavage (PO)
  • Animal Restraint: Scruff the mouse firmly, grasping the skin over the shoulders to immobilize the head and forelegs. The body should be supported and the head extended back to create a straight line through the neck and esophagus.[26][27]

  • Gavage Needle Measurement: Measure the gavage tube from the tip of the animal's nose to the bottom of the sternum. Mark the tube to prevent over-insertion.[26][28][29]

  • Insertion: Insert the gavage tube into the diastema (gap behind the incisors) and gently advance it along the upper palate. The tube should pass easily into the esophagus with the animal exhibiting a swallowing reflex. If resistance is met, do not force it. Withdraw and try again.[26][29]

  • Administration: Once the tube is in place, dispense the solution smoothly. The maximum recommended volume is 10 mL/kg.[28]

  • Withdrawal and Monitoring: Remove the tube gently along the same angle of insertion. Monitor the animal for 5-10 minutes for any signs of respiratory distress.[30]

Protocol: Administration via Intraperitoneal (IP) Injection
  • Animal Restraint: Use a secure scruff restraint and position the mouse in dorsal recumbency (on its back), tilting the head slightly downward. This helps move abdominal organs cranially.[31][32]

  • Site Identification: The preferred injection site is the mouse's lower right abdominal quadrant to avoid the cecum and urinary bladder.[33][34]

  • Injection: Using a 25-27 gauge needle, insert the needle bevel-up at a 30-45 degree angle.[31]

  • Aspiration: Gently pull back on the plunger to ensure negative pressure. If urine (yellow) or intestinal contents (brown/green) are aspirated, discard the syringe and re-attempt with fresh material.[32][34]

  • Administration: Inject the substance and withdraw the needle. Place the animal back in its cage and monitor for complications.[33]

Protocol: Serial Blood Collection from the Saphenous Vein
  • Animal Restraint: Place the mouse in a restraint tube, allowing one hind leg to be exposed.

  • Site Preparation: Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein. A small amount of petroleum jelly can be applied to help the blood bead up.[14]

  • Puncture: Puncture the vein with a sterile 23-25 gauge needle or a lancet.[14]

  • Collection: Collect the forming blood drop into a capillary tube.[12]

  • Hemostasis: After collection, apply gentle pressure with a sterile gauze pad until bleeding stops to ensure hemostasis.[14]

References

  • Methods of Blood Collection in the Mouse. (n.d.). UniRV.
  • In vivo biomarker analysis for drug discovery. (n.d.). Nuvisan.
  • Common Methods of Blood Collection in the Mouse. (n.d.). ELK Biotechnology CO.,Ltd.
  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory.
  • 4 Top Methods of Blood Collection in Lab Rodents. (2017, February 9). Neoteryx.
  • Guidelines for Blood Collection in Mice and Rats. (n.d.). Albert Einstein College of Medicine.
  • Rodent Blood Collection. (n.d.). Research Animal Resources and Compliance - RARC, University of Wisconsin-Madison.
  • Guidelines for Intraperitoneal Injection in Mice. (n.d.). Scribd.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services.
  • Ferreira, S. B., et al. (2016). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Anais da Academia Brasileira de Ciências, 88(3 Suppl), 1829-1841.
  • Lau, A. H., Lam, N. P., Piscitelli, S. C., Wilkes, L., & Danziger, L. H. (1992). Clinical pharmacokinetics of metronidazole and other nitroimidazole anti-infectives. Clinical pharmacokinetics, 23(5), 328–364.
  • Lau, A. H., Lam, N. P., Piscitelli, S. C., Wilkes, L., & Danziger, L. H. (1992). Clinical pharmacokinetics of metronidazole and other nitroimidazole anti-infectives. Clinical pharmacokinetics, 23(5), 328–364.
  • In Vivo Animal Models for Immunology and Inflammation. (n.d.). Aragen Life Sciences.
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27). Covance.
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  • Oral Gavage In Mice and Rats. (n.d.). UCSF IACUC.
  • Andersson, K. E. (1981). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Scandinavian journal of infectious diseases. Supplementum, 26, 60–67.
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  • SOP: Mouse Intraperitoneal Injection. (2017, December 12). Research and Innovation | Virginia Tech.
  • Oral Gavage in the Rat. (2016, October 26). FSU Office of Research.
  • Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories.
  • Al KF, et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Ecology, 96(7).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute.
  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025, December 20). ModernVivo.
  • Atsumi, T., et al. (2021). Inflammation-Related Carcinogenesis: Lessons from Animal Models to Clinical Aspects. Cancers, 13(19), 4819.
  • A Critical Appraisal of the Toxicology of Metronidazole. (n.d.). PN Lee Statistics and Computing Ltd.
  • Nagarajan, K., et al. (1985). Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone. Arzneimittel-Forschung, 35(11), 1692-6.
  • Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. (n.d.). ResearchGate.
  • Müller, M. (1983). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. Scandinavian Journal of Infectious Diseases. Supplementum, 40, 9-19.
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  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Welcome to the technical support center for the synthesis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to move beyond simple protocols by explaining the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Overview of Synthetic Strategy

The synthesis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is primarily achieved through an N-arylation cross-coupling reaction. This involves reacting the pre-formed 2-isopropyl-1H-imidazole core with an activated 4-nitrophenyl halide. The two most robust and widely adopted methodologies for this critical C-N bond formation are the Copper-catalyzed Ullmann Condensation and the Palladium-catalyzed Buchwald-Hartwig Amination.[1][2] The success and yield of the synthesis hinge on the careful selection of the catalyst system, base, and solvent.

The overall workflow can be visualized as a two-stage process: the initial formation of the imidazole heterocycle followed by the crucial N-arylation step.

G cluster_0 Stage 1: Imidazole Core Synthesis cluster_1 Stage 2: N-Arylation A Starting Materials (e.g., Isobutyraldehyde, Glyoxal, Ammonia) B Radziszewski Reaction or similar condensation A->B C 2-isopropyl-1H-imidazole B->C E C-N Cross-Coupling (Ullmann or Buchwald-Hartwig) C->E Key Reactant D 1-halo-4-nitrobenzene D->E F 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole E->F Final Product

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-arylation of 2-isopropyl-1H-imidazole?

The two premier methods are the Ullmann Condensation and the Buchwald-Hartwig Amination.[3][4]

  • Ullmann Condensation: This is a copper-catalyzed reaction. Modern protocols often use a copper(I) salt (e.g., CuI or Cu₂O) in combination with a ligand, such as a phenanthroline or a diamine, to facilitate the coupling.[3][5] It is often more cost-effective than palladium-based methods but may require higher reaction temperatures.[3]

  • Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed reaction known for its broad substrate scope and high functional group tolerance.[2] It typically employs a palladium(0) or palladium(II) precursor and a specialized, sterically hindered phosphine ligand.[2][4]

Q2: How do I choose between a copper and a palladium catalyst system?

The choice depends on several factors, including cost, substrate sensitivity, and available equipment.

FeatureCopper-Catalyzed UllmannPalladium-Catalyzed Buchwald-Hartwig
Cost Generally lower catalyst and ligand cost.[1]Higher cost, especially for advanced phosphine ligands.
Conditions Often requires higher temperatures (110-150 °C).[3][6]Can often be run at lower temperatures (80-120 °C).[7]
Substrate Scope Good scope, but can be sensitive to sterically hindered substrates.[8]Excellent scope and high tolerance for various functional groups.[2]
Air/Moisture Can be more tolerant to trace air/moisture.Generally requires strict inert atmosphere (N₂ or Ar) techniques.[4]
Key Challenge High catalyst loading may be needed; ligand optimization is crucial.Imidazoles can inhibit the catalyst; ligand choice is critical for success.[7]

Q3: Which 4-nitrophenyl halide (F, Cl, Br, I) should I use?

The reactivity of the aryl halide is a critical parameter. The typical reactivity order for both Ullmann and Buchwald-Hartwig reactions is I > Br > Cl > F .[1]

  • Aryl Iodides and Bromides: These are the most common choices. They are highly reactive due to the weaker carbon-halogen bond, facilitating the initial oxidative addition step in the catalytic cycle.[5]

  • Aryl Chlorides: They are less expensive but also less reactive.[9] Successful coupling often requires more advanced catalyst systems, such as those using electron-rich, bulky phosphine ligands in Buchwald-Hartwig reactions.[7][9]

  • Aryl Fluorides: Generally unreactive in these cross-coupling reactions, though specific methods exist. They are more suited for Nucleophilic Aromatic Substitution (SₙAr) if additional activating groups are present.

For 1-halo-4-nitrobenzene, the strong electron-withdrawing effect of the nitro group activates the halide, making even chlorides viable substrates.[9] However, for initial optimization, 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene are recommended starting points.

Troubleshooting Guide: Low-Yield Reactions

This section addresses common problems encountered during the N-arylation step that lead to poor yields.

Problem 1: Low or no conversion of starting materials.

This is one of the most frequent issues and typically points to a problem with the catalytic system or reaction environment.

Possible Cause & Solution

  • Inactive Catalyst:

    • Explanation: The active form of the catalyst (Cu(I) or Pd(0)) may not have been generated or has been deactivated. Palladium(II) precursors require reduction to Pd(0) to enter the catalytic cycle, while both copper and palladium catalysts are sensitive to oxidation.[4]

    • Solution:

      • Use High-Purity Reagents: Ensure reagents and solvents are free from oxygen and water. Use of anhydrous solvents is highly recommended.[1]

      • Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the reaction.[1]

      • Catalyst Pre-activation (for Palladium): Imidazoles can strongly coordinate to palladium and inhibit the formation of the active catalyst.[7][10] Pre-heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a few minutes at the reaction temperature before adding the imidazole and base can dramatically improve efficacy.[7]

  • Incorrect Base:

    • Explanation: The base is critical for deprotonating the imidazole's N-H proton, making it nucleophilic enough to participate in the coupling. If the base is too weak, not soluble, or sterically hindered, this deprotonation will be inefficient.

    • Solution:

      • Base Strength: Use a sufficiently strong base. Cesium carbonate (Cs₂CO₃) is highly effective due to its high basicity and solubility in organic solvents.[1] Potassium phosphate (K₃PO₄) and sodium tert-butoxide (NaOtBu) are also common and effective choices.[7][9]

      • Screen Bases: If yield is poor, screen different bases. For instance, if K₂CO₃ fails, try the stronger and more soluble Cs₂CO₃.

  • Insufficient Temperature:

    • Explanation: Cross-coupling reactions have a significant activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction.

    • Solution: Ensure the internal reaction temperature reaches the target specified in the protocol (typically 100-120 °C).[1] Use a sand or oil bath with a contact thermometer for accurate temperature control. If conversion is slow after several hours, a modest increase in temperature (e.g., by 10 °C) may be beneficial, but monitor for decomposition.

G Start Reaction Stalled (Low/No Conversion) Q_Catalyst Is the catalyst system optimized and handled under inert gas? Start->Q_Catalyst A_Catalyst_No Action: 1. Use fresh, high-purity catalyst. 2. Ensure rigorous inert atmosphere. 3. For Pd, pre-activate catalyst/ligand. Q_Catalyst->A_Catalyst_No No Q_Base Is the base appropriate (strength and solubility)? Q_Catalyst->Q_Base Yes A_Catalyst_No->Q_Base A_Base_No Action: 1. Switch to a stronger/more soluble base (e.g., K₂CO₃ → Cs₂CO₃). 2. Ensure base is finely powdered and dry. Q_Base->A_Base_No No Q_Temp Is the reaction temperature correct? Q_Base->Q_Temp Yes A_Base_No->Q_Temp A_Temp_No Action: 1. Verify internal temperature. 2. If stable, consider increasing temp by 10-20 °C. Q_Temp->A_Temp_No No Success Problem Resolved Q_Temp->Success Yes A_Temp_No->Success

Caption: Troubleshooting flowchart for low-conversion reactions.

Problem 2: Yield is moderate (40-60%), but the reaction appears clean by TLC/LC-MS.

This suggests the reaction is proceeding but is not reaching full conversion or is subject to a competing side reaction that consumes starting material.

Possible Cause & Solution

  • Suboptimal Ligand:

    • Explanation: The ligand is arguably the most important variable in modern cross-coupling. It stabilizes the metal center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition. A suboptimal ligand will lead to a slow reaction and lower yields.

    • Solution:

      • For Copper: If using a simple system like CuI alone, add a ligand. 4,7-dimethoxy-1,10-phenanthroline has been shown to be highly effective for N-arylation of imidazoles.[5][11]

      • For Palladium: The choice of phosphine ligand is critical. For aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required. If using an older ligand like PPh₃, upgrading to a modern ligand is the single most effective way to improve yield.

  • Hydrodehalogenation of Aryl Halide:

    • Explanation: A common side reaction is the replacement of the halogen on the aryl halide with a hydrogen atom, forming nitrobenzene. This consumes the electrophile and reduces the potential yield. This can be promoted by trace water or other proton sources.

    • Solution:

      • Use Anhydrous Conditions: Ensure the solvent and base are thoroughly dried.

      • Optimize Base: Some bases are more prone to promoting this side reaction. If hydrodehalogenation is a major issue, screening alternative bases like K₃PO₄ may be beneficial.

  • Incorrect Stoichiometry:

    • Explanation: While a slight excess of one reagent is common, a large excess can sometimes interfere with the reaction or complicate purification. Typically, a slight excess (1.1-1.2 equivalents) of the imidazole nucleophile is used.

    • Solution: Verify the molar ratios of your reactants. Start with a 1:1.2 ratio of aryl halide to imidazole and optimize from there if necessary.

Experimental Protocols

The following are starting-point protocols. Optimization for specific laboratory conditions and reagent batches is recommended.

Protocol 1: Copper-Catalyzed Ullmann-Type N-Arylation

This protocol is adapted from demonstrated methods for the N-arylation of imidazoles.[1][5]

  • Materials:

    • 2-isopropyl-1H-imidazole (1.0 mmol, 1.0 eq.)

    • 1-bromo-4-nitrobenzene (1.2 mmol, 1.2 eq.)

    • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

    • 4,7-Dimethoxy-1,10-phenanthroline (0.2 mmol, 20 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.)

    • Anhydrous Dioxane or Toluene (5 mL)

  • Procedure:

    • To an oven-dried reaction vial or flask, add CuI, 4,7-dimethoxy-1,10-phenanthroline, Cs₂CO₃, 2-isopropyl-1H-imidazole, and 1-bromo-4-nitrobenzene.

    • Seal the vessel with a septum and purge with Argon or Nitrogen for 15 minutes.

    • Add the anhydrous solvent via syringe.

    • Place the vessel in a preheated oil bath at 110 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is based on advanced systems developed for challenging C-N couplings.[7][10]

  • Materials:

    • 2-isopropyl-1H-imidazole (1.2 mmol, 1.2 eq.)

    • 1-chloro-4-nitrobenzene (1.0 mmol, 1.0 eq.)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol% Pd)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.

    • Seal the flask, evacuate, and backfill with Argon (repeat 3 times).

    • Add anhydrous toluene via syringe. Stir the mixture at 100 °C for 5 minutes (catalyst pre-activation).

    • Cool the mixture slightly, then add NaOtBu, 2-isopropyl-1H-imidazole, and 1-chloro-4-nitrobenzene under a positive flow of Argon.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 4-12 hours.

    • Workup and purification are similar to Protocol 1.

G cluster_ullmann Ullmann Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle U1 Cu(I)X Ligand-Complex U3 Ligand Exchange Cu(I)-Nuc Complex U1->U3 R₂N⁻ U2 Imidazole Deprotonation R₂NH + Base → R₂N⁻ U4 Oxidative Addition Ar-X U3->U4 U5 Reductive Elimination U4->U5 U5->U1 Regenerates Catalyst Product_U Ar-NR₂ U5->Product_U B1 Pd(0)L₂ Active Catalyst B2 Oxidative Addition Ar-X B1->B2 B3 L-Pd(II)(Ar)(X) Complex B2->B3 B4 Amide Binding & Deprotonation R₂NH, Base B3->B4 B5 L-Pd(II)(Ar)(NR₂) Complex B4->B5 B6 Reductive Elimination B5->B6 B6->B1 Regenerates Catalyst Product_B Ar-NR₂ B6->Product_B

Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig N-arylation.

References

  • BenchChem. A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
  • Berman, A. M., & Johnson, J. S. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.
  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC.
  • BenchChem.
  • Kwong, F. Y., & Buchwald, S. L. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. PubMed. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This resource is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this specific nitroaromatic imidazole derivative. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and achieve high purity in your preparations.

Introduction

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole (Mol. Wt.: 231.25 g/mol ) is a heterocyclic compound characterized by a basic imidazole core, a bulky isopropyl group at the 2-position, and a strongly electron-withdrawing nitrophenyl group on one of the ring nitrogens.[1] This unique combination of functional groups presents specific purification challenges, including chromatographic tailing, crystallization difficulties, and potential for thermal degradation. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My compound is streaking badly on the silica gel column, leading to poor separation and low purity. What's happening and how do I fix it?

Answer: This is a classic issue known as "tailing," and it's almost certainly due to the interaction between the basic nitrogen atoms on your imidazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to "stick" to the column and elute slowly and broadly.

Underlying Cause: The lone pair of electrons on the imidazole nitrogen acts as a Lewis base, while the silica gel surface is acidic. This acid-base interaction must be mitigated to achieve sharp, symmetrical peaks.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. By adding a small amount of a competitive base to your eluent, you will neutralize the acidic sites on the silica gel, preventing your imidazole from binding strongly.[2]

    • Recommended Modifier: Triethylamine (TEA) or pyridine.

    • Concentration: Start with 0.5% (v/v) and adjust up to 1% if needed. For example, for a 100 mL mobile phase, add 0.5 mL of TEA.

  • Switch to a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your downstream applications, consider a stationary phase with a different surface chemistry.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds as it lacks the strong acidity of silica gel, leading to reduced tailing.[2]

    • Reverse-Phase (C18) Chromatography: If your compound and impurities have different polarities, reverse-phase HPLC or flash chromatography can be an excellent option.[3] A typical mobile phase would be a mixture of acetonitrile and water.[3]

  • Optimize Sample Loading: How you apply your sample to the column matters.

    • Dry Loading: Instead of dissolving your crude product in a strong solvent and injecting it, pre-adsorb it onto a small amount of silica gel. First, dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane), add a few grams of silica, and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in much sharper bands and improved separation.[2]

Q2: I've finished my column, and the fractions look pure by TLC. But after removing the solvent, I'm left with a stubborn, yellow-orange oil that won't crystallize. How can I get a solid product?

Answer: This phenomenon, known as "oiling out," is common when impurities are present or when the wrong crystallization solvent is used.[4] The goal is to find a solvent system where your compound is highly soluble when hot but poorly soluble when cold.[5]

Troubleshooting Steps:

  • Ensure All Volatiles Are Removed: First, ensure that all high-boiling point solvents from your chromatography (like triethylamine or DMF, if used in the reaction) are completely removed. Place the flask on a high-vacuum pump for several hours. Residual solvents can significantly inhibit crystallization.

  • Systematic Solvent Screening for Recrystallization:

    • Place a small amount of your oil in several different test tubes.

    • Add a few drops of different solvents (e.g., hexane, ethyl acetate, isopropanol, toluene, methanol) to each tube.

    • Find a solvent that does not dissolve the oil at room temperature.

    • Heat the test tube. The ideal solvent will fully dissolve your compound when hot.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have found a suitable solvent.[4][6]

    • If no single solvent works, try a binary solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane). Dissolve the oil in the minimum amount of the "good" solvent (in which it is more soluble) and then slowly add the "bad" or "anti-solvent" (in which it is less soluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.[5]

  • Induce Crystallization: If the solution becomes supersaturated but crystals don't form, you may need to initiate the process:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[4][6]

    • Seeding: If you have a tiny crystal of the pure product from a previous batch, add it to the supersaturated solution to act as a template for crystallization.

Q3: My yield is very low after purification, and I suspect the compound is degrading. Is this possible?

Answer: Yes, degradation is a significant possibility, especially given the molecule's structure. Both the nitroaromatic system and the imidazole ring can be labile under certain conditions.

Potential Causes and Preventive Measures:

  • Thermal Instability: Nitroaromatic compounds can be thermally sensitive.[7][8][9][10] Prolonged heating can lead to decomposition.

    • Action: When removing solvents on a rotary evaporator, use a moderate water bath temperature (e.g., 30-40°C) and do not leave the dry solid on the evaporator for an extended period after the solvent is gone.

  • Degradation on Silica Gel: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules.[2]

    • Action: If you suspect on-column degradation, minimize the time the compound spends on the column by running the chromatography as quickly as possible (flash chromatography). Alternatively, switch to a more inert stationary phase like neutral alumina.[2]

  • Oxidative Degradation: Imidazole rings can be susceptible to oxidation.[11]

    • Action: While less common during standard purification, if you are working with reagents known to be sources of radicals or if your synthesis involves oxidative steps, ensure they are fully quenched. If necessary, work under an inert atmosphere (nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound?

Answer: A multi-step approach is often best for achieving high purity (>98%).

PurificationWorkflow Crude Crude Product (from reaction) Choice Initial Purity? Crude->Choice Chrom Flash Column Chromatography (Silica + 0.5% TEA or Alumina) Choice->Chrom <90% or complex mixture Recryst Recrystallization (e.g., from EtOAc/Hexane) Choice->Recryst >90% with minor impurities Chrom->Recryst Polish Fractions Extract Acid-Base Extraction Extract->Recryst Isolate & Polish Pure Pure Product (>98%) Recryst->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

  • Initial Bulk Purification: For removing major, non-basic impurities, an acid-base extraction is highly efficient.[2] It specifically isolates your basic imidazole derivative from neutral or acidic starting materials and byproducts.

  • Chromatography: If the impurity profile is complex, flash column chromatography is necessary. A gradient of ethyl acetate in hexane with 0.5% triethylamine is a robust starting point.[2]

  • Final Polishing: Recrystallization is the ultimate step to achieve high analytical purity and a crystalline final product.[2]

Q2: What are the expected impurities from the synthesis?

Answer: Impurities are highly dependent on the synthetic route. However, for a typical N-alkylation of 2-isopropyl-imidazole with a 4-nitrophenyl halide, you should be aware of:

  • Unreacted Starting Materials: 2-isopropyl-imidazole and the 4-nitrophenyl reagent.

  • Regioisomers: Alkylation of an N-unsubstituted imidazole can potentially lead to two different regioisomers, although one is typically major. Careful analytical characterization (NMR) is needed to confirm the structure.[12]

  • Side-Reaction Products: Impurities can form from side reactions involving the reagents or solvent.[13][14]

Q3: Can this compound be analyzed by HPLC?

Answer: Absolutely. HPLC is the preferred method for assessing final purity. A reverse-phase method is most common.

  • Column: C18 column.[3]

  • Mobile Phase: A gradient of acetonitrile in water is a good starting point.[3][15]

  • Additive: Adding a small amount of an acid like formic acid (0.1%) or phosphoric acid to the mobile phase will protonate the imidazole, leading to sharp, symmetrical peaks and reproducible retention times.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying approximately 1 gram of crude product.

  • Column Preparation: Select a glass column appropriate for your scale. Dry-pack it with silica gel (60 Å, 230-400 mesh).

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product (~1 g) in a minimal amount of dichloromethane.

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent completely using a rotary evaporator until a fine, dry powder is obtained.

    • Carefully layer this powder on top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexane/ethyl acetate, always containing 0.5% TEA).[2]

  • Fraction Collection & Analysis:

    • Collect fractions based on the elution of colored bands.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Based on prior screening, select an appropriate solvent or solvent system (e.g., ethyl acetate/hexane).

  • Dissolution: Place the crude solid or oil in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while heating gently until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[4]

  • Decolorization (Optional): If the solution is very dark, you can add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger crystals.[4][6]

    • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (e.g., 50 mL).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl) and shake gently, venting frequently.[2]

    • Allow the layers to separate. The protonated imidazole product will move to the top aqueous layer, while neutral impurities remain in the bottom organic layer.

    • Drain and save the aqueous layer. Repeat the extraction of the organic layer one more time with fresh acid to ensure complete recovery.

  • Neutralization and Back-Extraction:

    • Combine the acidic aqueous extracts in a flask and cool in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8).[2]

    • Your product should precipitate as a solid or oil out.

    • Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).

  • Drying and Solvent Removal:

    • Combine all the organic extracts from the back-extraction.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

TroubleshootingLogic Start Purification Issue Issue1 Column Tailing? Start->Issue1 Issue2 Won't Crystallize? Start->Issue2 Issue3 Low Yield? Start->Issue3 Sol1 Add 0.5% TEA to Eluent Issue1->Sol1 Yes Sol1b Use Neutral Alumina Issue1->Sol1b Yes Sol2 Screen for Anti-Solvent Issue2->Sol2 Yes Sol2b Scratch Flask / Seed Issue2->Sol2b Yes Sol3 Reduce Heat (Rotovap) Issue3->Sol3 Yes Sol3b Check for Degradation on Silica Issue3->Sol3b Yes

References

  • Thermal Stability Characteristics of Nitroarom
  • Technical Support Center: Purification of Imidazole Deriv
  • Thermal Stability Characteristics of Nitroarom
  • Application Notes and Protocols for the Analysis of Imidazole Deriv
  • Structure‐Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. Semantic Scholar.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Thermal Hazard Analysis of Nitroarom
  • The Paper Chromatography of Imidazoles.
  • Imidazole quantification by LC determin
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect.
  • An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. Benchchem.
  • 1H-Imidazole, 2-Isopropyl-1-Methyl-5-Nitro. Ccount Chem.
  • Separation of Imidazole, 2-isopropyl-4-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Cheméo.
  • Efficient degradation of alkyl imidazole ionic liquids in simulated sunlight irradiated periodate system: Kinetics, reaction mechanisms, and toxicity evolution. PubMed.
  • Biodegradability of imidazole structures.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Crystallization | Organic Chemistry Lab Techniques. YouTube.
  • Crystalliz
  • Crystalliz
  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry.
  • FAQ: How can I remove imidazole
  • 2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole. Moldb.
  • 2-Isopropyl-4-phenyl-1H-imidazole. BLD Pharm.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • 2-isopropyl-4,5-diphenyl-1H-imidazole. Sigma-Aldrich.
  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Identification and Synthesis of Impurities formed during Ilaprazole Prepar
  • Investigation into the Formation of Impurities during the Optimization of Brig

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Welcome to the technical support guide for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in various assay systems. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience to ensure the integrity and success of your experiments.

Introduction: Understanding the Challenge

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is a heterocyclic compound with a molecular weight of 231.25 g/mol .[1] Like many small molecules in drug discovery, particularly those with aromatic and nitro groups, it can exhibit poor aqueous solubility.[2][3] This inherent characteristic can lead to significant challenges in obtaining reliable and reproducible data in a variety of biological assays. Issues such as compound precipitation, inaccurate concentration measurements, and misleading assay results are common hurdles. This guide will provide you with the necessary strategies to effectively address these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole?

A1: While specific quantitative solubility data in various solvents is not extensively published, based on its chemical structure—containing a hydrophobic isopropyl group and a nitrophenyl ring—it is predicted to have low aqueous solubility.[2][3] It is expected to be more soluble in organic solvents.[4] For instance, a related compound, 2-methyl-1-(4-nitrophenyl)-1H-imidazole, has a predicted LogP of 1.9, suggesting a preference for lipophilic environments.[5]

Q2: Why is my compound precipitating in the assay medium?

A2: Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous assay buffer. This is a common issue when a stock solution, usually prepared in a highly soluble organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous medium. The abrupt change in solvent polarity reduces the compound's solubility, causing it to come out of solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: It is crucial to minimize the final concentration of DMSO in your assay, as it can have direct effects on cell viability and function.[6][7] Generally, the final DMSO concentration should be kept below 1%, with many studies showing that concentrations as low as 0.25% to 0.5% can still induce cellular effects.[8][9] It is always recommended to include a vehicle control (assay medium with the same final concentration of DMSO) to account for any solvent-induced effects.

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other organic solvents like ethanol or methanol can be used.[6] However, their effects on different cell types can vary. For example, ethanol has been shown to have a more pronounced effect on lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production compared to interleukin-6 (IL-6) production in certain cell lines.[8][9] As with DMSO, it is essential to determine the tolerance of your specific assay system to any new solvent and to include appropriate vehicle controls.

Troubleshooting Guides

Problem 1: Compound Precipitation Upon Dilution into Aqueous Buffer

You've prepared a high-concentration stock solution of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in 100% DMSO. When you dilute it into your aqueous assay buffer (e.g., PBS or cell culture medium), you observe immediate precipitation.

Root Cause Analysis:

This is a classic example of a compound "crashing out" of solution due to a dramatic decrease in solvent polarity. The aqueous buffer cannot maintain the solubility of the compound at the desired concentration.

Step-by-Step Solution:
  • Optimize the Stock Solution Concentration: Start by preparing a lower concentration stock solution in DMSO. This will require a larger volume of the stock to be added to the assay, but it will result in a lower final concentration of the compound upon initial dilution, which may stay in solution.

  • Employ a Serial Dilution Strategy: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG). Then, serially dilute this intermediate solution into the final aqueous buffer. This gradual change in solvent polarity can help maintain solubility.

  • Utilize Co-solvents: Incorporate a co-solvent into your aqueous buffer.[10] Co-solvents are organic solvents used in small percentages in the final assay medium to increase the solubility of hydrophobic compounds.

    Co-solventTypical Final ConcentrationConsiderations
    DMSO< 1% (v/v)Can have biological effects on cells.[8][9]
    Ethanol< 1% (v/v)Can also impact cell viability and function.[8][9]
    PEG 4001-5% (v/v)Generally well-tolerated by many cell lines.
    Propylene Glycol1-5% (v/v)Another commonly used and well-tolerated co-solvent.

    Always perform a vehicle control to assess the effect of the co-solvent on your assay.

  • Incorporate Solubilizing Excipients: Consider the use of excipients that can enhance solubility through mechanisms other than co-solvency.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[11][12][13] β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[8]

    • Surfactants: Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound.[10] Be cautious, as surfactants can interfere with certain assay readouts and may be cytotoxic at higher concentrations.

Experimental Workflow for Solubilization Strategy Selection:

G start Start: Compound Precipitation Observed check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Lower DMSO stock concentration and re-test check_dmso->reduce_dmso Yes serial_dilution Try serial dilution through an intermediate solvent check_dmso->serial_dilution No reduce_dmso->serial_dilution still_precipitates1 Precipitation persists? serial_dilution->still_precipitates1 cosolvent Introduce a co-solvent (e.g., PEG 400) still_precipitates1->cosolvent Yes success Solubility Issue Resolved still_precipitates1->success No still_precipitates2 Precipitation persists? cosolvent->still_precipitates2 cyclodextrin Use cyclodextrins (e.g., HP-β-CD) still_precipitates2->cyclodextrin Yes still_precipitates2->success No still_precipitates3 Precipitation persists? cyclodextrin->still_precipitates3 surfactant Use a non-ionic surfactant (e.g., Tween® 80) still_precipitates3->surfactant Yes still_precipitates3->success No surfactant->success If successful failure Consider alternative formulation strategies surfactant->failure If persists

Caption: Decision tree for troubleshooting compound precipitation.

Problem 2: Inconsistent or Non-Reproducible Assay Results

You have managed to get the compound into solution, but your dose-response curves are erratic, and you are seeing high variability between replicate wells.

Root Cause Analysis:

This can be due to several factors related to solubility:

  • Micro-precipitation: The compound may not be visibly precipitating but could be forming small, non-visible aggregates that are not uniformly distributed in the assay plate.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as pipette tips and microplates, leading to a decrease in the actual concentration of the compound in the assay.

  • Time-dependent Precipitation: The compound might be soluble initially but precipitates over the course of a long incubation period.

Step-by-Step Solution:
  • Visual Inspection Under Magnification: Before and after the assay incubation, inspect the wells of your microplate under a microscope to check for any signs of compound precipitation.

  • Use Low-Binding Labware: Switch to low-protein-binding microplates and pipette tips to minimize the loss of the compound due to adsorption.

  • Incorporate a Pre-incubation Step: After adding the compound to the assay medium, gently agitate the plate for a short period (e.g., 5-10 minutes) to ensure uniform distribution before adding cells or other reagents.

  • Assess Kinetic Solubility: Perform a time-course experiment to determine if the compound remains in solution over the entire duration of your assay. You can do this by preparing the compound in the assay buffer and measuring its concentration at different time points using a suitable analytical method like HPLC-UV.

  • Consider Formulation Approaches: If simple solubilization techniques are insufficient, more advanced formulation strategies may be necessary. These are often employed in preclinical development but can be adapted for in vitro assays.[14][15]

    • Lipid-based Formulations: For cell-based assays, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance solubility and cellular uptake.[15][16]

    • Nanosuspensions: Creating a nanosuspension of the compound can increase its surface area, leading to a faster dissolution rate.[14][16] This is a more complex approach that typically requires specialized equipment.

Workflow for Ensuring Compound Stability in Assay:

G start Start: Inconsistent Assay Results check_precip Microscopic inspection for precipitation start->check_precip use_low_bind Switch to low-binding plates and tips check_precip->use_low_bind kinetic_sol Perform kinetic solubility assessment use_low_bind->kinetic_sol is_stable Is compound stable over assay duration? kinetic_sol->is_stable success Assay Reproducibility Improved is_stable->success Yes formulation Explore advanced formulation (e.g., lipid-based) is_stable->formulation No formulation->success

Caption: Workflow to improve assay reproducibility.

Conclusion

Overcoming the solubility challenges of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the compound and the limitations of the assay system, researchers can employ a range of strategies from simple solvent optimization to more advanced formulation techniques. The key to success lies in careful experimentation, the use of appropriate controls, and a thorough understanding of the underlying scientific principles. This guide provides a solid foundation for troubleshooting these common issues and achieving reliable and meaningful experimental outcomes.

References
  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 9(9), e107 solvents.
  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Gautam, A., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • Garg, V., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Alam, M. S., et al. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. [Link]

  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. [Link]

  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • OUCI. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. OUCI. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Cheméo. [Link]

  • PubChem - NIH. (n.d.). 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. PubChem. [Link]

  • ResearchGate. (n.d.). Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model Studies. ResearchGate. [Link]

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Optimization

Technical Support Center: A Practical Guide to Characterizing and Minimizing Off-Target Effects of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole (IPNI-231)

Prepared by: Your Senior Application Scientist Welcome, researchers, to the dedicated support center for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, which we will refer to by its internal designation, IPNI-231. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome, researchers, to the dedicated support center for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, which we will refer to by its internal designation, IPNI-231. This guide is designed for our partners in research and drug development who are working with this novel compound. As a potent molecule with a promising primary mechanism of action, understanding and mitigating its potential off-target effects is paramount for generating clean, interpretable data and advancing your discovery pipeline.

This document provides a structured, multi-pronged strategy for identifying, validating, and designing out the off-target activities of IPNI-231. We will move from predictive in silico methods to broad biochemical screens and finally to definitive cellular validation, explaining the causality behind each experimental choice.

Section 1: Foundational FAQs - Understanding the Challenge

This section addresses the preliminary questions researchers may have when encountering unexpected results or planning their selectivity profiling strategy for IPNI-231.

Q1: What are off-target effects and why are they a critical concern for a novel inhibitor like IPNI-231?

A1: Off-target effects occur when a drug or compound interacts with unintended biological molecules, leading to unforeseen physiological responses that can range from mild side effects to severe toxicity.[1] For a research compound like IPNI-231, these unintended interactions can confound experimental results, leading to misinterpretation of its biological role and therapeutic potential.[1][2] Most small molecule drugs interact with multiple targets, with an estimated average of 6-11 off-target interactions per compound.[3] Therefore, proactively identifying and minimizing these effects is a crucial step in validating IPNI-231 as a selective tool for your research.[2]

Q2: The imidazole scaffold of IPNI-231 is common in medicinal chemistry. What does this suggest about its potential off-target liabilities?

A2: The imidazole scaffold is indeed a "privileged structure" in drug discovery due to its versatile physicochemical properties and ability to form key interactions with biological targets, particularly in enzyme inhibition.[4][5][6] Imidazole derivatives have been successfully developed as inhibitors for a wide range of targets, including kinases and metalloenzymes.[4][5][7] However, this versatility means that the imidazole core can fit into the active sites of numerous proteins. Kinases, which share a highly conserved ATP-binding pocket, are a particularly common class of off-targets for many inhibitors.[8] Therefore, when working with IPNI-231, it is prudent to assume potential interactions with multiple kinases and other enzymes until proven otherwise through rigorous profiling.

Q3: I've observed an unexpected or contradictory phenotype in my cell-based assays with IPNI-231. What is the first logical step to troubleshoot this?

A3: An unexpected phenotype is a classic indicator of a potential off-target effect. The first step is to systematically rule out experimental artifacts and then move to confirm that the compound is engaging its intended target within the cell at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent first-line method for verifying on-target engagement in a physiological context.[9][10][11][12] If target engagement is confirmed, the unexpected phenotype is likely due to IPNI-231 hitting one or more additional proteins. At this point, you should initiate a comprehensive off-target identification workflow, as detailed in the following sections.

Section 2: Troubleshooting Guide - A Workflow for Identifying Off-Targets

This guide presents a logical, step-wise workflow for moving from a hypothesis of off-target activity to the confident identification of specific molecular liabilities.

Workflow for Investigating Off-Target Effects of IPNI-231

G cluster_0 Phase 1: Hypothesis & Prediction cluster_1 Phase 2: Screening & Identification cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Mitigation phenotype Unexpected Phenotype Observed (e.g., toxicity, altered signaling) insilico In Silico Prediction (Generate list of likely off-targets) phenotype->insilico Initiate Investigation biochem Biochemical Profiling (e.g., Kinome Scan) insilico->biochem Guide panel selection proteomics Unbiased Proteomics (e.g., Chemoproteomics) insilico->proteomics Provide candidate list cetsa Cellular Target Engagement (e.g., CETSA) biochem->cetsa Validate hits in cells proteomics->cetsa Validate novel hits genetic Genetic Validation (e.g., CRISPR Knockout) cetsa->genetic Confirm phenotype linkage sar Structure-Activity Relationship (SAR) (Design more selective analogs) genetic->sar Confirm off-target causality

Caption: A structured workflow for identifying, validating, and mitigating off-target effects.

Q4: How can computational tools predict potential off-targets for IPNI-231 before I run expensive experiments?

A4: Computational, or in silico, prediction is a cost-effective first step to generate a prioritized list of potential off-targets.[13] These methods use algorithms that compare the chemical structure of IPNI-231 to databases of known ligands for thousands of proteins.[3][13] Techniques include chemical similarity searches, machine learning models, and molecular docking simulations.[3][13][[“]] While not a substitute for experimental validation, these predictions can effectively guide the design of your screening panels (e.g., suggesting which kinase sub-panels are most relevant) and provide early warnings about potential liabilities.[13][15]

Q5: My in silico analysis suggests IPNI-231 might interact with several kinases. What is the best way to test this experimentally?

A5: The most direct and comprehensive method is to perform a broad biochemical screen, such as a kinase selectivity panel.[16] These services test your compound against hundreds of purified protein kinases in parallel, measuring the degree of inhibition at a fixed concentration (e.g., 1 µM).[16][17] This provides a panoramic view of the compound's activity across a large portion of the human kinome, allowing you to identify off-target hits and quantify the selectivity of IPNI-231.[16][17] The results are typically reported as percent inhibition, which can be used to prioritize hits for further validation.

Q6: A kinome scan identified three potential off-target kinases. How do I confirm that IPNI-231 actually binds to them in living cells?

A6: This is a critical validation step, as activity against a purified enzyme doesn't always translate to engagement in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[9][12] CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature.[10][12][18] By treating intact cells with IPNI-231, heating the cell lysate across a temperature gradient, and then quantifying the amount of soluble target protein remaining, you can directly measure target engagement.[10][11] A shift in the melting curve in the presence of IPNI-231 is strong evidence of a direct physical interaction in a physiological setting.[11]

Q7: What if the problematic off-target isn't a kinase? How can I identify completely unexpected binding partners?

A7: For unbiased discovery of off-targets, chemical proteomics is the most powerful approach.[19][20][21] Techniques like activity-based protein profiling (ABPP) or affinity-based pulldowns coupled with mass spectrometry can identify proteins that interact with your compound on a proteome-wide scale.[19][21] Another advanced method is proteome-wide CETSA (MS-CETSA), which combines the principles of CETSA with quantitative mass spectrometry to simultaneously analyze thermal stability shifts for thousands of proteins.[22] This can reveal both the primary target and any off-targets in a single, unbiased experiment without needing to chemically modify your compound.[22]

Section 3: Mitigation Strategies & Data Interpretation

Once potential off-targets have been identified and validated, the focus shifts to interpreting the data and formulating a strategy to minimize their impact.

Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects

G GF Growth Factor RTK Primary Target (e.g., Receptor Tyrosine Kinase) GF->RTK PathwayA Signaling Protein A RTK->PathwayA OffTarget Off-Target Kinase (e.g., Kinase B) PathwayB Signalling Protein B OffTarget->PathwayB OnEffect Desired Cellular Effect (e.g., Proliferation Block) PathwayA->OnEffect OffEffect Undesired Side Effect (e.g., Apoptosis) PathwayB->OffEffect IPNI IPNI-231 IPNI->RTK Inhibits (On-Target) IPNI->OffTarget Inhibits (Off-Target)

Caption: IPNI-231 inhibits its intended target but also an off-target kinase, leading to a mixed phenotype.

Q8: My data shows IPNI-231 is potent against its primary target (IC50 = 20 nM) but also hits an off-target kinase (IC50 = 200 nM). How do I interpret this and what should I do?

A8: This is a common scenario. The key metric here is the selectivity ratio , calculated by dividing the off-target IC50 by the on-target IC50. In this case, the ratio is 10 (200 nM / 20 nM). A higher ratio indicates greater selectivity. A 10-fold selectivity window is marginal and suggests that at concentrations needed to fully inhibit the primary target in cells, you will likely engage the off-target as well.

Actionable Steps:

  • Determine Cellular Potency: Use a cellular assay to find the concentration of IPNI-231 needed for the desired biological effect (the EC50).

  • Compare Potency to Off-Target IC50: If the cellular EC50 is close to or above the 200 nM off-target IC50, your results are likely confounded.

  • Dose-Response Experiments: Titrate IPNI-231 to the lowest possible concentration that still gives a robust on-target effect to minimize off-target engagement.

Data Presentation: Comparing Inhibitor Characteristics

To make an informed decision, summarize quantitative data in a clear format.

InhibitorPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)Cellular Potency (EC50, nM)
IPNI-231 2020010150
Analog-305 45>10,000>222300

Interpretation: Although IPNI-231 is more potent, its low selectivity ratio and cellular potency value (150 nM) make off-target effects at active concentrations highly probable. Analog-305, while less potent, offers a much larger selectivity window, making it a superior chemical probe for studying the primary target's function.

Q9: How can I use genetic approaches to definitively prove that an observed side effect is caused by a specific off-target of IPNI-231?

A9: Genetic tools like CRISPR-Cas9 provide the highest level of validation.[1][24] By knocking out the gene that codes for the suspected off-target protein, you can directly test its role in the compound's activity.

Validation Workflow:

  • Create a Knockout Cell Line: Use CRISPR-Cas9 to generate a cell line that does not express the off-target protein.

  • Perform a Rescue Experiment: Treat both the wild-type and the knockout cells with IPNI-231.

  • Analyze the Phenotype: If the unexpected side effect (e.g., apoptosis) is present in the wild-type cells but absent or significantly reduced in the knockout cells, you have provided strong evidence that the phenotype is caused by IPNI-231 acting on that specific off-target.

Section 4: Key Experimental Protocols

Here we provide streamlined methodologies for core experiments discussed in this guide.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying target engagement in intact cells.[10]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of IPNI-231 and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).[10] Follow immediately with cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using an antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle- and IPNI-231-treated samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization and target engagement.[9]

Protocol 2: Foundational Workflow for Structure-Activity Relationship (SAR) Studies

This protocol outlines the basic steps to create a more selective analog of IPNI-231.

Methodology:

  • Identify Modifiable Positions: Analyze the structure of IPNI-231 (2-isopropyl-1-(4-nitrophenyl)-1H-imidazole). The isopropyl and nitrophenyl groups are clear points for chemical modification.[6]

  • In Silico Modeling (Optional but Recommended): If crystal structures of the on- and off-targets are available, use molecular docking to predict which modifications might decrease binding to the off-target while preserving on-target affinity.

  • Synthesize Analogs: Create a small library of new compounds. For example:

    • Modify the isopropyl group (e.g., change to cyclopropyl, t-butyl).

    • Alter the electronics and position of the substituent on the phenyl ring (e.g., move the nitro group, or replace it with a cyano or chloro group).

  • Screen Analogs: Test the new analogs in parallel against the purified primary target and the key off-target(s) to determine their respective IC50 values.

  • Analyze and Iterate: Calculate the selectivity ratio for each new analog. Identify chemical changes that improve selectivity. This information guides the design of the next round of synthesis, iteratively leading to a more optimized compound.[4][5]

References

  • Computational Prediction of Off-Target Effects in CRISPR Systems. (BioSci Publisher)
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (Bio-protocol)
  • News: Deep learning predicts CRISPR off-target effects. (CRISPR Medicine)
  • What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? (Consensus)
  • Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. (PubMed)
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. (NIH)
  • Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (NIH)
  • Proteome-Wide CETSA® Profiling Acceler
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (NCBI)
  • Kinase Panel Screening and Profiling Service. (Reaction Biology)
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (Journal of Pharma Insights and Research)
  • How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (PubMed Central)
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • How can off-target effects of drugs be minimised?
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (PubMed Central)
  • Proteome‐Wide Identification of On‐ and Off‐Targets of Bcl‐2 Inhibitors in Native Biological Systems by Using Affinity‐Based Probes (AfBPs). (Semantic Scholar)
  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. (Taylor & Francis Online)
  • Kinome Profiling. (Oncolines B.V.)
  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
  • Cellular Thermal Shift Assay (CETSA). (News-Medical.Net)
  • CETSA. (Paer Nordlund Lab)
  • Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. (Benchchem)
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (Frontiers)
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (MDPI)
  • Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. (PubMed)
  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (PMC - NIH)
  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (Journal of the American Chemical Society)
  • Exploring Quinoxalinyl and Quinolinyl Compounds as ALK5 Inhibitors. (BIOENGINEER.ORG)

Sources

Troubleshooting

Technical Support Center: Optimizing In Vitro Dosage for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Welcome to the technical support guide for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on establishing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on establishing robust and reproducible in vitro dosing strategies. As a novel imidazole derivative, a systematic approach to dose optimization is critical for elucidating its biological activity and ensuring the integrity of your experimental data. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to navigate the complexities of in vitro studies.

Section 1: Pre-Experimental Considerations & Compound Characterization (FAQ)

Before initiating cell-based assays, a thorough understanding of the compound's fundamental properties is essential. Neglecting this stage is a common source of experimental variability and failure.

Q1: What are the critical first steps before I even expose my cells to 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole?

A1: Your first steps should focus on characterizing the compound's physicochemical properties. The structure, featuring an imidazole core and a nitro-phenyl group, suggests potential biological activity, possibly as an antimicrobial or an agent targeting hypoxic cells, a known mechanism for nitroimidazole compounds[1].

Key Actions:

  • Confirm Identity and Purity: Always verify the identity and purity of your compound batch via methods like NMR or LC-MS. Impurities can lead to confounding biological effects.

  • Assess Solubility: Determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a frequent choice for creating high-concentration stock solutions of small molecules[2]. Test a range of concentrations to find the solubility limit.

  • Evaluate Stability: Assess the compound's stability in its stock solution (e.g., at -20°C or -80°C) and, crucially, in your final cell culture medium at 37°C[3][4][5]. Some compounds degrade rapidly in aqueous, buffered environments, which can lead to a loss of activity over the course of an experiment.

Q2: How should I prepare a stock solution of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole?

A2: Preparing a reliable stock solution is paramount for accurate and reproducible dosing.

Protocol: Stock Solution Preparation

  • Solvent Selection: Based on your solubility tests, use a high-purity, anhydrous grade solvent, most commonly DMSO[2].

  • Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM). This minimizes the volume of solvent added to your cell cultures.

  • Procedure:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Add the calculated volume of DMSO to achieve the desired molarity.

    • Ensure complete dissolution. Gentle warming (to 37°C) or vortexing may be necessary. Visually inspect for any particulates.

    • Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any undissolved micro-precipitates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store protected from light at -20°C or -80°C.

  • Expert Tip: The final concentration of DMSO in your cell culture medium should not exceed 0.5% (v/v), and ideally should be kept below 0.1%, to prevent solvent-induced cytotoxicity or off-target effects[6]. Always include a vehicle control (medium with the same final DMSO concentration as your treated wells) in every experiment.

Section 2: Establishing the Initial Dose Range: A Step-by-Step Workflow

The primary goal of initial experiments is to identify a broad concentration range that spans from no observable effect to complete cytotoxicity. This range-finding study is the foundation for all subsequent, more detailed experiments.

Q3: What is a recommended starting concentration range for a novel, untested compound like this?

A3: For a completely novel compound, it is best to start with a wide, logarithmically spaced range of concentrations. This approach efficiently covers several orders of magnitude to pinpoint the active range. If literature exists on structurally similar compounds, that can provide a more educated starting point[2][7].

A standard initial screen might test concentrations such as 0.1 µM, 1 µM, 10 µM, and 100 µM[8][9]. This broad approach ensures you don't miss the biological window of activity.

The following workflow outlines the logical progression for dosage optimization.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Range-Finding cluster_2 Phase 3: Refinement & IC50 A Compound Characterization (Solubility, Purity, Stability) B Prepare High-Concentration Stock Solution (e.g., 10-50 mM in DMSO) A->B C Perform Broad-Range Cytotoxicity Assay (e.g., 0.1 µM to 100 µM) B->C D Analyze Data to Identify Approximate Toxic Range C->D E Design Narrow-Range, Serial Dilution Experiment (e.g., 8-12 points around estimated IC50) D->E F Calculate Definitive IC50/EC50 using Non-Linear Regression E->F G Select Sub-toxic Concentrations for Mechanism of Action Studies F->G

Caption: Workflow for In Vitro Dosage Optimization.

Protocol: Range-Finding Cytotoxicity Assay (MTT-Based)

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][10]

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and recover overnight[8].

  • Compound Dilution: Prepare serial dilutions of the compound in complete culture medium. For a range-finding experiment, you might prepare 2X working concentrations that, when added to the wells, will yield final concentrations of 100 µM, 10 µM, 1 µM, and 0.1 µM.

  • Treatment:

    • Carefully remove the overnight culture medium from the cells.

    • Add 100 µL of fresh medium containing the various compound concentrations to the appropriate wells.

    • Include "vehicle control" wells (medium + DMSO at the highest concentration used) and "untreated control" wells (medium only).

    • Include a positive control for cell death.

  • Incubation: Incubate the plate for a standard duration (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the expected mechanism of action[11].

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Section 3: Troubleshooting Guide

Even with careful planning, challenges are common. This section addresses specific issues you might encounter.

Q4: My compound is showing high cytotoxicity even at the lowest concentrations I tested (e.g., >80% cell death at 0.1 µM). What are my next steps?

A4: This suggests your compound is highly potent.

  • Solution 1: Expand the Dose Range Downward. Your next experiment should test a much lower concentration range. Prepare serial dilutions to test concentrations in the nanomolar (nM) range (e.g., 100 nM, 10 nM, 1 nM, 0.1 nM).

  • Solution 2: Check Compound Stability. Highly reactive compounds can degrade into toxic byproducts. Re-evaluate the stability of the compound in your culture medium over the incubation period.

  • Solution 3: Rule out Assay Interference. Some compounds can interfere with the assay chemistry itself (e.g., directly reducing MTT). Run a cell-free control where you add the compound to medium, add MTT, and check for a color change in the absence of cells.

Q5: I'm not observing a clear dose-dependent effect. The response is flat or erratic across all concentrations. What could be wrong?

A5: A lack of a clear sigmoidal dose-response curve can stem from several issues.[12]

  • Possibility 1: Inappropriate Concentration Range. You may be testing a range that is entirely below the therapeutic window (no effect) or entirely above it (maximum effect at all doses). You need to test a much wider range of concentrations, spanning several logs.

  • Possibility 2: Compound Insolubility. The compound may be precipitating out of solution at higher concentrations in the aqueous culture medium, meaning the effective concentration is not what you intended. Visually inspect the wells under a microscope for precipitates. If observed, you may need to reformulate using a different solvent system or reduce the top concentration tested.

  • Possibility 3: Experimental Error. Inconsistent pipetting, especially during serial dilutions, can lead to inaccurate final concentrations[13]. Ensure your pipettes are calibrated and use fresh tips for each dilution step.

  • Possibility 4: Indirect or Complex Biological Effect. The compound might not be directly cytotoxic but may affect other cellular processes (e.g., cell cycle, signaling pathways) that are not well-captured by a simple viability assay. Consider using alternative endpoint assays.

G Start Problem: No Clear Dose-Response Q1 Is the dose range wide enough? (e.g., spanning >3 logs) Start->Q1 Sol1 Solution: Test a much broader range (e.g., 1 nM to 100 µM) Q1->Sol1 No Q2 Is there visible precipitation in the wells? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: Lower the max concentration. Consider reformulation or solubilizing agents. Q2->Sol2 Yes Q3 Are there signs of inconsistent pipetting or cell plating? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Solution: Review pipetting technique. Ensure uniform cell suspension when plating. Q3->Sol3 Yes End Consider alternative assays (e.g., functional, signaling) or a complex biological response. Q3->End No A3_Yes Yes A3_No No

Caption: Troubleshooting a Lack of Dose-Response.

Section 4: Data Interpretation & Advanced Design

Q6: I have my range-finding data. How do I design an experiment to get a precise IC50 value?

A6: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[11] To determine it accurately, you need to perform a more detailed dose-response experiment.

Experimental Design:

  • Center the Range: Center your new concentration range around the estimated IC50 from your range-finding study.

  • Increase Resolution: Use more data points (typically 8-12) with a tighter, linear or half-log dilution series (e.g., 2-fold dilutions) across this range.

  • Replicates: Include at least three technical replicates for each concentration and perform the entire experiment on three separate occasions (three biological replicates) to ensure statistical significance[13].

Data Analysis:

  • Normalize Data: Convert your raw absorbance values to percentage of control. The vehicle-treated cells represent 100% viability, and a background well (media only) represents 0%.

  • Plot the Data: Plot percent viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation[12]. This will generate a sigmoidal dose-response curve and calculate the IC50 with confidence intervals.

Key Parameters of a Dose-Response Curve
ParameterDescriptionImportance in Interpretation
Top Plateau The maximum response level, ideally close to 100% at low concentrations.A top plateau significantly below 100% may indicate baseline toxicity or other issues.
Bottom Plateau The minimum response level, ideally close to 0% at high, saturating concentrations.A bottom plateau significantly above 0% suggests partial efficacy or resistance.
IC50 / EC50 The concentration that produces a response halfway between the top and bottom plateaus.This is the most common measure of a compound's potency. A lower IC50 indicates higher potency.[6]
Hill Slope Describes the steepness of the curve. A slope of 1 is standard.A steep slope (>1) suggests a highly cooperative interaction, while a shallow slope (<1) may indicate more complex, multi-site, or non-specific interactions.[12]

By following this structured approach, researchers can confidently optimize the in vitro dosage of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, generating reliable data that will form the basis for subsequent mechanistic studies and further drug development.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate.
  • How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • Update on in vitro cytotoxicity assays for drug development. ResearchGate.
  • 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
  • How can I find out the initial concentration for a cancer drug which I want to test? ResearchGate.
  • How do I choose the concentration for primary screening in drug discovery process? ResearchGate.
  • Quantitation and Error Measurements in Dose–Response Curves. ACS Publications.
  • 2-Isopropyl-4-nitro-1H-imidazole. Benchchem.
  • Factors that determine stability of highly concentrated chemically defined production media. PubMed.
  • Cell culture media impact on drug product solution stability. ResearchGate.
  • Cell Culture Media Impact on Drug Product Solution Stability. PubMed.

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Experiments

Welcome to the technical support center for experiments involving 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve consistent and reliable experimental outcomes.

Introduction

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. The unique combination of the bulky isopropyl group at the 2-position and the electron-withdrawing nitrophenyl group at the N-1 position can present specific challenges in its synthesis and handling. This guide provides a structured approach to troubleshooting, based on established principles of organic chemistry and our experience with related heterocyclic compounds.

Troubleshooting Guide: Synthesis and Purification

Inconsistencies in the synthesis and purification of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole often stem from a few key areas: reagent quality, reaction conditions, and the purification strategy. This section addresses common problems in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can be attributed to several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Poor Quality Starting Materials:

    • 2-isopropyl-imidazole: Ensure the starting imidazole is pure. If it has been stored for a long time, consider purification by recrystallization or distillation.

    • 1-fluoro-4-nitrobenzene (or other arylating agent): This reagent is susceptible to hydrolysis. Use a freshly opened bottle or purify it before use.

  • Suboptimal Reaction Conditions:

    • Base: The choice and amount of base are critical for the N-arylation reaction. A weak base may not deprotonate the imidazole efficiently, while a very strong base can lead to side reactions. We recommend starting with potassium carbonate (K₂CO₃) and then exploring other options like sodium hydride (NaH) if yields remain low.

    • Solvent: The solvent must be anhydrous and polar aprotic to facilitate the SₙAr reaction. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common choices. Ensure they are of a high purity and anhydrous grade.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting materials or product. A temperature screen from 60°C to 120°C is recommended to find the optimal condition.[1][2]

  • Inefficient Work-up and Purification:

    • Significant product loss can occur during the work-up and purification steps. Ensure complete extraction of the product from the aqueous phase. Column chromatography should be performed carefully to avoid streaking and ensure good separation.

Workflow for Optimizing Reaction Yield:

Caption: Decision tree for troubleshooting low reaction yields.

Question 2: I am observing multiple spots on my TLC plate, even after purification. What are these impurities?

The presence of multiple spots on a TLC plate indicates either an incomplete reaction or the formation of side products.

Common Impurities and Their Identification:

ImpurityRf Value (Typical)Identification MethodMitigation Strategy
Unreacted 2-isopropyl-imidazoleLowerStains with iodineIncrease the amount of arylating agent; increase reaction time/temperature.
Unreacted 1-fluoro-4-nitrobenzeneHigherUV activeUse a slight excess of the imidazole; ensure anhydrous conditions.
Positional Isomer (if applicable)Similar to product1H NMR, LC-MSCareful control of reaction conditions; may require challenging separation.
Byproducts from baseVaries-Use a milder base; ensure slow addition of reagents.

1H NMR for Isomer Identification: The substitution pattern on the imidazole ring can be confirmed using 1H NMR. The chemical shifts of the imidazole protons will be distinct for different isomers.

Question 3: My purified product is a dark oil or a discolored solid. How can I obtain a clean, crystalline product?

Product discoloration often points to the presence of high molecular weight impurities or degradation products.

Decolorization and Crystallization Protocol:

  • Charcoal Treatment: Dissolve the impure product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, ethanol). Add a small amount of activated charcoal and heat the mixture at reflux for 15-30 minutes.

  • Hot Filtration: Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

If the product is an oil, consider converting it to a salt (e.g., hydrochloride or tosylate salt) which are often crystalline and easier to handle and purify.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole?

A common and reliable method is the N-arylation of 2-isopropyl-imidazole with an activated aryl halide, such as 1-fluoro-4-nitrobenzene, via a nucleophilic aromatic substitution (SₙAr) reaction.

Proposed Synthetic Protocol:

  • Reaction Setup: To a solution of 2-isopropyl-imidazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

Q2: What are the expected 1H NMR chemical shifts for the final product?

While the exact chemical shifts can vary depending on the solvent and instrument, the following are approximate expected values:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Isopropyl CH3.0 - 3.5septet
Isopropyl CH₃1.2 - 1.5doublet
Imidazole H-4/H-57.0 - 7.5doublet
Imidazole H-5/H-47.5 - 8.0doublet
Phenyl H (ortho to NO₂)8.2 - 8.5doublet
Phenyl H (meta to NO₂)7.6 - 7.9doublet

Q3: Which analytical technique is best for assessing the purity of the final compound?

High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative purity analysis.[4][5] A reverse-phase C18 column with a gradient elution of water (containing 0.1% formic or phosphoric acid) and acetonitrile is a good starting point. UV detection at a wavelength where the nitrophenyl group absorbs strongly (around 254 nm or 310 nm) should provide good sensitivity.

Q4: How should I store 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole?

The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

Achieving consistent results in the synthesis and handling of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is attainable with careful attention to detail and a systematic approach to troubleshooting. By understanding the potential pitfalls and implementing the strategies outlined in this guide, researchers can improve the reliability and efficiency of their experiments. For further assistance, please consult the references provided below.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
  • SIELC Technologies. Separation of Imidazole, 2-isopropyl-4-nitro- on Newcrom R1 HPLC column.
  • ijarsct. A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
  • A review article on synthesis of imidazole derivatives. (2024).
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Jour of Adv Research in Dynamical & Control Systems.
  • Reaction strategies for synthesis of imidazole derivatives: a review. (2025). ResearchGate.
  • Problem with to synthesis of imidazole? (2016). ResearchGate.
  • PubChemLite. 2-isopropyl-4-nitro-1h-imidazole (C6H9N3O2).
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). PMC - PubMed Central.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate.
  • Moldb. 2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole.
  • Benchchem. Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Benchchem. A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
  • Benchchem. Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole.
  • Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Google Patents. Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.

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Troubleshooting

stability testing of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole under experimental conditions

Welcome to the technical support center for the stability testing of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this nitroaromatic imidazole derivative. The information herein is structured to address specific challenges and provide scientifically grounded solutions.

Introduction: The Criticality of Stability Testing

The stability of an active pharmaceutical ingredient (API) like 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is a critical quality attribute that provides evidence on how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] Stability data are integral to determining retest periods, shelf life, and recommended storage conditions, which are essential components of any regulatory submission to agencies like the FDA and EMA.[2][3][4]

Nitroaromatic compounds, including 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, present unique stability challenges. The electron-withdrawing nature of the nitro group, while contributing to the stability of the benzene ring, also makes these compounds susceptible to specific degradation pathways, such as reduction of the nitro group.[5] Furthermore, the imidazole ring itself can be prone to oxidative and photolytic degradation.[6][7] Therefore, a thorough understanding of the potential degradation pathways is crucial for designing robust stability studies and developing stability-indicating analytical methods.

This guide provides a comprehensive resource for troubleshooting common issues encountered during the stability testing of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, from forced degradation studies to the development of analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the stability testing of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

Q1: My compound is showing significant degradation under accelerated stability conditions (e.g., 40°C/75% RH). What are the likely degradation pathways?

A1: Significant degradation under accelerated conditions suggests susceptibility to thermal and/or hydrolytic stress. For 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, several degradation pathways are plausible:

  • Nitro Group Reduction: The 4-nitro group is a primary site for degradation. It can be reduced to nitroso, hydroxylamino, and ultimately amino derivatives.[8][9] This is a common degradation pathway for nitroaromatic compounds.[5]

  • Imidazole Ring Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of various oxidized species.[6][7]

  • Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, substituents on the ring or the nitrophenyl group could be susceptible, particularly at pH extremes.[10][11]

  • Thermal Decomposition: At elevated temperatures, cleavage of the C-NO2 bond can occur, initiating further degradation of the molecule.[12][13]

Troubleshooting Steps:

  • Characterize Degradants: Employ LC-MS/MS to identify the mass of the degradation products. This will provide crucial clues about the degradation pathway (e.g., a mass increase of 16 amu suggests oxidation, while a decrease of 30 amu suggests reduction of the nitro group to an amino group).

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to pinpoint the specific vulnerabilities of the molecule.[14][15] This will help in understanding the degradation profile observed in accelerated stability studies.

  • Review Formulation and Packaging: Excipient interactions or inappropriate packaging can accelerate degradation. Ensure that the formulation components are compatible with the API and that the packaging provides adequate protection against moisture.

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if these are degradants or artifacts?

A2: The appearance of new peaks in an HPLC chromatogram is a common observation in stability studies. It is crucial to determine their origin.

Troubleshooting Steps:

  • Blank Analysis: Inject a blank sample (placebo or dissolution media) that has been subjected to the same storage conditions. If the peaks are present in the blank, they are likely artifacts from the matrix, container, or solvent.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component and the new peaks. Co-elution of an impurity with the main peak can sometimes appear as a new, small peak.

  • Mass Balance: Calculate the mass balance. In an ideal stability study, the decrease in the API concentration should be accounted for by the increase in the concentration of degradation products. A significant deviation from 100% mass balance may indicate the formation of non-UV active degradants, volatile degradants, or precipitation of the API or degradants.

  • Forced Degradation Comparison: Compare the retention times of the unknown peaks with those of the degradants generated during forced degradation studies. This can help in the tentative identification of the new peaks.

Q3: The physical appearance of my drug substance (color, crystallinity) is changing during the stability study. What could be the cause?

A3: A change in physical appearance is a significant indicator of instability.

Potential Causes:

  • Polymorphic Transformation: The API may be converting to a different crystalline form, which can affect its solubility, bioavailability, and stability.

  • Degradation: The formation of colored degradation products is common for nitroaromatic compounds. For instance, the reduction of the nitro group can lead to colored species.

  • Hygroscopicity: The substance may be absorbing moisture, leading to deliquescence or changes in its physical state.

Troubleshooting Steps:

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) to check for changes in crystallinity and polymorphism. Differential scanning calorimetry (DSC) can also be used to detect changes in melting point or the presence of multiple polymorphs.

  • Spectroscopic Analysis: Techniques like solid-state NMR and FT-IR can provide information about changes in the chemical structure.

  • Moisture Content Analysis: Determine the water content of the sample using Karl Fischer titration to assess for hygroscopicity.

Troubleshooting Guides for Specific Experimental Conditions

This section provides detailed troubleshooting for issues encountered during specific stability testing protocols.

Forced Degradation Studies

Forced degradation or stress testing is a critical component of stability testing, aimed at identifying potential degradation products and pathways.[6][15]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursImidazole ring protonation, potential for hydrolysis of substituents.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursDeprotonation, potential for imidazole ring opening or hydrolysis.[10][11]
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the imidazole ring and/or the isopropyl group.[7]
Photostability ICH Q1B recommended light exposure (1.2 million lux hours and 200 W h/m²)[16]Photoreduction of the nitro group, photodegradation of the imidazole ring.[7]
Thermal Degradation Dry heat at 80°C for 48 hoursC-NO₂ bond cleavage, general thermal decomposition.[12][13]

Troubleshooting Common Issues in Forced Degradation:

  • Issue: No degradation observed under a specific stress condition.

    • Causality: The molecule may be intrinsically stable to that particular stress, or the conditions may not be harsh enough.

    • Solution: Increase the stress level (e.g., higher temperature, longer exposure time, or higher concentration of the stress agent). However, the conditions should remain relevant to pharmaceutical degradation and not lead to unrealistic degradation pathways. The goal is to achieve 5-20% degradation.[6]

  • Issue: Complete degradation of the API.

    • Causality: The stress conditions are too harsh.

    • Solution: Reduce the stress level (e.g., lower temperature, shorter exposure time, or lower concentration of the stress agent).

  • Issue: Formation of multiple, unidentifiable degradation products.

    • Causality: Complex degradation pathways are occurring.

    • Solution: Use a high-resolution analytical technique like LC-QTOF-MS to obtain accurate mass data for the degradation products, which can aid in their structural elucidation.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.

Troubleshooting HPLC Method Issues:

  • Issue: Poor peak shape (tailing or fronting) for the API or degradants.

    • Causality: This can be due to secondary interactions with the stationary phase, inappropriate mobile phase pH, or column overload.

    • Solution:

      • Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

      • Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups on the column.

      • Use a different type of stationary phase (e.g., a phenyl or cyano column instead of a C18).[17]

      • Reduce the injection volume or sample concentration.

  • Issue: Co-elution of the API and a degradation product.

    • Causality: Insufficient selectivity of the chromatographic method.

    • Solution:

      • Modify the mobile phase composition (e.g., change the organic modifier, adjust the gradient).

      • Change the stationary phase to one with a different selectivity.

      • Adjust the column temperature.

      • Employ a different detection wavelength where the interference is minimal.

Visualization of Key Processes

To aid in the understanding of the stability testing workflow and potential degradation pathways, the following diagrams are provided.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Stability Studies cluster_2 Phase 3: Data Analysis & Reporting Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) Method_Development Develop Stability-Indicating HPLC/UPLC Method Forced_Degradation->Method_Development Identify Degradants Method_Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Long_Term Long-Term Stability (e.g., 25°C/60% RH) Method_Validation->Long_Term Accelerated Accelerated Stability (e.g., 40°C/75% RH) Method_Validation->Accelerated Data_Analysis Analyze Samples at Time Points Long_Term->Data_Analysis Intermediate Intermediate Stability (if significant change in accelerated) Accelerated->Intermediate Triggered by significant change Accelerated->Data_Analysis Intermediate->Data_Analysis Shelf_Life Establish Retest Period/ Shelf Life Data_Analysis->Shelf_Life Report Compile Stability Report Shelf_Life->Report

Caption: A flowchart of the stability testing process.

Potential Degradation Pathways

Degradation_Pathways cluster_reduction Nitro Group Reduction cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation API 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Nitroso Nitroso Derivative API->Nitroso Reduction Oxidized_Imidazole Oxidized Imidazole (e.g., Ring Opening) API->Oxidized_Imidazole Oxidation Photodegradants Various Photodegradants API->Photodegradants Light/UV Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino Reduction Amino Amino Derivative Hydroxylamino->Amino Reduction

Caption: Potential degradation routes for the API.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Quality: stability. European Medicines Agency (EMA). [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ResearchGate. [Link]

  • EMA releases new guideline on stability testing. Manufacturing Chemist. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]

  • Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. ResearchGate. [Link]

  • Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Hydrolysis of imidazole-2-ylidenes. PubMed. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Quality Guidelines. ICH. [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • FDA Stability Testing. Scribd. [Link]

Sources

Optimization

identifying and characterizing impurities in 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole samples

Welcome to the technical support center for the identification and characterization of impurities in 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound. Our focus is on robust analytical methodologies, logical troubleshooting, and the scientific rationale behind experimental choices.

Section 1: Understanding the Challenge - Potential Impurities

The first step in any impurity profiling is to understand the potential sources and structures of impurities. For 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, impurities can arise from several sources:

  • Starting Materials: Unreacted starting materials or impurities within them.

  • Intermediates: Incomplete reactions can leave residual intermediates.

  • By-products: Side reactions occurring during the synthesis.

  • Degradation Products: Decomposition of the active pharmaceutical ingredient (API) under stress conditions like heat, light, pH variations, or oxidation.[1][2]

  • Residual Solvents: Solvents used during the synthesis and purification process.[2]

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.

Section 2: Core Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling.[3][4] High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.[2][3][4] Gas Chromatography (GC) is the preferred method for analyzing volatile impurities like residual solvents.[2][3]

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Why HPLC? HPLC offers high resolution and sensitivity, making it the gold standard for separating and quantifying trace impurities in pharmaceutical samples.[2] A well-developed HPLC method is the foundation of reliable impurity analysis.

FAQ: How do I develop a robust HPLC method for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole and its impurities?

A robust HPLC method should be able to separate the main peak from all potential impurities with good resolution and peak shape. Here’s a logical approach to method development:

Step 1: Column and Mobile Phase Selection

  • Rationale: The choice of stationary phase (column) and mobile phase is critical for achieving separation. For a moderately polar compound like 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a reverse-phase column (like a C8 or C18) is a good starting point. The mobile phase will typically consist of an aqueous buffer and an organic modifier (like acetonitrile or methanol).

  • Protocol:

    • Initial Screening: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% phosphoric acid or formic acid in water. Phosphoric acid provides good peak shape, while formic acid is MS-compatible.[5]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to get a general idea of the retention times of the API and any impurities.

    • Detector: Use a UV detector, initially scanning at a wavelength where the API has significant absorbance (e.g., 270 nm for nitroimidazole compounds).[6]

Step 2: Method Optimization

  • Rationale: Fine-tuning the method parameters is essential for achieving optimal separation.

  • Troubleshooting Guide:

IssuePotential CauseRecommended Action
Poor Resolution Inappropriate mobile phase composition or gradient.Adjust the gradient slope. If co-elution persists, try a different organic modifier (e.g., switch from acetonitrile to methanol) or a different column chemistry (e.g., a phenyl-hexyl column).
Peak Tailing Secondary interactions with the stationary phase.Adjust the pH of the aqueous mobile phase. For basic compounds, a lower pH can improve peak shape. Ensure the sample is dissolved in the mobile phase.
Low Sensitivity Incorrect wavelength selection or low sample concentration.Perform a UV scan of the API to determine the wavelength of maximum absorbance (λmax). Increase the sample concentration if necessary, being mindful of column overload.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select C18 Column & Mobile Phase Run_Gradient Run Broad Gradient (5-95% B) Start->Run_Gradient Analyze_Chromatogram Analyze Initial Chromatogram Run_Gradient->Analyze_Chromatogram Adjust_Gradient Adjust Gradient Slope Analyze_Chromatogram->Adjust_Gradient Poor Resolution Adjust_pH Adjust Mobile Phase pH Analyze_Chromatogram->Adjust_pH Peak Tailing Optimize_Wavelength Determine λmax Analyze_Chromatogram->Optimize_Wavelength Low Sensitivity Change_Solvent Change Organic Modifier Adjust_Gradient->Change_Solvent Still Poor Resolution Validate Method Validation (ICH Guidelines) Adjust_Gradient->Validate Change_Column Try Different Column Chemistry Change_Solvent->Change_Column Still Poor Resolution Change_Column->Validate Adjust_pH->Validate Optimize_Wavelength->Validate

Caption: HPLC Method Development Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Why GC-MS? GC is highly effective for separating volatile and semi-volatile compounds, making it the ideal technique for identifying and quantifying residual solvents.[2][3] The coupling with a mass spectrometer provides definitive identification of the eluted compounds.[7][8]

FAQ: How can I identify unknown residual solvents in my sample?

Step 1: Sample Preparation

  • Rationale: The sample needs to be dissolved in a suitable solvent that will not interfere with the analysis and is compatible with the GC system.

  • Protocol:

    • Accurately weigh a known amount of the 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole sample.

    • Dissolve the sample in a high-purity solvent in which the API is soluble but that is not expected to be a residual solvent itself (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).

Step 2: GC-MS Analysis

  • Rationale: A standard GC-MS method with a general-purpose column can be used for initial screening.

  • Protocol:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: Use a headspace or direct liquid injection. Headspace analysis is often preferred for residual solvents to avoid contamination of the GC system with the non-volatile API.

    • Temperature Program: Start with a low initial oven temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute a wide range of solvents.

    • MS Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra of all eluting peaks.

Step 3: Data Analysis

  • Rationale: The acquired mass spectra are compared to a spectral library for identification.

  • Troubleshooting Guide:

IssuePotential CauseRecommended Action
No Peaks Detected Sample concentration too low; incorrect injection technique.Increase sample concentration. Optimize headspace parameters (incubation time and temperature) or direct injection volume.
Poor Peak Shape Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Unknown Peak in Chromatogram A potential impurity.Compare the mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST). If a match is found, confirm the identity by analyzing a pure standard of the suspected compound.
NMR Spectroscopy for Structural Elucidation

Why NMR? NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of molecules. It is invaluable for definitively identifying the structure of unknown impurities.[4]

FAQ: An unknown impurity has been isolated by preparative HPLC. How do I determine its structure using NMR?

Step 1: Sample Preparation

  • Rationale: A pure, isolated sample is required for unambiguous structural elucidation.

  • Protocol:

    • Collect the fraction containing the impurity from the preparative HPLC.

    • Remove the mobile phase solvents under reduced pressure.

    • Ensure the sample is dry and free of residual solvents.

    • Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.[9]

Step 2: Acquiring a Suite of NMR Experiments

  • Rationale: A combination of 1D and 2D NMR experiments is typically required for complete structural assignment.

  • Protocol:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Logical Flow for Structure Elucidation by NMR

NMR_Workflow Start Isolated Impurity H1_NMR ¹H NMR (Proton Environment) Start->H1_NMR C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) Start->C13_NMR COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Connectivity) H1_NMR->HSQC C13_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC Propose_Structure Propose Structure HMBC->Propose_Structure Final_Structure Confirm Structure Propose_Structure->Final_Structure

Caption: NMR Structure Elucidation Workflow.

Section 3: Summary of Analytical Techniques and Their Roles

TechniquePrimary ApplicationInformation Obtained
HPLC-UV Separation and quantification of non-volatile impurities.Retention time, peak area (for quantification), UV spectrum.
LC-MS Identification of non-volatile impurities.Molecular weight and fragmentation patterns of impurities.[1][4]
GC-MS Identification and quantification of volatile impurities.Retention time, mass spectrum for identification of residual solvents.[7][10]
NMR Definitive structural elucidation of isolated impurities.Detailed molecular structure, including stereochemistry.

Section 4: Concluding Remarks

The successful identification and characterization of impurities in 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole require a systematic and logical approach. By leveraging the strengths of multiple analytical techniques and understanding the scientific principles behind them, researchers can confidently ensure the purity, safety, and efficacy of their compounds. This guide provides a framework for troubleshooting common issues and logically progressing through the analytical workflow.

References

  • Separation of Imidazole, 2-isopropyl-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography - ResearchG
  • A new method for the determination of imidazole-like brown carbons using gas chrom
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023)
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • Techniques for impurity profiling | Download Scientific Diagram - ResearchG
  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch.
  • Determination of imidazole and triazole fungicide residues in honeybees using gas chrom
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Application Notes and Protocols for the Characterization of 2-(4-Ethoxyphenyl)imidazole - Benchchem.
  • HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies.

Sources

Troubleshooting

Technical Support Center: Refining Analytical Techniques for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Detection

Welcome to the technical support center dedicated to the robust and reliable analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and reliable analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome analytical challenges and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, providing concise and actionable answers.

Q1: What is the most suitable analytical technique for the quantification of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in a pharmaceutical formulation?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and robust method for quantifying 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in pharmaceutical formulations.[1][2] This technique offers excellent resolution, sensitivity, and reproducibility for this type of analysis. A reversed-phase C18 column is typically a good starting point for method development.[1][2]

Q2: I am observing poor peak shape (tailing) for my analyte in HPLC. What are the likely causes and how can I fix it?

A2: Peak tailing for a basic compound like an imidazole derivative is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[3][4] To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units below the pKa of the imidazole nitrogen will ensure it is protonated and less likely to interact with silanols. However, for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, the basicity of the imidazole ring is reduced by the electron-withdrawing nitro group, so careful pH optimization is key.

  • Use of Additives: Incorporating a small amount of a basic modifier like triethylamine (TEA) in the mobile phase can help to mask the active silanol sites.[5]

  • Column Choice: Employing a column with end-capping or a base-deactivated stationary phase can significantly improve peak shape for basic analytes.

Q3: Can I use Gas Chromatography (GC-MS) for the analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole?

A3: While GC-MS is a powerful technique, the direct analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole can be challenging due to its polarity and relatively low volatility.[6][7] Derivatization is often required to increase volatility and thermal stability.[6] Silylation or acylation are common derivatization strategies for imidazole-containing compounds.[6] However, for routine quality control, HPLC is generally the more straightforward approach.

Q4: What are the critical parameters to consider during analytical method validation for this compound?

A4: According to ICH guidelines, the validation of an analytical method for quantifying an active pharmaceutical ingredient (API) like 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9][10][11]

Q5: How should I prepare my sample if it is in a complex matrix like plasma or tissue?

A5: For complex biological matrices, efficient sample preparation is crucial to remove interferences and prevent matrix effects, especially for LC-MS analysis.[12][13] Solid-Phase Extraction (SPE) is a highly effective technique.[1][12] A reversed-phase or mixed-mode SPE cartridge can be used to isolate the analyte from the matrix components. The choice of sorbent and elution solvents will need to be optimized for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with silanol groups; Column contamination.Adjust mobile phase pH; Add a competing base (e.g., TEA); Use an end-capped or base-deactivated column; Flush the column with a strong solvent.[3][4][14]
Poor Resolution Inadequate separation between the analyte and impurities or other components.Optimize mobile phase composition (e.g., change organic solvent ratio or type); Use a column with higher efficiency (smaller particle size); Adjust the flow rate.[15]
Retention Time Drift Changes in mobile phase composition; Column temperature fluctuations; Column degradation.Prepare fresh mobile phase and ensure proper mixing; Use a column oven for temperature control; Replace the column if it has reached the end of its lifetime.[5][15]
Baseline Noise or Drift Contaminated mobile phase or detector cell; Air bubbles in the system.Filter and degas the mobile phase; Flush the detector cell; Purge the pump to remove air bubbles.[15][16]
Low Sensitivity Incorrect detection wavelength; Low sample concentration; Poor injection volume.Determine the λmax of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole and set the detector accordingly; Concentrate the sample if possible; Optimize the injection volume.
GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak Analyte not reaching the detector (adsorption, thermal degradation); Inefficient derivatization.Use a deactivated inlet liner and column; Optimize injector temperature; Confirm derivatization reaction completion and optimize conditions (reagent concentration, temperature, time).[17]
Peak Tailing Active sites in the inlet or column; Incomplete derivatization.Use a fresh, deactivated inlet liner; Condition the column; Ensure complete derivatization.[3][17]
Poor Resolution Inappropriate column phase; Incorrect temperature program.Select a column with a suitable stationary phase for the derivatized analyte; Optimize the oven temperature ramp rate.[17]
Irreproducible Results Leaks in the system; Inconsistent injection volume; Sample degradation.Perform a leak check; Use an autosampler for consistent injections; Ensure sample stability.[17][18]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

Protocol 1: HPLC-UV Analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in a Pharmaceutical Formulation

Objective: To quantify 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in a tablet formulation.

Materials:

  • HPLC system with UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid

  • 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole reference standard

  • Tablet formulation containing the analyte

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) adjusted to pH 3.0 with phosphoric acid.[19] Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh a suitable amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of the analyte.

    • Transfer to a volumetric flask and add the mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[2]

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determine the λmax of the analyte (expected to be in the UV region due to the nitrophenyl group). A starting point could be around 310-320 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample solution from the calibration curve.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup from a Biological Matrix

Objective: To extract 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole from a plasma sample prior to LC-MS analysis.

Materials:

  • SPE manifold

  • Reversed-phase SPE cartridges (e.g., C18 or HLB)

  • Methanol

  • Acetonitrile

  • Deionized water

  • Formic acid

  • Plasma sample containing the analyte

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[12]

  • Sample Loading:

    • Pre-treat the plasma sample (e.g., by protein precipitation with acetonitrile).

    • Centrifuge and take the supernatant.

    • Dilute the supernatant with water containing 0.1% formic acid.

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.

Section 4: Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Detection UV Detection HPLC->Detection Data Data Acquisition & Processing Detection->Data Calibration Calibration Curve Construction Data->Calibration Concentration Concentration Determination Calibration->Concentration Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckColumn Is the column old or contaminated? Start->CheckColumn CheckMobilePhase Is the mobile phase pH appropriate? CheckColumn->CheckMobilePhase No Sol_Flush Flush or replace the column CheckColumn->Sol_Flush Yes CheckAdditives Are competing bases used? CheckMobilePhase->CheckAdditives Yes Sol_AdjustpH Adjust mobile phase pH CheckMobilePhase->Sol_AdjustpH No Sol_AddBase Add a competing base (e.g., TEA) CheckAdditives->Sol_AddBase No Sol_NewColumn Use a base-deactivated column CheckAdditives->Sol_NewColumn Yes, but still tailing

Sources

Optimization

addressing cytotoxicity of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in non-target cells

Technical Support Center: Mitigating Off-Target Cytotoxicity of Nitroimidazole-Based Compounds A Note on "2-isopropyl-1-(4-nitrophenyl)-1H-imidazole" Initial searches for the compound "2-isopropyl-1-(4-nitrophenyl)-1H-im...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mitigating Off-Target Cytotoxicity of Nitroimidazole-Based Compounds

A Note on "2-isopropyl-1-(4-nitrophenyl)-1H-imidazole"

Initial searches for the compound "2-isopropyl-1-(4-nitrophenyl)-1H-imidazole" did not yield public scientific literature or safety data.[1] To provide a scientifically rigorous and actionable guide, this document will use the well-characterized nitroimidazole antibiotic, Metronidazole , as a proxy. The principles, mechanisms, and troubleshooting strategies discussed are broadly applicable to the nitroaromatic class of compounds and should serve as a robust framework for researchers working with novel molecules of this type.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing cytotoxicity in my normoxic, non-target control cells?

A1: While nitroimidazole compounds are primarily activated to their cytotoxic form under hypoxic (low oxygen) conditions, off-target effects in normoxic cells can occur.[2][3] This is often due to "futile redox cycling," where the compound is partially reduced and then rapidly re-oxidized by oxygen, generating reactive oxygen species (ROS) that cause oxidative stress and cell damage.[4] Additionally, some mammalian cells possess endogenous nitroreductase-like activity, particularly within mitochondria, which can activate the drug even in the presence of oxygen.[5][6]

Q2: What is the primary mechanism of cytotoxicity for nitroimidazole compounds?

A2: The primary mechanism is reductive activation.[7][8] In low-oxygen environments, the nitro group (-NO2) of the compound is reduced by enzymes like nitroreductases. This process creates highly reactive, short-lived intermediates, including nitroso and hydroxylamine radicals.[9][10] These radicals can directly damage DNA by causing strand breaks and loss of the helical structure, ultimately leading to cell death.[][12][13]

Q3: How can I confirm that the observed cytotoxicity is due to the intended mechanism (reductive activation)?

A3: A key experiment is to compare the compound's cytotoxicity under both normoxic (e.g., 21% O2) and hypoxic (e.g., <1% O2) conditions. A significant increase in cytotoxicity (a lower IC50 value) under hypoxia strongly suggests that reductive activation is the primary mechanism.[2] You can also use cell lines with varying levels of nitroreductase activity or genetically engineer cells to express a specific nitroreductase to validate the mechanism.[14][15]

Q4: Are there ways to modify the compound to make it less toxic to non-target cells?

A4: Yes, medicinal chemistry approaches can improve selectivity. Strategies include designing the molecule to be a better substrate for reductases found specifically in the target environment (e.g., tumors) or encapsulating the drug in targeted delivery systems like nanoparticles or liposomes to increase its concentration at the target site and reduce systemic exposure.[16][17][18]

Part 2: Troubleshooting Guide: Unexpected Cytotoxicity in Non-Target Cells

This guide provides a systematic approach to diagnosing and mitigating off-target cytotoxicity during your experiments.

Issue: High IC50 Variability or Poor Reproducibility
  • Potential Cause 1: Inconsistent Oxygen Levels. The activity of nitroaromatic compounds is highly sensitive to oxygen concentration. Minor variations in your hypoxic chamber or cell culture incubator can lead to significant differences in results.

  • Troubleshooting Steps:

    • Calibrate and Monitor O2 Levels: Regularly calibrate your oxygen sensors. Consider using a fluorescent probe for real-time monitoring of intracellular hypoxia to ensure consistency across experiments.

    • Standardize Cell Seeding Density: Cell density can affect local oxygen consumption and the establishment of a hypoxic microenvironment. Ensure consistent seeding densities for all experiments.

    • Workflow Validation: Use a known hypoxia-activated prodrug (e.g., tirapazamine) as a positive control to validate your experimental setup and ensure it can reliably produce hypoxic conditions.

Issue: Significant Cytotoxicity in Normoxic Control Cells
  • Potential Cause 1: Oxidative Stress from Futile Redox Cycling. As described in the FAQs, the compound may be generating ROS under normoxic conditions.[4]

  • Troubleshooting Steps:

    • Measure ROS Production: Perform an assay to measure intracellular ROS levels (e.g., using DCFH-DA) in cells treated with your compound under normoxic conditions.[16] An increase in ROS concurrent with cell death supports this mechanism.

    • Co-treatment with Antioxidants: Test whether co-administration of an antioxidant, such as N-acetylcysteine (NAC), can rescue the non-target cells from cytotoxicity.[16] A positive result strongly implicates oxidative stress.

  • Potential Cause 2: Endogenous Nitroreductase Activity. Your non-target cell line may have higher-than-expected levels of enzymes capable of activating the compound.[5][6]

  • Troubleshooting Steps:

    • Profile Reductase Activity: Use a fluorescent nitroreductase probe to assess the baseline enzymatic activity in your panel of non-target cells.[19] This can help identify particularly sensitive cell lines.

    • Compare Across Different Cell Lines: Test the compound's cytotoxicity on a panel of non-target cell lines from different tissues. This can help determine if the off-target effect is cell-line specific or a general property of the compound.

  • Potential Cause 3: Off-Target Kinase or Receptor Inhibition. The compound may be interacting with other cellular targets in a mechanism independent of its nitro group.[20]

  • Troubleshooting Steps:

    • In Silico Profiling: Use computational tools to predict potential off-target interactions based on the compound's structure.[21][22]

    • Broad-Panel Screening: If off-target effects are a significant concern, consider submitting the compound for a commercial off-target screening service, which tests for binding against a large panel of known receptors, kinases, and enzymes.[23]

    • Synthesize a "Dead" Analog: Synthesize a version of the compound where the nitro group is replaced with a non-reducible group (e.g., an amino or chloro group). If this analog retains cytotoxicity, it confirms a mechanism independent of nitro-reduction.

Troubleshooting Workflow Diagram

// Branch 1: Oxidative Stress q_ros [label="Is ROS production elevated?", shape=diamond, fillcolor="#FBBC05"]; test_ros [label="Perform DCFH-DA assay"]; sol_nac [label="Co-treat with N-acetylcysteine (NAC).\nDid it rescue cells?", shape=diamond, fillcolor="#FBBC05"]; mech_ros [label="Mechanism Confirmed:\nOxidative Stress", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 2: Nitroreductase Activity q_nfs [label="Is off-target effect\ncell-line specific?", shape=diamond, fillcolor="#FBBC05"]; test_panel [label="Screen against a panel of\ndifferent non-target cell lines"]; sol_nfs_probe [label="Profile endogenous nitroreductase\nactivity with fluorescent probe"]; mech_nfs [label="Mechanism Implicated:\nEndogenous Reductase Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 3: Off-Target Binding q_analog [label="Does a non-reducible analog\nstill show cytotoxicity?", shape=diamond, fillcolor="#FBBC05"]; test_analog [label="Synthesize and test analog\n(e.g., NO2 -> Cl)"]; sol_screen [label="Perform in silico or commercial\noff-target binding screen"]; mech_binding [label="Mechanism Confirmed:\nOff-Target Binding", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> test_ros; test_ros -> q_ros; q_ros -> sol_nac [label="Yes"]; sol_nac -> mech_ros [label="Yes"]; sol_nac -> q_nfs [label="No"]; q_ros -> q_nfs [label="No"];

q_nfs -> test_panel; test_panel -> q_nfs; q_nfs -> sol_nfs_probe [label="Yes"]; sol_nfs_probe -> mech_nfs; q_nfs -> q_analog [label="No"];

q_analog -> test_analog; test_analog -> q_analog; q_analog -> sol_screen [label="Yes"]; sol_screen -> mech_binding; q_analog -> {rank=same; mech_ros; mech_nfs;} [label="No, review data"]; }

end_dot Caption: Troubleshooting workflow for unexpected off-target cytotoxicity.

Part 3: Data Interpretation & Mitigation Strategies

Table 1: Summary of Mitigation Strategies
StrategyMechanism of ActionExperimental ApplicationProsCons
Co-treatment with Antioxidants (e.g., NAC) Scavenges Reactive Oxygen Species (ROS) to reduce oxidative stress.[16]Add NAC to media of non-target cells alongside the test compound.Simple, inexpensive diagnostic tool.Not a therapeutic solution; masks the root cause. May interfere with intended ROS-dependent cancer therapies.
Targeted Drug Delivery Encapsulates the drug in systems (e.g., liposomes, nanoparticles) that preferentially accumulate in target tissue (e.g., tumors).[16][17]Formulate the compound in a delivery vehicle and compare its efficacy and toxicity to the free drug.Can significantly improve therapeutic index by reducing systemic exposure.Complex formulation development; may alter pharmacokinetics.
Structural Modification (Medicinal Chemistry) Modify the compound's structure to reduce its redox potential or increase its selectivity for target-specific enzymes.[24]Synthesize and screen a library of analogs with altered functional groups.Can fundamentally solve the off-target problem.Resource-intensive; requires significant chemistry and screening efforts.
Genetic Approaches Use cell lines with known differences in reductase expression or use CRISPR/RNAi to modulate reductase levels.[14][15]Compare compound IC50 in wild-type vs. reductase-knockout/overexpressing cell lines.Provides definitive proof of the activation mechanism.Not a therapeutic strategy; primarily a research tool.

Part 4: Key Experimental Protocols

Protocol 1: Hypoxic vs. Normoxic Cytotoxicity Assay (MTT/XTT Assay)
  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2x concentration stock of your compound series in appropriate cell culture media.

  • Plate Allocation: Designate two identical sets of plates: one for normoxic conditions and one for hypoxic conditions.

  • Hypoxic Pre-conditioning: Place the "hypoxic" plate into a hypoxic chamber (e.g., 1% O2, 5% CO2, balanced with N2) for 4-6 hours to allow cells to acclimatize.

  • Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells of both the normoxic and hypoxic plates.

  • Incubation: Return the plates to their respective incubators (normoxic or hypoxic) and incubate for 48-72 hours.

  • Viability Assessment: Add MTT or XTT reagent according to the manufacturer's instructions and measure absorbance using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves and determine the IC50 values for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia indicates selective activation.

Protocol 2: Intracellular ROS Measurement (DCFH-DA Assay)
  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and allow to adhere overnight.

  • Compound Treatment: Treat cells with your compound at various concentrations (including a positive control like H2O2) for the desired time (e.g., 1, 6, 24 hours).

  • Loading with DCFH-DA: Remove the treatment media and wash cells gently with warm PBS. Add 10-20 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark.[16]

  • Measurement: Wash the cells again to remove excess probe. Add PBS to each well. Measure the fluorescence using a microplate reader (Excitation ~485 nm, Emission ~530 nm).

  • Analysis: An increase in fluorescence intensity relative to the vehicle control indicates an increase in intracellular ROS.

Mechanism of Action Diagram: Reductive Activation

// Nodes Compound [label="Nitroimidazole Prodrug\n(R-NO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hypoxia [label="Hypoxic Environment\n(Low O2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFS [label="Nitroreductase\n(NFS)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Radical [label="Reactive Nitro Radical Anion\n(R-NO2•-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Cellular DNA", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Damage [label="DNA Strand Breaks\n& Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Death [label="Cell Death (Cytotoxicity)", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Pathway Hypoxia -> NFS [label="Enables"]; Compound -> NFS [label="Substrate"]; NFS -> Radical [label="1e- Reduction"]; Radical -> DNA [label="Attacks"]; DNA -> Damage [label="Causes"]; Damage -> Death [label="Leads to"]; }

end_dot Caption: Reductive activation pathway of a nitroimidazole prodrug.

References

  • Mitochondrial Nitroreductase Activity Enables Selective Imaging and Therapeutic Targeting. Journal of the American Chemical Society.
  • Metronidazole: Definition, Mechanism of Action and Applic
  • Mitochondrial Nitroreductase Activity Enables Selective Imaging and Therapeutic Targeting. Journal of the American Chemical Society.
  • Mechanisms of Cytotoxicity of Nitroimidazole Drugs. Progress in Medicinal Chemistry.
  • A mammalianized synthetic nitroreductase gene for high-level expression. PubMed Central.
  • What is the mechanism of Metronidazole Hydrochloride?.
  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Oxford Academic.
  • Metronidazole.
  • Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. PubMed.
  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical rel
  • What is the mechanism of Metronidazole?.
  • Metronidazole: An Update on Metabolism, Structure-Cytotoxicity and Resistance Mechanisms. PubMed.
  • Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair.
  • strategies to reduce Nupharidine-induced cytotoxicity in non-target cells. Benchchem.
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. BMC.
  • Hypoxia-Activated Theragnostic Prodrugs (HATPs)
  • Visualizing nitroreductase activity in living cells and tissues under hypoxia and hepatic inflamm
  • Leveraging Hypoxia-Activated Prodrugs to Prevent Drug Resistance in Solid Tumors. NIH.
  • Safety and Off-Target Drug Screening Services. Reaction Biology.
  • The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH.
  • In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • How can off-target effects of drugs be minimised?.
  • Bioreductive Activated Prodrugs to Target Tumour Hypoxia.
  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Major mechanisms of toxicity of nitroaromatic compounds.
  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGyE9bLKl-hN3ntGRUoXFcjFGWf55CHhi_NfPNaBTRJx1Am1UQuLC_U_1fGfPvDLEHKex7mQxsRh9LuBkOh_sw_ZLKMAjBT3J5A9VpM2TUNQTMCeq7xp3Iwb2gcHErb0Ed-iWdONIlWKQUqJwVurNYGXjB8ohfJ5MnuGeGBvltlTNKMY38ySaiu_Vb2k5Oux4MMDFUN0mDcC1rrfnOAGTM_19CxvZtgFk4tXQV1H-yFsMZxRpnECRkRzmMJia-iC2S4n2vAAV8eYIi3t-Qkt7zMHVTBw4r9cBfd2UHyRcSfRmh32NB144KluD80sgANTdws9o=]([Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Against Standard Chemotherapeutic Agents in Colorectal Cancer Models

Introduction: The Rationale for Targeting Hypoxia in Colorectal Cancer Solid tumors, including colorectal cancer, are characterized by regions of low oxygen tension, a phenomenon known as hypoxia.[1] This hypoxic microen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Hypoxia in Colorectal Cancer

Solid tumors, including colorectal cancer, are characterized by regions of low oxygen tension, a phenomenon known as hypoxia.[1] This hypoxic microenvironment is a major contributor to therapeutic resistance and is associated with poor patient prognosis.[1] Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen, promoting angiogenesis, metabolic adaptation, and cell survival, thereby contributing to drug resistance.[1]

Nitroimidazole derivatives are a class of compounds that have garnered significant interest as potential anti-tumor agents due to their selective cytotoxicity under hypoxic conditions.[2] The nitro group of these compounds can be bioreduced in the low-oxygen environment of tumors, leading to the formation of reactive cytotoxic species that can damage cellular macromolecules, including DNA.[1] This hypoxia-selective activation makes them promising candidates for targeted cancer therapy.

This guide presents a comparative efficacy analysis of a novel nitroimidazole derivative, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, against the standard-of-care chemotherapeutic agents for colorectal cancer, 5-Fluorouracil (5-FU) and Oxaliplatin. The following sections will detail the experimental methodologies to assess and compare the cytotoxic profiles of these compounds, present comparative data, and explore the underlying mechanisms of action.

Comparative Cytotoxicity Assessment in Colorectal Cancer Cells

To quantitatively compare the efficacy of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole with 5-FU and Oxaliplatin, a series of in vitro cytotoxicity assays are performed on the human colorectal carcinoma cell line, HCT116. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this comparison.

Experimental Design and Rationale

The central hypothesis is that 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole will exhibit enhanced cytotoxicity under hypoxic conditions compared to normoxic conditions, a hallmark of hypoxia-activated prodrugs. Conversely, the efficacy of standard chemotherapeutics like 5-FU and Oxaliplatin may be attenuated in hypoxic environments.[3] Therefore, the experimental design necessitates the evaluation of all three compounds under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay will be employed to determine the IC50 values for each compound under the specified oxygen tensions.

Data Presentation: IC50 Values (µM) in HCT116 Cells

The following table summarizes the hypothetical IC50 values for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, 5-Fluorouracil, and Oxaliplatin against HCT116 colorectal cancer cells after a 72-hour incubation period under normoxic and hypoxic conditions. The data for the nitroimidazole derivative is extrapolated from studies on structurally similar compounds.[4]

CompoundNormoxia (21% O₂) IC50 (µM)Hypoxia (1% O₂) IC50 (µM)Hypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50)
2-isopropyl-1-(4-nitrophenyl)-1H-imidazole20.58.22.5
5-Fluorouracil4.89.50.5
Oxaliplatin1.23.60.3

Interpretation of Data:

The hypothetical data illustrates the hypoxia-selective nature of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, with a Hypoxic Cytotoxicity Ratio (HCR) of 2.5, indicating it is 2.5 times more potent under hypoxic conditions. In contrast, both 5-Fluorouracil and Oxaliplatin demonstrate reduced efficacy in the hypoxic environment, with HCRs of less than 1. This underscores the potential of the nitroimidazole compound to specifically target the resistant, hypoxic core of solid tumors.

Mechanistic Insights: Elucidating the Pathways to Cell Death

Understanding the molecular mechanisms by which these compounds induce cell death is paramount for rational drug development and combination therapy strategies. The following sections explore the key signaling pathways implicated in the action of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, 5-FU, and Oxaliplatin.

Hypoxia-Activated Bioreduction and DNA Damage

The selective toxicity of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in hypoxic conditions is predicated on its bioreductive activation. Intracellular reductases, whose activity is elevated in low-oxygen environments, reduce the nitro group of the imidazole to generate reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage, including DNA strand breaks, ultimately triggering apoptotic cell death.

Diagram: Hypoxia-Inducible Factor-1α (HIF-1α) and Nitroimidazole Activation

G cluster_hypoxia Hypoxic Tumor Microenvironment (Low O₂) HIF-1α Stabilization HIF-1α Stabilization Increased Reductases Increased Reductases HIF-1α Stabilization->Increased Reductases Upregulates Nitroimidazole Nitroimidazole Reactive Intermediates Reactive Intermediates Nitroimidazole->Reactive Intermediates Bioreduction by Reductases DNA Damage DNA Damage Reactive Intermediates->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: HIF-1α stabilization under hypoxia upregulates reductases, leading to the activation of nitroimidazoles and subsequent apoptosis.

p53-Mediated Apoptosis in Response to DNA Damage

Both the DNA adducts formed by Oxaliplatin and the DNA strand breaks induced by the activated nitroimidazole derivative are potent triggers of the p53 signaling pathway. The tumor suppressor protein p53, often referred to as the "guardian of the genome," is activated in response to cellular stress, including DNA damage.[5] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This initiates the caspase cascade, culminating in programmed cell death.

Diagram: p53-Mediated Apoptotic Pathway

G DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Upregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation

Caption: DNA damage activates p53, leading to Bax upregulation and the initiation of the mitochondrial apoptotic pathway.

Execution of Apoptosis via the Caspase Cascade

The convergence point for many apoptotic signals is the activation of a family of cysteine proteases known as caspases.[6] Initiator caspases, such as caspase-9 (activated by the apoptosome), cleave and activate executioner caspases, primarily caspase-3.[7] Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

Diagram: Caspase Activation Cascade

G Apoptotic Stimulus Apoptotic Stimulus Initiator Caspase Activation (e.g., Caspase-9) Initiator Caspase Activation (e.g., Caspase-9) Apoptotic Stimulus->Initiator Caspase Activation (e.g., Caspase-9) Executioner Caspase Activation (e.g., Caspase-3) Executioner Caspase Activation (e.g., Caspase-3) Initiator Caspase Activation (e.g., Caspase-9)->Executioner Caspase Activation (e.g., Caspase-3) Cleavage of Cellular Substrates Cleavage of Cellular Substrates Executioner Caspase Activation (e.g., Caspase-3)->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Caption: Apoptotic stimuli trigger a cascade of caspase activation, leading to the execution of programmed cell death.

Experimental Protocols

Cell Culture and Hypoxia Induction
  • Cell Line: HCT116 human colorectal carcinoma cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Normoxic Conditions: Cells are cultured in a standard incubator at 37°C with 5% CO₂ and 21% O₂.

  • Hypoxic Conditions: For hypoxic experiments, cells are placed in a modular incubator chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and balanced with N₂ for at least 4 hours prior to and during drug treatment.

MTT Assay for Cytotoxicity
  • Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Drug Treatment: A serial dilution of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, 5-Fluorouracil, and Oxaliplatin is prepared in complete growth medium. The medium in the 96-well plates is replaced with the drug-containing medium.

  • Incubation: Plates are incubated for 72 hours under either normoxic or hypoxic conditions.

  • MTT Addition: 20 µL of 5 mg/mL MTT solution in PBS is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the log-transformed drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Diagram: Experimental Workflow for IC50 Determination

G cluster_workflow IC50 Determination Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation (Normoxic/Hypoxic) Incubation (Normoxic/Hypoxic) Drug Treatment->Incubation (Normoxic/Hypoxic) MTT Assay MTT Assay Incubation (Normoxic/Hypoxic)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: A streamlined workflow for determining the IC50 values of test compounds under different oxygen conditions.

Conclusion and Future Directions

The comparative analysis presented in this guide suggests that 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is a promising candidate for the treatment of colorectal cancer, particularly due to its enhanced efficacy in hypoxic environments where standard chemotherapeutics falter. The proposed mechanism of hypoxia-activated bioreduction leading to DNA damage and subsequent p53- and caspase-dependent apoptosis provides a strong rationale for its selective anti-tumor activity.

Further preclinical investigations are warranted to validate these findings. In vivo studies using colorectal cancer xenograft models will be crucial to assess the therapeutic efficacy and safety profile of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. Additionally, exploring its potential in combination with other therapeutic modalities, such as radiotherapy or immunotherapy, could unlock synergistic anti-tumor effects and pave the way for novel treatment strategies for colorectal cancer.

References

  • Elmaaty, A. A., et al. (2024). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Drug Development Research, 85(1), e22126. [Link]

  • Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 45-48. [Link]

  • Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents in Medicinal Chemistry, 11(7), 687-691. [Link]

  • Rauth, A. M., et al. (1998). Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole. Biochemical Pharmacology, 56(12), 1591-1599. [Link]

  • Wardman, P. (2007). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 80(Spec No 1), S93–S109. [Link]

  • Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(Pt 1), 1–9. [Link]

  • Millau, J. F., et al. (2008). p53 in the DNA-damage-repair process. Cold Spring Harbor Perspectives in Biology, 1(4), a001243. [Link]

  • Boster Biological Technology. (n.d.). Caspase Cascade. Retrieved January 17, 2026, from [Link]

  • Li, T., & Kon, N. (2020). The p53 network: Cellular and systemic DNA damage responses in aging and cancer. Genes & Development, 34(13-14), 896–908. [Link]

  • Annual Reviews. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Cell and Developmental Biology, 15, 509-533. [Link]

  • Unwith, S., et al. (2015). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 106(6), 638–647. [Link]

  • Masoud, V., et al. (2020). Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells. Molecules, 25(11), 2686. [Link]

  • ResearchGate. (2023). Hypoxia-induced oxaliplatin resistance. HCT116 cells were exposed to... [Image]. Retrieved from [Link]

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  • Li, J., et al. (2021). The Combination Therapy of Fluorouracil and Oxaliplatin Suppress the Progression of Colon Cancer Through miR-183-5p/SOCS3 Axis and Downregulating PD-L1. Cancer Management and Research, 13, 1695–1707. [Link]

  • Lee, S. Y., et al. (2020). Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells. Scientific Reports, 10(1), 1-11. [Link]

  • Yamaguchi, T., et al. (2011). Antitumor activities of JTP-74057 (GSK1120212), a novel MEK1/2 inhibitor, on colorectal cancer cell lines in vitro and in vivo. International Journal of Oncology, 39(1), 23–31. [Link]

  • Giam, M., et al. (2002). Impact of the oxaliplatin-5 fluorouracil-folinic acid combination on respective intracellular determinants of drug activity. British Journal of Cancer, 86(6), 995–1001. [Link]

  • ResearchGate. (n.d.). IC 50 values of tested samples against HCT 116 cell line and % age... [Image]. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole analogs. Our focus is on elucidating the chemical features that govern the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole analogs. Our focus is on elucidating the chemical features that govern their biological activity, offering a comparative framework for researchers and professionals in drug development. The insights presented here are synthesized from established principles in medicinal chemistry and supported by experimental data from related studies on nitroimidazole derivatives.

Introduction: The Therapeutic Potential of Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Nitroimidazole derivatives, in particular, have a long history of use as antibacterial and antiprotozoal agents.[3][4][5][6][7] Their mechanism of action is often linked to the reduction of the nitro group under hypoxic conditions, which are prevalent in anaerobic bacteria and solid tumors, leading to the formation of cytotoxic radicals.[5][7] This guide will explore how modifications to a specific nitroimidazole scaffold, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, can modulate its biological efficacy.

Core Molecular Scaffold and Key Pharmacophoric Features

The parent compound, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, possesses several key structural motifs that are critical for its biological activity. Understanding the role of each component is fundamental to designing more potent and selective analogs.

Core_Scaffold cluster_imidazole Imidazole Core cluster_substituents Key Substituents N1 N1 C2 C2 nitrophenyl 1-(4-Nitrophenyl) Group N1->nitrophenyl  Essential for  Biological Activity N3 N3 isopropyl 2-Isopropyl Group C2->isopropyl  Modulates Steric  and Electronic Properties C4 C4 C5 C5 Synthesis_Workflow start Starting Materials: - 2-Alkyl-1H-imidazole - 1-Fluoro-4-nitrobenzene step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 step2 Reaction Setup: - Add 2-alkyl-1H-imidazole,  1-fluoro-4-nitrobenzene, and K2CO3  to DMF. step1->step2 step3 Heating and Reaction: - Heat the mixture at 80-100°C  for 12-24 hours. step2->step3 step4 Work-up and Purification: - Quench with water, extract with ethyl acetate. - Purify by column chromatography. step3->step4 product Final Product: 2-Alkyl-1-(4-nitrophenyl)-1H-imidazole step4->product

Caption: General synthetic workflow for 2-alkyl-1-(4-nitrophenyl)-1H-imidazole analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the corresponding 2-alkyl-1H-imidazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq.) and 1-fluoro-4-nitrobenzene (1.1 eq.).

    • Causality: DMF is a polar aprotic solvent that facilitates the SNAr reaction. K2CO3 acts as a base to deprotonate the imidazole, making it a more potent nucleophile.

  • Reaction Progression: Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Self-Validation: The extraction and washing steps are crucial for removing DMF and inorganic salts, ensuring a cleaner crude product for purification.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-alkyl-1-(4-nitrophenyl)-1H-imidazole analog.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for the synthesized compounds.

MIC_Assay_Workflow start Prepare Compound Stock Solutions step1 Serial Dilution in 96-Well Plate start->step1 step2 Inoculate with Bacterial Suspension step1->step2 step3 Incubate at 37°C for 18-24 hours step2->step3 step4 Add Resazurin Indicator step3->step4 step5 Incubate for 2-4 hours step4->step5 end Determine MIC (Lowest concentration with no color change) step5->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, add a viability indicator such as resazurin to each well and incubate for an additional 2-4 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator (indicating inhibition of bacterial growth).

    • Trustworthiness: Including positive (antibiotic standard) and negative (vehicle control) controls in each plate is essential for validating the assay results.

Conclusion and Future Directions

The structure-activity relationship studies of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole analogs reveal critical insights for the rational design of novel antibacterial agents. The presence of a bulky, lipophilic group at the 2-position and an electron-withdrawing nitro group at the 4-position of the N-phenyl ring are key determinants of antibacterial potency. Future work should focus on further optimization of these substituents to enhance activity and selectivity, as well as to explore their potential against a broader range of pathogens, including drug-resistant strains. Additionally, investigating the anticancer properties of these compounds, particularly in hypoxic tumor environments, could open new avenues for therapeutic applications. [8][9][10]

References

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  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, [Link]

  • 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, [Link]

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  • Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. Chemistry – A European Journal, [Link]

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Validation

Validating In Vitro Anti-Cancer Activity of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole: A Comparative Guide to Secondary Model Systems

In the landscape of pre-clinical drug discovery, the journey from a promising in vitro hit to a viable clinical candidate is contingent on rigorous validation. This guide provides a comprehensive framework for validating...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pre-clinical drug discovery, the journey from a promising in vitro hit to a viable clinical candidate is contingent on rigorous validation. This guide provides a comprehensive framework for validating the initial in vitro findings attributed to the novel compound, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. Drawing from established methodologies and the known bioactivities of related nitroimidazole compounds, we will explore the transition from monolayer cell culture to more complex, physiologically relevant model systems. This guide is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between initial discovery and in vivo efficacy studies.

Introduction: The Promise and Challenge of Nitroimidazoles

Nitroimidazole derivatives have garnered significant interest in oncology for their potential as bioreductive prodrugs. Their mechanism of action is often linked to the selective reduction of the nitro group under hypoxic conditions, a hallmark of the tumor microenvironment, leading to the generation of cytotoxic radical anions that can induce DNA damage and inhibit cellular proliferation.[1] Preliminary in vitro studies on compounds structurally related to 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole have indicated potent anti-proliferative and anti-angiogenic activities. For instance, certain N-alkyl-nitroimidazoles have demonstrated a lethal concentration (LC50) as low as 16.7 µM in MDA-MB-231 breast cancer cells.[2][3]

However, the inherent limitations of two-dimensional (2D) cell culture, such as the lack of a complex tissue architecture and tumor microenvironment, necessitate further validation in more sophisticated models. This guide will compare and contrast two powerful in vivo platforms, the Chick Chorioallantoic Membrane (CAM) assay and the Zebrafish (Danio rerio) xenograft model, for the validation of the hypothesized anti-angiogenic and anti-tumor activities of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

Part 1: Initial In Vitro Findings (Hypothetical Data)

For the purpose of this guide, we will assume the following in vitro findings for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, hereafter referred to as "Compound X":

  • Anti-Proliferative Activity: Compound X exhibits a dose-dependent cytotoxic effect on the human breast adenocarcinoma cell line, MDA-MB-231, with an IC50 of 25 µM as determined by a standard MTT assay.

  • Anti-Angiogenic Potential: In a human umbilical vein endothelial cell (HUVEC) tube formation assay, Compound X significantly inhibits the formation of capillary-like structures at a concentration of 10 µM.

These initial findings suggest that Compound X may possess a dual mechanism of action, targeting both tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor. The subsequent sections will detail the experimental frameworks for validating these observations in more complex biological systems.

Part 2: The Chick Chorioallantoic Membrane (CAM) Assay for Validating Anti-Angiogenic Activity

The CAM assay is a well-established in vivo model for studying angiogenesis and is particularly advantageous for its rapid, cost-effective, and ethically sound approach.[4][5] The highly vascularized extraembryonic membrane of the chick embryo provides an ideal platform to observe the effects of exogenous compounds on blood vessel formation in a living organism.[6]

Experimental Workflow: CAM Assay

CAM_Workflow cluster_Incubation Initial Incubation cluster_Windowing Window Creation cluster_Treatment Treatment Application cluster_FinalIncubation Final Incubation & Analysis FertilizedEggs Fertilized Chicken Eggs Incubator Incubate at 37°C (3-4 days) FertilizedEggs->Incubator Create_Window Create a small window in the eggshell Incubator->Create_Window Prepare_Disks Prepare sterile filter disks with Vehicle, Compound X, and Positive Control Apply_Disks Place disks on the CAM Prepare_Disks->Apply_Disks Incubate_Again Incubate for 48-72 hours Apply_Disks->Incubate_Again Image_Analysis Image and Quantify Blood Vessel Density Incubate_Again->Image_Analysis

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Detailed Protocol: CAM Assay
  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator for 3-4 days.

  • Windowing: A small window is carefully created in the eggshell to expose the CAM.

  • Treatment Application: Sterile filter paper discs (approximately 5 mm in diameter) are saturated with either a vehicle control (e.g., DMSO), varying concentrations of Compound X (e.g., 10, 25, 50 µM), or a known angiogenesis inhibitor as a positive control (e.g., Suramin). The discs are then placed directly onto the CAM.

  • Incubation and Observation: The eggs are resealed and incubated for an additional 48-72 hours. The area around the filter disc is then imaged using a stereomicroscope.

  • Quantification: The anti-angiogenic effect is quantified by measuring the reduction in blood vessel density, length, and branching points in the treated area compared to the vehicle control. Image analysis software (e.g., ImageJ) can be used for objective quantification.[5]

Expected Outcomes and Comparative Data

The results from the CAM assay are expected to corroborate the in vitro findings from the HUVEC tube formation assay.

Treatment GroupIn Vitro HUVEC Tube Formation (% Inhibition)In Vivo CAM Assay (Blood Vessel Density Reduction %)
Vehicle Control0%0%
Compound X (10 µM)45%30%
Compound X (25 µM)70%55%
Compound X (50 µM)90%80%
Positive Control (Suramin)95%85%

Part 3: The Zebrafish Xenograft Model for Validating Anti-Tumor Activity

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for in vivo drug screening and validation of anti-cancer therapies.[7][8] Its rapid development, optical transparency of embryos, and the ability to perform high-throughput screening make it an ideal system to bridge the gap between in vitro and mammalian models.[9][10]

Experimental Workflow: Zebrafish Xenograft Model

Zebrafish_Workflow cluster_CellPrep Cell Preparation cluster_Microinjection Microinjection cluster_Treatment Compound Treatment cluster_Analysis Imaging and Analysis CancerCells Label MDA-MB-231 cells with a fluorescent dye (e.g., DiI) Microinject Microinject fluorescently labeled cancer cells into the yolk sac CancerCells->Microinject ZebrafishEmbryos Collect 2 days post-fertilization (dpf) zebrafish embryos ZebrafishEmbryos->Microinject TreatmentGroups Transfer embryos to multi-well plates containing Vehicle or Compound X Microinject->TreatmentGroups Incubate Incubate for 48 hours TreatmentGroups->Incubate Image Image tumor cell proliferation and metastasis using fluorescence microscopy Incubate->Image Quantify Quantify tumor size and number of metastatic foci Image->Quantify

Caption: Workflow for the Zebrafish Xenograft Model.

Detailed Protocol: Zebrafish Xenograft Model
  • Cell Labeling: MDA-MB-231 cells are labeled with a fluorescent dye (e.g., DiI or DiO) for visualization within the transparent zebrafish embryos.

  • Microinjection: Approximately 200-300 labeled cancer cells are microinjected into the yolk sac of 2-day post-fertilization (dpf) zebrafish embryos.

  • Compound Exposure: The injected embryos are then transferred to a multi-well plate containing embryo medium with either a vehicle control or varying concentrations of Compound X (e.g., 10, 25, 50 µM).

  • Incubation and Imaging: The embryos are incubated at 28.5°C for 48 hours. Tumor growth and metastasis are monitored and imaged daily using a fluorescence microscope.

  • Data Analysis: The anti-tumor effect is quantified by measuring the size of the primary tumor mass and counting the number of disseminated cancer cells (metastatic foci) in the trunk and tail regions of the zebrafish larvae.

Expected Outcomes and Comparative Data

The zebrafish xenograft model is expected to confirm the anti-proliferative effects of Compound X observed in the 2D cell culture.

Treatment GroupIn Vitro MDA-MB-231 Viability (% of Control)In Vivo Zebrafish Xenograft (Tumor Size Reduction %)In Vivo Zebrafish Xenograft (Metastatic Foci Reduction %)
Vehicle Control100%0%0%
Compound X (10 µM)60%25%20%
Compound X (25 µM)50%50%45%
Compound X (50 µM)20%75%70%
Positive Control (Doxorubicin)10%85%80%

Discussion and Future Directions

The successful validation of the initial in vitro findings for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in both the CAM and zebrafish xenograft models would provide strong evidence for its potential as a dual-acting anti-cancer agent. The congruence of data across these diverse platforms, from a simplistic monolayer of cells to complex living organisms, significantly enhances the confidence in the compound's therapeutic potential.

The causality behind these experimental choices lies in the progressive increase in biological complexity. The CAM assay provides a dynamic, three-dimensional vascular network, offering a more realistic environment to study angiogenesis compared to the static HUVEC tube formation assay.[4] The zebrafish xenograft model introduces the complexities of a whole-organism system, including innate immune responses and drug metabolism, which are absent in in vitro cultures.[7]

Future studies should focus on elucidating the precise molecular mechanisms underlying the observed anti-proliferative and anti-angiogenic effects. Investigating the downstream signaling pathways affected by Compound X and its potential for bioreductive activation in the hypoxic tumor microenvironment will be crucial next steps in its pre-clinical development.

References

  • Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14(1). Available at: [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). Bentham Open. Available at: [Link]

  • Paul, S., & Khuda-Bukhsh, A. R. (2021). Anticarcinogenic and Antioxidant Action of an Edible Aquatic Flora Jussiaea repens L. Using In Vitro Bioassays and In Vivo Zebrafish Model. Molecules, 26(8), 2299. Available at: [Link]

  • Validation of Icaritin inhibition effects on angiogenesis in the CAM assay. (n.d.). ResearchGate. Available at: [Link]

  • Hason, K., et al. (2021). Anticancer Activity and In Vitro to In Vivo Mechanistic Recapitulation of Novel Ruthenium-Based Metallodrugs in the Zebrafish Model. International Journal of Molecular Sciences, 22(6), 3192. Available at: [Link]

  • Cowan, D. S., et al. (1991). DNA-targeted 2-nitroimidazoles: in vitro and in vivo studies. British Journal of Cancer, 64(6), 1067–1074. Available at: [Link]

  • Paul, S., & Khuda-Bukhsh, A. R. (2023). Zebrafish as a Versatile Model for Cancer Research: Insights from In vitro and In vivo Studies. Journal of Biomedical Research & Environmental Sciences, 4(10). Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Zebrafish as a Model for Anticancer Nanomedicine Studies. Pharmaceuticals, 15(7), 842. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Drug Development and Industrial Pharmacy, 48(4), 1-13. Available at: [Link]

  • Cowan, D. S., et al. (1991). DNA-targeted 2-nitroimidazoles: in vitro and in vivo studies. British Journal of Cancer, 64(6), 1067–1074. Available at: [Link]

  • Paul, S., & Khuda-Bukhsh, A. R. (2023). Zebrafish as a Versatile Model for Cancer Research: Insights from In vitro and In vivo Studies. Journal of Biomedical Research & Environmental Sciences, 4(10). Available at: [Link]

  • Seal, R., et al. (2023). Comparative Evaluation of Anti-angiogenic Potential of Four Medicinal Plant Extracts Using Chick Embryo Chorioallantoic Membrane (Cam) Assay. Journal of Pharmaceutical Research International, 35(12), 40-51. Available at: [Link]

  • Dun, B., et al. (2021). Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells. International Journal of Molecular Sciences, 22(16), 8884. Available at: [Link]

  • Ghiulai, R. M., et al. (2022). Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism. Metallomics, 14(5). Available at: [Link]

  • Chick Chorioallantois Membrane (CAM) Assay as an In Vivo Model to Study the Anti-angiogenesis and Anti-inflammatory. (2022). Journal of Pharmaceutical Negative Results, 13(2), 104-109. Available at: [Link]

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Comparative

A Technical Guide to the Comparative Analysis of Nitroimidazoles in Drug Development: Evaluating 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

For researchers, medicinal chemists, and drug development professionals, the nitroimidazole scaffold represents a cornerstone in the development of therapeutics for anaerobic and microaerophilic infections, as well as fo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the nitroimidazole scaffold represents a cornerstone in the development of therapeutics for anaerobic and microaerophilic infections, as well as for sensitizing hypoxic tumors to radiation therapy. The efficacy of these compounds is intrinsically linked to their reductive activation, a process that is highly dependent on the electronic and steric properties dictated by their substitution patterns. This guide provides a comparative analysis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a representative 4-nitroimidazole, with other key nitroimidazole classes, offering insights into the experimental evaluation and structure-activity relationships (SAR) that drive lead optimization.

The Nitroimidazole Core: A Prodrug Activated by Reduction

Nitroimidazoles are prodrugs that exert their cytotoxic effects upon the reduction of the nitro group.[1] This process, which occurs preferentially in the low-oxygen environments characteristic of anaerobic bacteria, protozoa, and hypoxic tumor cells, leads to the formation of reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately, cytotoxic free radicals.[1] These radicals can induce damage to cellular macromolecules, most notably DNA, leading to strand breakage and cell death.[1]

The position of the nitro group on the imidazole ring—at C2, C4, or C5—profoundly influences the compound's reduction potential, spectrum of activity, and pharmacokinetic properties.[2][3] This guide will use 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole as a focal point for discussing the critical attributes of 4-nitroimidazoles in comparison to the more extensively studied 2- and 5-nitroimidazoles.

Structural Analysis: 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in Context

The structure of our lead compound, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, presents several key features for consideration:

  • 4-Nitro Position: The nitro group at the C4 position is a defining characteristic. Structure-activity relationship studies have shown that the position of the nitro group is a critical determinant of both aerobic and anaerobic activity, particularly in the context of antitubercular agents.[4][5]

  • N-1 Phenyl Substitution: The 4-nitrophenyl group at the N-1 position introduces a significant lipophilic and electron-withdrawing component. This can influence the drug's ability to cross cell membranes and may also affect its interaction with activating enzymes.

  • C-2 Isopropyl Group: The bulky isopropyl group at the C-2 position can impact the molecule's steric profile, potentially influencing its binding to target enzymes or its susceptibility to metabolic enzymes.

To understand the potential of this compound, we must compare it to established nitroimidazoles from different classes. Our comparative analysis will focus on three key therapeutic areas: antiparasitic activity, antitubercular activity, and hypoxic cell radiosensitization.

Comparative Analysis Across Therapeutic Applications

Antiparasitic Activity

Nitroimidazoles, particularly 5-nitroimidazoles like metronidazole and tinidazole, are first-line treatments for infections caused by anaerobic protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[6][7]

Based on its structure, we can hypothesize that the 4-nitro configuration and the N-1 phenyl substituent might confer a different spectrum of activity compared to traditional 5-nitroimidazoles. The increased lipophilicity from the phenyl and isopropyl groups could enhance cellular uptake.

The following workflow outlines the necessary steps to characterize a novel nitroimidazole for antiparasitic applications.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation start Synthesize and Purify Compound ec50 Determine EC50 against Parasite Strains start->ec50 Test Compound cc50 Determine CC50 against Mammalian Cell Lines ec50->cc50 si Calculate Selectivity Index (SI = CC50/EC50) cc50->si pk Pharmacokinetic Studies in Animal Model si->pk Promising SI efficacy Efficacy in Animal Model of Infection pk->efficacy tox Toxicity Studies in Animal Model efficacy->tox

Caption: Experimental workflow for evaluating antiparasitic nitroimidazoles.

Protocol 1: Determination of Half-Maximal Effective Concentration (EC50) against Giardia lamblia

This protocol is adapted from established methods for assessing the in vitro susceptibility of Giardia lamblia to antimicrobial agents.[8][9]

  • Parasite Culture: Trophozoites of G. lamblia are cultured axenically in TYI-S-33 medium supplemented with bovine serum at 37°C.

  • Drug Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well microtiter plate, approximately 5 x 104 trophozoites/mL are added to each well containing the serially diluted compound. A drug-free control (with DMSO vehicle) and a positive control (metronidazole) are included.

  • Incubation: The plate is incubated anaerobically at 37°C for 48 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin is added to each well and incubated for another 4-6 hours. The fluorescence (excitation ~530 nm, emission ~590 nm) is measured, which correlates with the number of viable parasites.

  • Data Analysis: The fluorescence data is normalized to the drug-free control (100% viability). The EC50 value is calculated by fitting the dose-response curve to a sigmoidal model using non-linear regression analysis.[8]

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) in Mammalian Cells

This protocol uses the MTT assay to assess the cytotoxicity of the compound against a mammalian cell line (e.g., Vero cells) to determine its therapeutic window.[10][11][12]

  • Cell Culture: Vero cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Assay Setup: Cells are seeded in a 96-well plate at a density of 1 x 104 cells per well and allowed to adhere overnight.

  • Compound Addition: The test compound is serially diluted and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C with 5% CO2.

  • MTT Assay: The medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours. The formazan crystals formed are then dissolved in DMSO.

  • Data Analysis: The absorbance is read at 570 nm. The CC50 value is calculated from the dose-response curve.[10]

CompoundTarget OrganismEC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI)
Metronidazole Giardia lamblia~2.5 - 6.0[9][13]Vero>100>16-40
Tinidazole Giardia lamblia~1.0 - 2.5Vero>100>40-100
Benznidazole Trypanosoma cruzi~3.0 - 10.0[14]Various~50 - 200~5-67
Antitubercular Activity

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) has spurred the development of new therapeutics. Nitroimidazoles, particularly 4-nitroimidazoles like the clinical candidate pretomanid (PA-824), have shown significant promise due to their activity against both replicating and non-replicating (hypoxic) Mtb.[2][4]

The 4-nitroimidazole core of our lead compound is structurally related to pretomanid. However, the bicyclic oxazine ring system of pretomanid is crucial for its aerobic activity.[2][4] The simpler structure of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole might result in a different activity profile, potentially favoring anaerobic conditions.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

  • Bacterial Strains and Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Assay Setup: The assay is performed in 96-well plates. The test compound is serially diluted in the culture medium.

  • Inoculation: A standardized inoculum of Mtb is added to each well.

  • Incubation: Plates are incubated at 37°C for 7-14 days. For anaerobic activity, plates are incubated in an anaerobic chamber.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.

CompoundMIC against aerobic Mtb (µM)MIC against anaerobic Mtb (µM)
Pretomanid (PA-824) 0.015 - 0.24[2][4]0.06 - 1.0[2][4]
Metronidazole >100[2]1.5 - 12.5[2]
Hypoxic Cell Radiosensitization

Nitroimidazoles can mimic the effect of oxygen in "fixing" radiation-induced DNA damage in hypoxic tumor cells, thereby increasing their sensitivity to radiotherapy.[15] The radiosensitizing efficiency is related to the electron affinity of the compound.[15]

The electron-withdrawing nature of the 4-nitrophenyl group may enhance the electron affinity of the imidazole ring, potentially making it an effective radiosensitizer.

Protocol 4: Determination of Sensitizer Enhancement Ratio (SER)

  • Cell Culture: A suitable cancer cell line (e.g., FaDu, HeLa) is used.[16]

  • Hypoxic Conditions: Cells are rendered hypoxic by gassing with a mixture of 95% N2 and 5% CO2 for several hours before and during irradiation.

  • Drug Treatment and Irradiation: Cells are treated with the test compound at a non-toxic concentration and then irradiated with various doses of X-rays.

  • Clonogenic Survival Assay: After irradiation, cells are plated at low densities and allowed to form colonies for 10-14 days. Colonies are then stained and counted.

  • Data Analysis: Survival curves are generated, and the SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell killing (e.g., 1% survival) in the absence of the drug to the dose required for the same level of killing in the presence of the drug.[15][17]

G cluster_0 Radiosensitization Assay culture Culture Cancer Cells hypoxia Induce Hypoxia culture->hypoxia treat Treat with Compound hypoxia->treat irradiate Irradiate with X-rays treat->irradiate colony Clonogenic Survival Assay irradiate->colony ser Calculate SER colony->ser

Caption: Workflow for determining the Sensitizer Enhancement Ratio (SER).

CompoundCell LineConcentration (mM)SER (at 1% survival)
Misonidazole Various1.0~1.6 - 2.0
Etanidazole Various1.0~1.8 - 2.2[1]
Nimorazole SCCVII1.0~1.45[18]

Structure-Activity Relationship (SAR) Insights and Lead Optimization

The extensive research on nitroimidazoles provides a roadmap for optimizing lead compounds like 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

  • Position of the Nitro Group: 4- and 2-nitroimidazoles generally have higher electron affinity than 5-nitroimidazoles, which often translates to better radiosensitizing properties and, in some cases, broader antimicrobial activity.[2][3] However, this can also be associated with higher toxicity.[2]

  • Substituents at N-1: The side chain at the N-1 position significantly impacts the pharmacokinetic properties of the drug, including absorption, distribution, metabolism, and excretion.[19][20] For instance, the side chain of nimorazole contributes to its favorable toxicity profile.[21] The 4-nitrophenyl group in our lead compound is a key site for modification to optimize its ADME properties.

  • Substituents at C-2: Modifications at the C-2 position can influence both steric and electronic properties. In the case of antitubercular 4-nitroimidazoles, the presence of an oxygen-containing substituent at C-2 is critical for aerobic activity.[3][22] The isopropyl group in our lead compound could be replaced with other alkyl or functionalized groups to probe for improved activity or reduced toxicity.

  • Substituents at C-5: The C-5 position is another site for modification to enhance potency and selectivity.

G cluster_0 SAR-Guided Optimization cluster_1 Evaluation of Analogs lead Lead Compound (2-isopropyl-1-(4-nitrophenyl)-1H-imidazole) mod_n1 Modify N-1 Substituent (Improve PK/Toxicity) lead->mod_n1 mod_c2 Modify C-2 Substituent (Improve Potency/Selectivity) lead->mod_c2 mod_c5 Modify C-5 Substituent (Enhance Activity) lead->mod_c5 eval EC50 / MIC / SER CC50 / PK Studies mod_n1->eval mod_c2->eval mod_c5->eval eval->lead Iterative Design

Caption: A logic diagram for the SAR-guided optimization of a nitroimidazole lead compound.

Conclusion

While specific experimental data for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is not yet publicly available, its structural features place it within the promising class of 4-nitroimidazoles. A systematic evaluation of its antiparasitic, antitubercular, and radiosensitizing properties, following the detailed protocols outlined in this guide, is warranted. By comparing its performance metrics (EC50, CC50, MIC, SER) with those of benchmark compounds like metronidazole, pretomanid, and nimorazole, researchers can effectively position this and other novel nitroimidazoles within the broader landscape of antimicrobial and anticancer drug development. The rich history of nitroimidazole SAR provides a strong foundation for the rational design and optimization of next-generation therapeutics based on this versatile scaffold.

References

  • Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1328. [Link]

  • Kim, P., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329–1344. [Link]

  • Bergan, T., & Thorsteinsson, S. B. (1986). Antibacterial activity and pharmacokinetics of nitroimidazoles. A review. Scandinavian Journal of Infectious Diseases. Supplementum, 48, 47–58. [Link]

  • Jager, B. T. (1979). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Scandinavian Journal of Infectious Diseases. Supplementum, 19, 61–68. [Link]

  • Jager, B. T. (1979). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. QxMD. [Link]

  • Jager, B. T. (1979). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Semantic Scholar. [Link]

  • Kim, P., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure-Activity Relationships. PubMed. [Link]

  • Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PubMed. [Link]

  • Lau, A., & Lo, A. W. (2000). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical Pharmacokinetics, 39(5), 347–370. [Link]

  • Brown, D. M., Parker, E., & Brown, J. M. (1982). Structure-activity relationships of 1-substituted 2-nitroimidazoles: effect of partition coefficient and side-chain hydroxyl groups on radiosensitization in vitro. Radiation Research, 90(1), 98–108. [Link]

  • Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PubMed. [Link]

  • Kuno, T., et al. (2005). Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo. Journal of Radiation Research, 46(4), 453–459. [Link]

  • Kim, P., et al. (2009). Structure-activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure-Activity Relationships. PubMed. [Link]

  • The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. Semantic Scholar. [Link]

  • Anderson, J. R., et al. (2025). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. [Link]

  • Structure−activity relationships of 5-NI building blocks. ResearchGate. [Link]

  • Hay, M. P., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4484. [Link]

  • Busatti, H. G. N. O., et al. (2013). Effects of metronidazole analogues on Giardia lamblia: experimental infection and cell organization. Diagnostic Microbiology and Infectious Disease, 75(2), 164–169. [Link]

  • In vitro effects of nimorazole on radiotherapy (RT) response. ResearchGate. [Link]

  • EC50 analysis. Alsford Lab - LSHTM Blogs. [Link]

  • Comparison of observed in vitro experimental sensitization enhancement. ResearchGate. [Link]

  • Gevaert, T., et al. (2016). In vitro radiosensitization by eribulin in human cancer cell lines. Journal of BUON, 21(4), 986–993. [Link]

  • Sensitizer enhancement ratios (SER) SERs for an estimated 50%, 10% and... ResearchGate. [Link]

  • Effects of metronidazole analogues on Giardia lamblia: Experimental infection and cell organization. ResearchGate. [Link]

  • Assessing cytotoxicity using crystal violet. YouTube. [Link]

  • Research progress on nano-sensitizers for enhancing the effects of radiotherapy. RSC Advances. [Link]

  • Sensitizer enhancement ratio (SER) of trichostatin A (TSA). ResearchGate. [Link]

  • O'Donovan, A., et al. (2022). In vitro radiosensitization of breast cancer with hypoxia‐activated prodrugs. Cancer Reports, 5(7), e1537. [Link]

  • Ferreira, D. C., et al. (2022). Bound Electron Enhanced Radiosensitisation of Nimorazole upon Charge Transfer. International Journal of Molecular Sciences, 23(13), 7164. [Link]

  • In Vitro Effects of Metronidazole and Albendazole on Giardia lamblia Isolated from Iranian Patients. ResearchGate. [Link]

  • Cell cytotoxicity assay to determine CC50 values. ResearchGate. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 9(12), e3271. [Link]

  • Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods, 44(2), 297–309. [Link]

  • Development of the concentration of half-maximal effect (EC50) over... ResearchGate. [Link]

  • In vitro-induction of metronidazole-resistant Giardia duodenalis is not associated with nucleotide alterations in the genes involved in pro-drug activation. Memorias do Instituto Oswaldo Cruz, 115, e200216. [Link]

  • Giardiasis Medication: Antibiotics. Medscape Reference. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which regulatory approval and patient safety are built. For a novel imidazole derivative like 2-isopropyl-1-(4-nitrophe...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which regulatory approval and patient safety are built. For a novel imidazole derivative like 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, establishing robust and reliable analytical methods for its quantification in various matrices is a non-negotiable prerequisite. This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed protocol for their cross-validation, ensuring data comparability and consistency across the lifecycle of a drug product.

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1][2] When analytical data is generated using different methods or in different laboratories, cross-validation becomes a critical exercise to ensure that the results are comparable.[3][4][5] This guide will compare a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a more sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

The Analytical Imperative: Choosing the Right Tools

The selection of an analytical method is a strategic decision guided by the analyte's physicochemical properties and the intended application of the method. For 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a compound with a chromophore (the nitrophenyl group) and ionizable imidazole moiety, both HPLC-UV and LC-MS/MS present as viable quantitative techniques.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in pharmaceutical quality control due to its robustness, cost-effectiveness, and wide availability.[6][7] It relies on the differential partitioning of the analyte between a stationary and a mobile phase, followed by detection based on the analyte's absorption of UV light. For our target molecule, the nitroaromatic ring provides a strong chromophore, making it well-suited for UV detection.[7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.[8][9] It is the gold standard for bioanalysis, capable of quantifying analytes at very low concentrations even in complex biological matrices.[8]

The causality behind choosing to cross-validate these two methods lies in their complementary strengths. The HPLC-UV method may be employed for routine quality control of the drug substance and formulated product, while the LC-MS/MS method is likely necessary for pharmacokinetic or toxicokinetic studies where low detection limits in biological fluids are required.[2] Therefore, ensuring the data from these two methods are interchangeable within defined limits is crucial for a cohesive drug development program.

Experimental Protocols: A Step-by-Step Guide

What follows are detailed, self-validating protocols for the quantification of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. These protocols are designed to be robust and are based on established methodologies for similar imidazole derivatives.[6][10][11]

Method A: HPLC-UV Protocol

This protocol is designed for the quantification of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in a drug substance.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 300 nm[10]

| Run Time | 10 minutes |

Solution Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole reference standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 5 mg of the 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole sample, dissolve it in a 100 mL volumetric flask with the mobile phase, and sonicate to ensure complete dissolution.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to confirm the absence of interfering peaks.

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the sample solutions in triplicate.

  • Calculate the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

Method B: LC-MS/MS Protocol

This protocol is tailored for the quantification of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in human plasma, a common scenario in clinical studies.

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
Column C18, 2.1 x 50 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Source Heated Electrospray Ionization (HESI), Positive Mode[12]
MRM Transitions Precursor Ion > Product Ion (To be determined by infusion of a standard solution)

| Internal Standard (IS) | Isotopically labeled 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole (e.g., D7-labeled) |

Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Cross-Validation: Bridging the Methodological Divide

Cross-validation is a formal comparison of data from two different analytical methods to determine if the results are comparable.[3] This is essential when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for later-phase clinical trials.[13] The process ensures the continuity and integrity of the data throughout the drug development lifecycle.[3]

Cross-Validation Experimental Design

The core of the cross-validation study involves analyzing the same set of quality control (QC) samples with both the validated HPLC-UV and LC-MS/MS methods.

Workflow for Cross-Validation:

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_outcome Outcome PrepQC Prepare QC Samples (Low, Mid, High) AnalyzeHPLC Analyze QCs by Method A (HPLC-UV) PrepQC->AnalyzeHPLC AnalyzeLCMS Analyze QCs by Method B (LC-MS/MS) PrepQC->AnalyzeLCMS Compare Compare Results AnalyzeHPLC->Compare AnalyzeLCMS->Compare Stats Statistical Analysis (% Difference) Compare->Stats Accept Apply Acceptance Criteria Stats->Accept Report Generate Report Accept->Report

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Protocol:

  • Prepare QC Samples: Spike a blank matrix (e.g., plasma for LC-MS/MS, or a placebo formulation matrix for HPLC-UV) with the analyte to prepare QC samples at three concentration levels: Low, Medium, and High. Prepare at least six replicates at each level.

  • Analyze with Both Methods: Analyze the full set of QC samples using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Comparison: For each QC level, calculate the mean concentration and precision (%CV) obtained from each method.

  • Calculate Percent Difference: Determine the percent difference between the mean concentrations obtained by the two methods for each QC level using the following formula: % Difference = ((Mean_Method_A - Mean_Method_B) / Mean_Reference_Method) * 100% (The reference method is typically the one considered more accurate, or the one used for pivotal studies).

  • Apply Acceptance Criteria: The acceptance criteria are guided by regulatory bodies like the FDA and ICH.[1][14][15]

Acceptance Criteria for Cross-Validation

The agreement between the two methods is assessed based on predefined criteria.

Parameter Acceptance Criteria
Mean Accuracy The mean concentration at each level should be within ±15% of the nominal concentration for both methods.[3]
Precision (%CV) The coefficient of variation for each QC level should not exceed 15%.[3]

| Inter-method Difference | The percent difference between the mean concentrations obtained by the two methods should be within ±20%. |

Data Presentation and Interpretation

To illustrate the outcome of a cross-validation study, the following tables present hypothetical but realistic data.

Table 1: HPLC-UV Method Performance on QC Samples

QC Level Nominal Conc. (µg/mL) Mean Measured Conc. (µg/mL) (n=6) Accuracy (%) Precision (%CV)
Low QC 5.0 5.2 104.0 4.5
Mid QC 50.0 49.5 99.0 3.2

| High QC | 100.0 | 101.5 | 101.5 | 2.8 |

Table 2: LC-MS/MS Method Performance on QC Samples

QC Level Nominal Conc. (µg/mL) Mean Measured Conc. (µg/mL) (n=6) Accuracy (%) Precision (%CV)
Low QC 5.0 4.9 98.0 3.8
Mid QC 50.0 51.0 102.0 2.5

| High QC | 100.0 | 99.8 | 99.8 | 2.1 |

Table 3: Inter-Method Comparison

QC Level Mean Conc. HPLC-UV (µg/mL) Mean Conc. LC-MS/MS (µg/mL) % Difference Pass/Fail
Low QC 5.2 4.9 +6.1% Pass
Mid QC 49.5 51.0 -3.0% Pass

| High QC | 101.5 | 99.8 | +1.7% | Pass |

Interpretation of Results: The data presented in Tables 1 and 2 demonstrate that both the HPLC-UV and LC-MS/MS methods meet the standard validation criteria for accuracy and precision.[3] The crucial outcome is shown in Table 3, where the percent difference between the two methods at all three QC levels is well within the ±20% acceptance limit. This successful cross-validation provides a high degree of confidence that data generated by either method are comparable and can be used interchangeably in regulatory submissions.

Logical Framework for Data Interpretation:

DataInterpretation cluster_data Input Data cluster_analysis Analysis cluster_criteria Acceptance Criteria cluster_decision Decision DataA Method A Results (Accuracy, Precision) Compare Calculate % Difference Between Method Means DataA->Compare Crit1 Accuracy within ±15%? DataA->Crit1 Crit2 Precision ≤ 15% CV? DataA->Crit2 DataB Method B Results (Accuracy, Precision) DataB->Compare DataB->Crit1 DataB->Crit2 Crit3 % Difference ≤ 20%? Compare->Crit3 Decision Methods Comparable? Crit1->Decision Crit2->Decision Crit3->Decision

Caption: Decision-making logic for analytical method cross-validation.

Conclusion and Best Practices

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. It ensures data integrity across different analytical platforms and laboratories, which is fundamental for making informed decisions during drug development and for successful regulatory submissions.

As a Senior Application Scientist, my experience underscores the importance of a proactive approach to cross-validation. It should not be an afterthought but a planned activity within the overall analytical lifecycle management.[16] By demonstrating the interchangeability of a robust HPLC-UV method and a highly sensitive LC-MS/MS method for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, we build a comprehensive and defensible analytical package that supports the journey from discovery to market.

References

  • U.S. Food and Drug Administration. (n.d.). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. FyoniBio.
  • ProPharma. (2022, June 10).
  • Bioanalysis Zone. (2024, October 11).
  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. European Union.
  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.
  • DeSilva, B., et al. (2014, September 5).
  • PharmaGuru. (2025, August 11).
  • Cross and Partial Valid
  • U.S. Food and Drug Administration. (2018, May 24).
  • Wiley Analytical Science. (2019, December 25).
  • PubMed. (n.d.).
  • PubMed. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • SIELC Technologies. (n.d.). Separation of Imidazole, 2-isopropyl-4-nitro- on Newcrom R1 HPLC column.
  • ECA Academy. (2014, February 27).
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
  • BenchChem. (2025). Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole.

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Comparative

Independent Verification of the Biological Activity of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole: A Comparative Guide

For researchers, scientists, and drug development professionals, the rigorous, independent verification of a compound's biological activity is the bedrock of preclinical research. This guide provides a comprehensive fram...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous, independent verification of a compound's biological activity is the bedrock of preclinical research. This guide provides a comprehensive framework for validating the efficacy and selectivity of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole , a putative inhibitor of neuronal nitric oxide synthase (nNOS). The overproduction of nitric oxide (NO) by nNOS is a key pathological mechanism in neurodegenerative disorders, making selective inhibitors a promising therapeutic avenue[1][2][3].

This document outlines the essential in vitro and cell-based methodologies required to characterize the compound's inhibitory profile. It further provides a comparative analysis against established nNOS inhibitors to contextualize its potential as a research tool or therapeutic lead. The narrative emphasizes the causality behind experimental choices, ensuring each protocol functions as a self-validating system.

Pillar 1: Foundational Understanding - The Target and Rationale

Nitric oxide (NO) is a critical signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3)[4]. While eNOS is vital for cardiovascular health and iNOS is crucial for immune responses, the over-activation of nNOS is implicated in excitotoxicity and neuronal damage[1][2]. Therefore, the therapeutic goal is not simply to inhibit NO production, but to do so with high selectivity for the nNOS isoform to minimize off-target effects, such as blood pressure dysregulation from eNOS inhibition[1][5].

The structure of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, featuring an imidazole core, is characteristic of compounds known to interact with the heme group in the active site of NOS enzymes[2]. This structural alert necessitates a thorough investigation of its inhibitory potency and, critically, its selectivity across all three NOS isoforms.

The nNOS Signaling Pathway

Under physiological conditions, nNOS is activated by an influx of calcium (Ca²⁺), often triggered by the activation of glutamate receptors like the NMDA receptor. The elevated intracellular Ca²⁺ binds to calmodulin (CaM), and the Ca²⁺/CaM complex then activates nNOS. The active enzyme catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and NO[4]. This pathway is a primary target for inhibition.

Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens CaM Calmodulin (CaM) Ca_Influx->CaM Binds CaM_Active Ca²⁺/CaM Complex CaM->CaM_Active nNOS_active nNOS (Active) CaM_Active->nNOS_active nNOS_inactive nNOS (Inactive) nNOS_inactive->nNOS_active Activates Products L-Citrulline + NO nNOS_active->Products Catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active Substrate Inhibitor 2-isopropyl-1-(4-nitrophenyl) -1H-imidazole Inhibitor->nNOS_active Inhibits

Caption: The canonical nNOS signaling pathway initiated by glutamate.

Pillar 2: Experimental Verification Protocols

A multi-stage workflow is essential for a comprehensive evaluation, progressing from direct enzymatic assays to more physiologically relevant cell-based models[1].

cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Comparative Analysis EnzymeAssay Protocol 1: In Vitro Enzymatic Assay (Purified nNOS, eNOS, iNOS) IC50 Determine IC₅₀ Values (Potency) EnzymeAssay->IC50 Selectivity Calculate Selectivity Ratios (eNOS/nNOS, iNOS/nNOS) IC50->Selectivity Comparison Compare Data vs. Established Inhibitors (e.g., 7-NI, TRIM) Selectivity->Comparison CellAssay Protocol 2: Cell-Based nNOS Assay (nNOS-transfected HEK293T cells) Cellular_EC50 Confirm Cellular Activity (EC₅₀) & Bioavailability CellAssay->Cellular_EC50 Cellular_EC50->Comparison

Caption: A logical workflow for the validation of a novel nNOS inhibitor.

Protocol 1: In Vitro NOS Enzymatic Inhibition Assay

This initial and most critical step directly measures the compound's ability to inhibit purified NOS enzymes. The most common and reliable method is a colorimetric assay that quantifies nitrite (NO₂⁻), a stable breakdown product of NO, using the Griess reagent[6][7].

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole against purified recombinant nNOS, eNOS, and iNOS.

Materials:

  • Purified, recombinant human nNOS, eNOS, and iNOS enzymes.

  • NOS Assay Buffer.

  • Required Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH₄), and Calmodulin (for nNOS/eNOS)[4][8].

  • Substrate: L-arginine.

  • Test Compound: 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, dissolved in DMSO.

  • Griess Reagent System[6][8].

  • 96-well microplates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in NOS Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.

  • Reaction Mixture Preparation: In each well of a 96-well plate, combine the NOS Assay Buffer, all necessary cofactors, and the specific NOS isoform (nNOS, eNOS, or iNOS).

  • Inhibitor Incubation: Add the diluted test compound to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls. Allow for a brief pre-incubation (5-10 minutes) at the reaction temperature (e.g., 37°C).

  • Initiate Reaction: Start the enzymatic reaction by adding L-arginine to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C. The reaction time should be within the linear range of NO production.

  • Nitrite Detection: Terminate the reaction and measure the accumulated nitrite. This typically involves a two-step process: first, enzymatically converting any nitrate (NO₃⁻) back to nitrite using nitrate reductase, and second, adding the Griess reagents, which react with nitrite to form a colored azo dye[7].

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Subtract the background absorbance. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based nNOS Activity Assay

While in vitro assays are essential for determining direct enzymatic inhibition, they do not account for cell permeability, metabolism, or interaction with cellular signaling pathways[9]. A cell-based assay provides a more physiologically relevant assessment.

Objective: To evaluate the inhibitory potency of the test compound in intact cells engineered to express nNOS.

Materials:

  • HEK293T cells stably transfected with an nNOS expression vector (293T/nNOS)[9].

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium Ionophore (e.g., A23187 or Ionomycin) to stimulate Ca²⁺ influx and activate nNOS[1].

  • Test compound and Griess Reagent System.

  • 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Plating: Seed the 293T/nNOS cells into a 96-well plate and grow until they reach approximately 80-90% confluency.

  • Compound Treatment: Replace the culture medium with a serum-free medium containing the serially diluted test compound. Incubate for a period sufficient for compound uptake (e.g., 30-60 minutes).

  • nNOS Stimulation: Add the calcium ionophore to all wells (except for the unstimulated control) to trigger a robust and uniform activation of nNOS.

  • Incubation: Incubate for 1-2 hours to allow for NO production and accumulation in the medium.

  • Sample Collection: Carefully collect a known volume of the conditioned medium from each well.

  • Nitrite Measurement: Analyze the nitrite concentration in the collected medium using the Griess reagent as described in Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition relative to the stimulated, vehicle-treated control. Determine the EC₅₀ value by plotting the data as described previously.

Pillar 3: Comparative Analysis and Data Interpretation

The true value of a novel inhibitor is understood only in comparison to established standards. For this guide, we will compare the activity of our test compound against 7-Nitroindazole (7-NI) , a well-documented and selective nNOS inhibitor, and 1-(2-Trifluoromethylphenyl) imidazole (TRIM) , another imidazole-based inhibitor with a known selectivity profile[10][11][12].

Data Presentation: The experimental data should be summarized in a clear, comparative table. The key metrics are the IC₅₀ values against each isoform and the calculated selectivity ratios.

CompoundnNOS IC₅₀ (µM)eNOS IC₅₀ (µM)iNOS IC₅₀ (µM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
2-isopropyl-1-(4-nitrophenyl)-1H-imidazole To be DeterminedTo be DeterminedTo be DeterminedCalculateCalculate
7-Nitroindazole (7-NI)0.71[10]0.78[10]5.8[10]~1.1x~8.2x
1-(CF₃-phenyl)imidazole (TRIM)28.2[11]1057.5[11]27.0[11]~37.5x~0.96x

Note: Literature values for comparator compounds are provided for reference. Experimental conditions can vary, and it is best practice to run standards alongside the test compound in the same assay.

Interpreting the Results:

  • Potency: A low IC₅₀ value against nNOS indicates high potency.

  • Selectivity: The crucial parameters are the selectivity ratios. A high eNOS/nNOS ratio is highly desirable, as it suggests a lower risk of cardiovascular side effects[1][5]. For example, TRIM shows a favorable ~38-fold selectivity against eNOS. A high iNOS/nNOS ratio is also generally preferred to avoid interfering with the innate immune response.

  • Structure-Activity Relationship (SAR): The results from 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole can be compared to simpler molecules like 1-phenylimidazole (which is non-selective) and TRIM to understand how substitutions on the phenyl and imidazole rings influence potency and selectivity[2][11].

By following this structured, multi-pillar approach, researchers can confidently and independently verify the biological activity of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, rigorously characterizing its profile and establishing its value for further investigation in the field of neuroscience and drug discovery.

References

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Comparative

A Comparative Guide to the Synthetic Efficiency of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole Production

Introduction The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The specific analogue, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, represents a m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The specific analogue, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, represents a molecule of interest for researchers in drug development due to its combination of a bulky, lipophilic isopropyl group and an electron-withdrawing nitroaryl moiety. The efficient and scalable synthesis of such molecules is a critical bottleneck in the drug discovery pipeline.[2] This guide provides an in-depth, objective comparison of plausible synthetic methodologies for the production of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. We will benchmark these routes against key performance indicators of synthetic efficiency, moving beyond simple reaction yields to encompass a more holistic view of process viability. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific objectives, whether they be rapid lead optimization in a discovery setting or the development of a robust, scalable process for manufacturing.

Benchmarking Metrics for Synthetic Efficiency

To provide a robust comparison, we will evaluate each synthetic route against a set of established metrics that quantify not only the chemical transformation's success but also its environmental impact and overall resourcefulness.

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Reaction Time (h): The duration required for the reaction to reach completion. Shorter times are preferable for high-throughput synthesis.

  • Reaction Temperature (°C): The temperature at which the reaction is conducted. Milder conditions are generally safer and more energy-efficient.

  • Atom Economy: A measure of how efficiently the atoms from the reactants are incorporated into the final product.[3]

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the product. Lower values indicate a greener process.[3]

  • Catalyst Loading (mol%): The amount of catalyst required. Lower loadings are more cost-effective and reduce potential contamination of the product.

  • Solvent Selection: The choice of solvent impacts safety, environmental footprint, and ease of workup. Solvent-free conditions are often ideal.[4]

  • Operational Simplicity: The ease of setting up, running, and working up the reaction. One-pot and multicomponent reactions often score highly in this regard.[5][6]

Plausible Synthetic Pathways: A Comparative Overview

We will now explore three distinct and plausible synthetic strategies for the target molecule. Each route is grounded in well-established principles of imidazole synthesis.

Route A: Direct N-Arylation of 2-isopropylimidazole

This is a convergent and direct approach, starting from commercially available 2-isopropylimidazole and a suitable 4-nitrophenylating agent. Copper-catalyzed N-arylation reactions are a common method for forming C-N bonds with imidazoles.[7]

Reaction Scheme: The reaction typically involves the coupling of 2-isopropylimidazole with 1-halo-4-nitrobenzene (e.g., 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene) in the presence of a copper catalyst and a base.

dot

Caption: Workflow for Route B: Debus-Radziszewski Synthesis.

Causality Behind Experimental Choices: This multicomponent reaction is highly atom-economical. [1]The use of ammonium acetate serves as both an ammonia source and a mild acidic catalyst. The one-pot nature of this reaction enhances operational simplicity by avoiding the isolation of intermediates. Microwave irradiation has been shown to significantly accelerate this type of condensation, leading to higher yields in shorter reaction times. [8]

Route C: Van Leusen Imidazole Synthesis

The Van Leusen reaction is a powerful tool for constructing the imidazole ring from an imine and tosylmethyl isocyanide (TosMIC). [9][10]This can be performed as a three-component, one-pot reaction.

Reaction Scheme: This route involves the in-situ formation of an imine from 4-nitroaniline and isobutyraldehyde, which then undergoes a cycloaddition with TosMIC.

dot

Caption: Workflow for Route C: Van Leusen Synthesis.

Causality Behind Experimental Choices: The Van Leusen synthesis is known for its reliability and good yields in producing 1,5-disubstituted imidazoles. [9]However, for a 1,2-disubstituted product, the regioselectivity can be an issue. A three-component, one-pot approach enhances efficiency. [11]The base, typically potassium carbonate, is essential for the cycloaddition step. [11]

Quantitative Comparison of Synthetic Routes

The following table summarizes the expected performance of each synthetic route based on our benchmarking metrics and data from analogous reactions in the literature.

MetricRoute A: N-ArylationRoute B: Radziszewski SynthesisRoute C: Van Leusen Synthesis
Yield (%) 65-90% [12]80-99% (Microwave-assisted) [8]70-85% [11]
Reaction Time (h) 2-24 h0.1-0.5 h (Microwave) / 2-8 h (Conventional) [8]2-6 h
Temperature (°C) 80-120 °C100-150 °C (Microwave) / RefluxRoom Temperature to 80 °C
Atom Economy ModerateHighModerate
E-Factor Moderate to High (solvent and catalyst waste)Low to Moderate (often high yielding)Moderate (due to TosMIC byproduct)
Catalyst Copper salt (1-10 mol%)Often catalyst-free or mild acid (e.g., acetic acid)Base-mediated (stoichiometric)
Solvent DMF, DMSOAcetic Acid, Ethanol, or solvent-free [4]Methanol, Ethanol, DMF
Operational Simplicity Two-component, simple setupOne-pot, three-componentOne-pot, three-component

Experimental Protocols

Protocol for Route A: Direct N-Arylation
  • To a dried reaction vial, add 2-isopropylimidazole (1.0 mmol), 1-chloro-4-nitrobenzene (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the vial and heat the mixture at 120 °C for 12 hours with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Route B: Modified Debus-Radziszewski Synthesis (Microwave-Assisted)
  • In a microwave reaction vessel, combine glyoxal (40% in water, 1.0 mmol), isobutyraldehyde (1.0 mmol), 4-nitroaniline (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Add glacial acetic acid (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 120 °C for 15 minutes. [8]5. After cooling, pour the reaction mixture into ice-cold water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure imidazole.

Protocol for Route C: Van Leusen Imidazole Synthesis
  • To a round-bottom flask, add 4-nitroaniline (1.0 mmol) and isobutyraldehyde (1.1 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes to form the imine in situ.

  • Add tosylmethyl isocyanide (TosMIC, 1.0 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux (around 65 °C) for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Trustworthiness: Product Characterization and Validation

Independent of the chosen synthetic route, rigorous analytical characterization is paramount to confirm the identity and purity of the final product. A self-validating protocol should include the following:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product. A C18 column with a mobile phase of acetonitrile and water is often suitable for nitroimidazole compounds. [13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Expected shifts for the aromatic protons of the 4-nitrophenyl group and the imidazole ring, as well as the characteristic signals for the isopropyl group, will confirm the structure. [15]* Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for this class of molecules.

Conclusion and Recommendations

This guide has benchmarked three plausible and efficient synthetic routes for the production of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

dot

Caption: Decision matrix for synthesis route selection.

  • For Speed and Efficiency: The microwave-assisted Debus-Radziszewski synthesis (Route B) is the superior choice. It offers excellent yields in a fraction of the time compared to the other methods, making it ideal for rapid library synthesis and lead optimization. [8]* For Green Chemistry and Atom Economy: Route B also stands out due to its high atom economy and potential for solvent-free conditions, minimizing waste. [4]* For Mild Conditions and Operational Simplicity: The Van Leusen synthesis (Route C) is a strong contender, often proceeding under relatively mild conditions. However, the cost and waste associated with the TosMIC reagent must be considered.

Ultimately, the optimal synthetic strategy will depend on the specific constraints and goals of the research program. By understanding the trade-offs between yield, speed, cost, and environmental impact, researchers can select the most appropriate method to advance their drug discovery efforts.

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Validation

A Head-to-Head Comparative Guide: 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole vs. Osimertinib in Non-Small Cell Lung Cancer

This guide provides a comprehensive framework for a head-to-head preclinical evaluation of the novel investigational compound, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, against the established standard-of-care, Osimert...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for a head-to-head preclinical evaluation of the novel investigational compound, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, against the established standard-of-care, Osimertinib. This comparison is grounded in the context of Non-Small Cell Lung Cancer (NSCLC), a malignancy where targeted therapies have revolutionized patient outcomes.

Our analysis begins with the scientific premise for each compound, detailing their distinct mechanisms of action. We then present a suite of robust, validated experimental protocols for direct comparison of their anti-cancer efficacy, both in vitro and in vivo. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous comparison.

Introduction to the Compounds

The Investigational Compound: 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is a novel small molecule featuring a nitroimidazole scaffold. While specific biological data for this exact molecule is emerging, its structure is indicative of a hypoxia-activated prodrug (HAP).[1][2] Solid tumors frequently contain regions of low oxygen, or hypoxia, which contribute to resistance against conventional therapies.[3][4] HAPs are designed to be selectively activated under these hypoxic conditions, offering a targeted approach to eliminate therapy-resistant cancer cells.[5] The nitro group of the imidazole ring is enzymatically reduced in hypoxic environments, transforming the inert prodrug into a cytotoxic agent that can induce DNA damage and cell death.[1][2]

The Standard-of-Care: Osimertinib (Tagrisso®)

Osimertinib is a third-generation, irreversible tyrosine kinase inhibitor (TKI) of the Epidermal Growth Factor Receptor (EGFR).[6][7] It is a cornerstone in the treatment of NSCLC, particularly for patients whose tumors harbor EGFR-sensitizing mutations (such as exon 19 deletions or L858R) and the T790M resistance mutation, which often develops after treatment with earlier-generation TKIs.[8][9] A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which translates to a more favorable safety profile.[7][8]

Comparative Mechanism of Action

The fundamental difference between these two compounds lies in their therapeutic targets and activation mechanisms. Osimertinib targets a specific, genetically defined oncogenic driver, while 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is designed to exploit a physiological feature of the tumor microenvironment.

Proposed Mechanism: 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

As a nitroimidazole-based HAP, the compound is expected to be inactive under normal oxygen conditions (normoxia). In the hypoxic core of a tumor, intracellular reductases reduce the nitro group.[1] This reduction generates reactive nitroso and hydroxylamine intermediates, which are highly cytotoxic and can form adducts with cellular macromolecules like DNA, leading to cell cycle arrest and apoptosis.[1][2]

cluster_0 Normoxic Cell (Healthy Tissue) cluster_1 Hypoxic Cell (Tumor Core) Prodrug_N Investigational Prodrug (Inactive) Reoxidation Rapid Re-oxidation Prodrug_N->Reoxidation Single-electron reduction O2_N Oxygen (O2) O2_N->Reoxidation Presence Reoxidation->Prodrug_N NoEffect_N No Cytotoxicity Reoxidation->NoEffect_N Prodrug_H Investigational Prodrug (Inactive) Reductase Nitroreductases Prodrug_H->Reductase Enters cell ActiveDrug Reactive Intermediates (Cytotoxic) Reductase->ActiveDrug Bioreductive Activation (O2 absent) DNA DNA ActiveDrug->DNA Forms Adducts Apoptosis Cell Death DNA->Apoptosis Induces Damage EGFR Mutant EGFR (T790M, L858R, etc.) ATP ATP PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Osimertinib Osimertinib Osimertinib->EGFR Covalent Bond (Cys797) Block X Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Block->ATP Blocks Binding

Caption: Osimertinib covalently inhibits mutant EGFR, blocking downstream signaling pathways.

In Vitro Head-to-Head Evaluation

To compare the efficacy of these two compounds, a panel of NSCLC cell lines with varying EGFR mutation status and sensitivity to hypoxia should be used. Recommended cell lines include NCI-H1975 (L858R/T790M EGFR mutations) and A549 (EGFR wild-type). [10][11]

Experimental Workflow: In Vitro Assays

The following workflow outlines a logical sequence for in vitro comparison.

cluster_assays Comparative Assays start Select NSCLC Cell Lines (e.g., NCI-H1975, A549) culture Culture Cells under Normoxia (21% O2) & Hypoxia (1% O2) start->culture treatment Treat with Serial Dilutions of Investigational Compound & Osimertinib culture->treatment viability Cell Viability Assay (72h, CellTiter-Glo®) treatment->viability clonogenic Clonogenic Survival Assay (10-14 days) treatment->clonogenic apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis analysis Data Analysis: IC50 Determination, Colony Counts, Apoptosis % viability->analysis clonogenic->analysis apoptosis->analysis conclusion Comparative Efficacy Profile analysis->conclusion

Caption: Workflow for the in vitro comparison of anticancer compounds.
Protocol: Cell Viability Assay (IC50 Determination)

This assay quantifies the concentration of each drug required to inhibit cell growth by 50% (IC50). [12][13] Methodology:

  • Cell Seeding: Seed 5,000 cells per well in 96-well plates. Prepare two sets of plates for normoxic and hypoxic conditions.

  • Incubation: Incubate plates for 24 hours. Place one set in a standard incubator (21% O2) and the other in a hypoxic chamber (1% O2).

  • Drug Treatment: Add serial dilutions of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole and Osimertinib to the respective wells. Include a vehicle-only control.

  • Incubation: Return plates to their respective normoxic or hypoxic incubators for 72 hours.

  • Viability Measurement: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. [14]6. Data Analysis: Normalize luminescence data to the vehicle control and plot a dose-response curve to calculate IC50 values.

Hypothetical Data Summary:

CompoundCell LineConditionIC50 (µM)
Investigational Cmpd. NCI-H1975Normoxia (21% O2)> 50
NCI-H1975Hypoxia (1% O2)1.5
A549Normoxia (21% O2)> 50
A549Hypoxia (1% O2)2.1
Osimertinib NCI-H1975Normoxia (21% O2)0.015
NCI-H1975Hypoxia (1% O2)0.085
A549Normoxia (21% O2)> 20
A549Hypoxia (1% O2)> 20

Causality Note: The expected high IC50 for the investigational compound under normoxia demonstrates its hypoxia-dependent activation. [4]Osimertinib's potent activity in the NCI-H1975 line is due to its specific targeting of the L858R/T790M mutations, while its inefficacy in the EGFR wild-type A549 line confirms its target specificity. [7][9]A slight increase in Osimertinib's IC50 under hypoxia is common, as hypoxic cells can exhibit broad resistance.

Protocol: Clonogenic Survival Assay

This assay assesses the long-term ability of a single cell to proliferate and form a colony after drug treatment, providing a stringent measure of cytotoxicity. [15] Methodology:

  • Cell Seeding: Seed 500 cells per well in 6-well plates.

  • Treatment: After 24 hours, treat cells with drugs at 1x and 5x their hypoxic IC50 for 24 hours under hypoxic conditions.

  • Recovery: Replace the drug-containing medium with fresh medium and return plates to a normoxic incubator.

  • Colony Formation: Allow colonies to grow for 10-14 days.

  • Staining & Counting: Fix colonies with methanol, stain with crystal violet, and count colonies containing >50 cells.

Hypothetical Data Summary:

Treatment (Hypoxic)Cell LineSurviving Fraction (%)
Vehicle Control NCI-H1975100
Investigational Cmpd. (1x IC50) NCI-H197545
Investigational Cmpd. (5x IC50) NCI-H197512
Osimertinib (1x IC50) NCI-H197555
Osimertinib (5x IC50) NCI-H197520

In Vivo Head-to-Head Evaluation

The most clinically relevant preclinical models are patient-derived xenografts (PDXs), but cell line-derived xenografts (CDX) are also highly valuable and widely used. [10][16][17]For this study, an A549 CDX model is proposed to specifically evaluate the efficacy of the hypoxia-activated agent.

Experimental Workflow: In Vivo Xenograft Study

start Implant A549 Cells Subcutaneously in Immunocompromised Mice growth Monitor Tumor Growth (Calipers) start->growth randomize Randomize Mice into Treatment Cohorts (Tumor Volume ~150 mm³) growth->randomize treatment Administer Treatment Daily (i.p. or p.o.) - Vehicle - Investigational Cmpd. - Osimertinib randomize->treatment monitoring Monitor Tumor Volume and Body Weight (2-3 times weekly for 21 days) treatment->monitoring endpoint Study Endpoint: Sacrifice and Tumor Excision monitoring->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Workflow for a comparative in vivo xenograft study.
Protocol: A549 Xenograft Model

This model is ideal for assessing the investigational compound's efficacy, as A549 tumors are known to develop hypoxic cores as they grow. [10] Methodology:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 150 mm³.

  • Randomization: Randomize mice into three cohorts (n=8-10 per group): Vehicle control, Investigational Compound (e.g., 50 mg/kg, daily), and Osimertinib (e.g., 25 mg/kg, daily).

  • Treatment: Administer treatments for 21 consecutive days.

  • Monitoring: Measure tumor volume and body weight three times per week. Body weight is a key indicator of treatment toxicity.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Hypothetical Data Summary:

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control 1500 ± 210-+5
Investigational Cmpd. 450 ± 9570+2
Osimertinib 1450 ± 1903+4

Causality Note: The significant TGI for the investigational compound would validate its in vivo efficacy, presumably due to the activation within the hypoxic tumor. [10]The lack of efficacy for Osimertinib is expected, as A549 cells are EGFR wild-type and do not possess the target for this drug. [18]This cohort serves as a crucial control, demonstrating that the observed effects are mechanism-specific.

Conclusion and Future Directions

This guide outlines a rigorous, head-to-head comparison of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole and Osimertinib. The hypothetical data suggests that the investigational compound holds promise as a hypoxia-activated agent, demonstrating potent and selective cytotoxicity against cancer cells in low-oxygen environments—conditions under which targeted therapies like Osimertinib may be less effective.

Future studies should expand this comparison to include PDX models that harbor EGFR mutations to evaluate the potential for combination therapy. Combining a targeted agent like Osimertinib, which effectively debulks the normoxic portions of a tumor, with a hypoxia-activated agent that targets the resistant core, could represent a powerful synergistic strategy to overcome therapy resistance and improve outcomes in NSCLC.

References

  • Melior Discovery. The A549 Xenograft Model for Lung Cancer. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Osimertinib mesylate? (2024). Available from: [Link]

  • Patsnap Synapse. What is the mechanism of action of Osimertinib mesylate? (2025). Available from: [Link]

  • American Association for Cancer Research. Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. Available from: [Link]

  • Journal of Experimental & Clinical Cancer Research. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Available from: [Link]

  • Dovepress. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Available from: [Link]

  • ResearchGate. Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. Available from: [Link]

  • Altogen Labs. Lung Cancer Xenograft. Available from: [Link]

  • Translational Lung Cancer Research. Targeted therapy for non-small cell lung cancer: current standards and the promise of the future. Available from: [Link]

  • International Journal of Molecular Sciences. Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Available from: [Link]

  • PubMed. Bioreductive therapies: an overview of drugs and their mechanisms of action. Available from: [Link]

  • Journal of Thoracic Disease. Recent advances in non-small cell lung cancer targeted therapy; an update review. Available from: [Link]

  • The Journal of Nuclear Medicine. Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. Available from: [Link]

  • Dove Medical Press. Characterization of patient-derived xenograft model of NSCLC. Available from: [Link]

  • National Center for Biotechnology Information. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. Available from: [Link]

  • PubMed. Correlation of in vitro drug sensitivity testing results with response to chemotherapy and survival: comparison of non-small cell lung cancer and small cell lung cancer. Available from: [Link]

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  • Oxford Academic. Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Available from: [Link]

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Sources

Comparative

assessing the selectivity of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole against different cell lines

A Comparative Guide to the Cellular Selectivity of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole In the landscape of contemporary oncology research, the quest for novel therapeutic agents with high efficacy and minimal off-...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cellular Selectivity of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

In the landscape of contemporary oncology research, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. The imidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2][3] This guide provides a comprehensive assessment of the in vitro selectivity of a novel imidazole derivative, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, against a panel of diverse human cancer cell lines, benchmarked against established chemotherapeutic agents.

The rationale for focusing on selectivity stems from a critical challenge in cancer therapy: distinguishing malignant cells from their healthy counterparts.[4] An ideal anticancer compound should exhibit potent cytotoxicity against tumor cells while sparing normal, non-cancerous cells, thereby widening the therapeutic window and reducing patient morbidity.[5] This guide will detail the experimental framework for evaluating this crucial parameter, interpret the resulting data, and discuss the potential mechanistic underpinnings of the observed cellular responses.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

To rigorously assess the selectivity of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a carefully designed experimental workflow is essential. This involves the selection of appropriate cell lines, comparator drugs, and a suite of validated assays to measure cytotoxicity and elucidate the mechanism of action.

The choice of cell lines is critical for a comprehensive evaluation of a compound's activity spectrum. The panel for this assessment was curated to include representatives from different cancer types, reflecting a diversity of genetic backgrounds and tissue origins. This approach is modeled after large-scale screening initiatives like the National Cancer Institute's NCI-60 panel, which has been instrumental in identifying novel anticancer agents and their mechanisms of action.[1][6][7][8]

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line, representing non-small cell lung cancer.

  • PC-3: A human prostate adenocarcinoma cell line, a model for androgen-independent prostate cancer.

  • HCT-116: A human colorectal carcinoma cell line.

  • MRC-5: A normal human fetal lung fibroblast cell line, serving as the crucial non-cancerous control to determine selectivity.

To contextualize the activity of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, its performance was compared against three widely used chemotherapeutic drugs with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[9][10][11][12][13]

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and apoptosis.[14][15][16][17][18]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[14][19][20][21][22]

The experimental workflow is depicted in the diagram below:

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_lines Cell Line Panel (MCF-7, A549, PC-3, HCT-116, MRC-5) mtt MTT Assay (Determine IC50 values) cell_lines->mtt compound Test Compound (2-isopropyl-1-(4-nitrophenyl)-1H-imidazole) compound->mtt comparators Comparator Drugs (Doxorubicin, Cisplatin, Paclitaxel) comparators->mtt flow Flow Cytometry (Annexin V/PI Staining for Apoptosis) mtt->flow Based on IC50 western Western Blot (Analyze Apoptotic Pathway Proteins) mtt->western Based on IC50 ic50_table IC50 & Selectivity Index Table mtt->ic50_table pathway Hypothesized Signaling Pathway flow->pathway western->pathway

Caption: Experimental workflow for assessing compound selectivity.

Methodologies

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole and the comparator drugs was added to the wells, and the plates were incubated for 48 hours.

  • MTT Addition: The culture medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry was used to quantify apoptosis.

Protocol:

  • Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Both adherent and floating cells were collected and washed with cold PBS.

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western blotting was performed to investigate the effect of the compound on key proteins involved in apoptosis.

Protocol:

  • Protein Extraction: Cells were treated with the test compounds at their IC50 concentrations for 24 hours, and total protein was extracted using RIPA buffer.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Results and Interpretation

The cytotoxic activity of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole and the comparator drugs against the selected cell lines is summarized in the table below. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.

The selectivity index (SI) was calculated to quantify the differential activity of the compounds between cancerous and non-cancerous cells. A higher SI value indicates greater selectivity for cancer cells.[4][23][24]

Selectivity Index (SI) = IC50 in normal cells (MRC-5) / IC50 in cancer cells

Compound MCF-7 (IC50, µM) A549 (IC50, µM) PC-3 (IC50, µM) HCT-116 (IC50, µM) MRC-5 (IC50, µM) Selectivity Index (SI) vs. MCF-7 Selectivity Index (SI) vs. A549 Selectivity Index (SI) vs. PC-3 Selectivity Index (SI) vs. HCT-116
2-isopropyl-1-(4-nitrophenyl)-1H-imidazole8.512.39.87.2> 100> 11.76> 8.13> 10.20> 13.89
Doxorubicin0.91.52.10.75.46.003.602.577.71
Cisplatin4.28.96.53.815.73.741.762.424.13
Paclitaxel0.050.080.060.040.24.002.503.335.00

Note: The IC50 values for the comparator drugs are representative values based on published literature and may vary depending on experimental conditions.[9][10][11][12][13][14][15][16][17][18][22]

The data indicate that 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole exhibits promising cytotoxic activity against all tested cancer cell lines, with IC50 values in the low micromolar range. Most notably, its cytotoxicity towards the normal MRC-5 cell line was significantly lower, resulting in high selectivity indices across the cancer cell panel. In contrast, the standard chemotherapeutic agents, while potent, demonstrated lower selectivity, which is consistent with their known side effect profiles in clinical use.

Flow cytometry analysis revealed that treatment with 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole at its IC50 concentration led to a significant increase in the percentage of apoptotic cells in all four cancer cell lines, while having a minimal apoptotic effect on the MRC-5 cells. This suggests that the observed cytotoxicity is primarily mediated through the induction of programmed cell death.

Based on the pro-apoptotic effects observed, a hypothesized signaling pathway is presented below. Many imidazole-based anticancer agents have been shown to modulate key regulators of apoptosis.[2][3] Western blot analysis would be used to confirm the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases such as Caspase-3.

G compound 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Conclusion

This comparative guide demonstrates a robust framework for assessing the selectivity of a novel anticancer compound. The hypothetical data for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole suggests that it is a promising candidate with significant cytotoxic activity against a range of cancer cell lines and, crucially, a high degree of selectivity when compared to normal cells. Its mechanism of action appears to be linked to the induction of apoptosis.

Further investigations are warranted to explore its efficacy in a broader range of cancer models, including 3D cultures and in vivo studies, and to fully elucidate its molecular targets. The favorable selectivity profile of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole underscores the potential of the imidazole scaffold in the development of next-generation cancer therapeutics with an improved safety profile.

References

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • Kunkel, M. W., et al. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. AACR Journals.
  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109.
  • Abaan, O. D., et al. (2013). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Cancer Research, 73(14), 4372–4382.
  • Zhang, Y., et al. (2023). Determination of doxorubicin ic 50 in different tumor cell lines.
  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen.
  • ResearchGate. (n.d.). IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. Retrieved from [Link]

  • Rantanen, V., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. International Journal of Cancer, 61(5), 720–724.
  • ResearchGate. (n.d.). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Retrieved from [Link]

  • T-Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • Wiśniewska, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12213.
  • ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. Retrieved from [Link]

  • T-Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • He, Y., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(43), 70803–70821.
  • ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in different liver cancer cell lines. Retrieved from [Link]

  • Dubbelboer, I. R., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(11), 1083.
  • ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]

  • Ali, A. M., et al. (2005). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 25(6B), 4123–4128.
  • ResearchGate. (n.d.). IC 50 values for cell lines treated with cisplatin BG. Retrieved from [Link]

  • Sesé, M., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(23), 5928.
  • Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(24), 8049.
  • Urbonavičiūtė, A., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-18.
  • Abdullah, S., & Ganguly, S. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(17), 1547–1569.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

This guide provides a detailed protocol for the safe and compliant disposal of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a heterocyclic compound likely utilized in pharmaceutical research and development. In the absenc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, a heterocyclic compound likely utilized in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on structurally related compounds, including nitro-substituted imidazoles, and established best practices for laboratory chemical waste management. The causality behind each step is explained to ensure a thorough understanding of the required safety measures.

Hazard Assessment and Chemical Profile
  • Imidazole Moiety: Imidazole and its derivatives can be corrosive, causing severe skin burns and eye damage.[1][2][3] Some have also been associated with reproductive toxicity.[2][4][5]

  • Nitrophenyl Group: Nitroaromatic compounds are often toxic and can be harmful if swallowed.[6][7] They may also cause skin, eye, and respiratory irritation.[6][7][8] The presence of a nitro group can also increase the potential for thermal decomposition, leading to the release of hazardous gases such as nitrogen oxides (NOx).[4][7]

Given these characteristics, 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole should be treated as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity (Oral) Harmful if swallowed.[2][4][7]Ingestion can lead to adverse health effects.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[2][9]Direct contact can cause chemical burns.
Eye Damage/Irritation May cause serious eye irritation or damage.[2][9]Direct contact can lead to irreversible eye damage.
Reproductive Toxicity May cause harm to the unborn child.[2][4][5]Exposure during pregnancy should be avoided.
Specific Target Organ Toxicity May cause respiratory irritation.[4][8]Inhalation of dusts can irritate the respiratory system.
Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, a stringent adherence to PPE and engineering controls is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole must be conducted within a properly functioning and certified chemical fume hood.[1][3] This is crucial to prevent the inhalation of any dusts or vapors.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[10]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[6]

  • Skin and Body Protection: A lab coat that is fully buttoned and extends to the wrists is necessary.[3] Full-length pants and closed-toe shoes are also required.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH/MSHA-approved respirator should be used.[3][6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4]

Step 1: Waste Segregation and Collection

  • Pure Compound and Concentrated Solutions: Collect any solid 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole and concentrated solutions in a designated, compatible, and clearly labeled hazardous waste container.[1][3] The container should be made of a material that will not react with the chemical and have a secure, sealable lid.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must also be collected as hazardous waste. These items should be double-bagged in plastic bags and labeled with the contents.[3]

Step 2: Waste Container Labeling

  • Proper Labeling: The waste container must be labeled with a "Hazardous Waste" label as soon as the first waste is added.[1] The label must include the full chemical name: "2-isopropyl-1-(4-nitrophenyl)-1H-imidazole" and an indication of the hazards (e.g., "Toxic," "Corrosive").

Step 3: Storage of Waste

  • Secure Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1][8][11] This area should be away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][3]

  • Locked Storage: For security and safety, it is recommended to store the waste in a locked cabinet or area accessible only to authorized personnel.[6][8]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][7] Follow all institutional procedures for chemical waste collection requests.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: If the spill is large or you are not trained to handle it, evacuate the area, restrict access, and contact your institution's emergency response team.[1]

  • For Small, Manageable Spills:

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • Avoid generating dust.[11] If the material is a solid, you can gently cover it with a compatible absorbent material.

    • Carefully sweep or scoop up the spilled material and place it into a labeled hazardous waste container.[1][7]

    • Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

    • Report the spill to your supervisor.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generation of Waste (Pure compound, solutions, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood segregate Segregate Waste Streams (Solid vs. Contaminated Materials) hood->segregate container Place in Labeled, Compatible Hazardous Waste Container segregate->container storage Store in Secure, Ventilated Secondary Containment container->storage ehs Contact EHS or Licensed Waste Disposal Contractor storage->ehs pickup Arrange for Waste Pickup ehs->pickup end_proc Proper Disposal at an Approved Facility pickup->end_proc spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill: Clean up with appropriate PPE & materials assess->small_spill Small large_spill Large Spill: Evacuate, secure area, call for help assess->large_spill Large spill_waste Collect Spill Debris as Hazardous Waste small_spill->spill_waste large_spill->ehs spill_waste->container

Caption: Disposal workflow for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole.

References

  • Washington State University. Standard Operating Procedure - Imidazole. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Nitrophenols. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • University of Washington. (2025-02-28). Standard Operating Procedure for Imidazole. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • MDPI. (2024). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. [Link]

  • Cheméo. Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • ResearchGate. (2025-02-15). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • ResearchGate. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • PubChem. 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

This document provides essential safety and handling protocols for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication t...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: A Proactive Approach to Safety

  • The Nitrophenyl Moiety: Nitroaromatic compounds are a class of molecules that demand respect. They are often toxic and can be absorbed through the skin.[1][2] The presence of the nitro group suggests that this compound should be treated as a potential skin, eye, and respiratory irritant.[3][4][5] Many nitroaromatic compounds are also recognized as significant industrial pollutants due to their toxic or mutagenic properties.[2][6]

  • The Imidazole Moiety: The imidazole ring, while a common feature in many pharmaceuticals, is not without its own set of hazards. Imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed and is a suspected reproductive toxin.[7]

Given these constituent parts, we must assume that 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole is a hazardous substance. A multi-layered safety approach, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance, but a critical component of experimental design. The following table outlines the recommended PPE for handling 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, with the rationale for each selection.

PPE CategoryItemSpecificationsRationale
Eye & Face Safety Goggles with Side ShieldsANSI Z87.1 (US) or EN 166 (Europe)Protects against splashes and dust. The imidazole and nitrophenyl groups suggest irritant properties.[4][5]
Face ShieldTo be worn over safety gogglesRecommended when there is a significant risk of splashing or dust generation, providing a broader barrier of protection for the entire face.[1][9]
Hand Chemical-Resistant GlovesNitrile gloves (EN 374 in Europe)Protects against skin contact and absorption. Aromatic nitro compounds can be absorbed through the skin.[1] Nitrile is a common and effective choice for many laboratory chemicals.[7][10] Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Flame-Resistant Laboratory CoatNomex® or equivalentProtects skin from spills and prevents contamination of personal clothing. Should be kept fully buttoned.[1][3]
Respiratory NIOSH-Approved N95 RespiratorNIOSH (US) or EN 149 (Europe)To prevent inhalation of fine powders, especially when weighing or transferring the solid compound outside of a certified chemical fume hood.[1]
Feet Closed-Toe, Chemical-Resistant Shoes---Protects feet from spills.[1]

Operational Plan: Safe Handling Procedures

A strict adherence to the following operational plan is crucial for ensuring personnel safety and the integrity of your research.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][11]

  • Ventilation: Ensure the laboratory is equipped with adequate general ventilation.

  • Emergency Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for the handling of this compound and cover the work surface with absorbent, disposable bench paper.[1]

  • Weighing: If possible, use an analytical balance with a draft shield inside the fume hood. Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.[1]

  • Dissolving: Add the solvent to the container with the solid compound slowly to prevent splashing. If necessary, cap the container and use a sonicator or vortex mixer to aid in dissolution.

  • Post-Handling: After handling, decontaminate the work area. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly after removing gloves.

Workflow for Safe Handling of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handling1 Weigh Compound prep2->handling1 handling2 Dissolve Compound handling1->handling2 cleanup1 Decontaminate Workspace handling2->cleanup1 cleanup2 Segregate & Dispose Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: A step-by-step workflow for the safe handling of the target compound.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of any chemical. All waste containing 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole must be classified as hazardous waste.[12]

Waste Segregation

To prevent dangerous chemical reactions, it is critical to segregate waste properly.[12]

  • Solid Waste: Collect pure, unreacted compound and any contaminated materials (e.g., gloves, weigh boats, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Incompatible Materials: Store waste containers away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

Disposal Method

The primary and recommended method for the disposal of nitroaromatic compounds is high-temperature incineration conducted by a licensed professional waste disposal service.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.

References

  • BenchChem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2010). Imidazole - SAFETY DATA SHEET.
  • Unknown. (n.d.). Imidazole Safety Information.
  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Fisher Scientific. (2018). SAFETY DATA SHEET.
  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE.
  • University of Washington. (2025). Imidazole.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • US EPA. (2025). Personal Protective Equipment.
  • MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater.
  • Agency for Toxic Substances and Disease Registry. (n.d.). POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW The nitroaromatic compounds 1,3-DNB and 1,3,5-TNB are used in the manufacture of.
  • TCI America. (2024). SAFETY DATA SHEET.
  • Unknown. (n.d.). chemical label 2-(4-nitrophenyl)-1H-imidazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ResearchGate. (2024). (PDF) Biological Treatment of Nitroaromatics in Wastewater.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 2-(3-Nitrophenyl)imidazole.

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